molecular formula C6H10O3 B1295347 5,5-Dimethyl-1,3-dioxan-2-one CAS No. 3592-12-9

5,5-Dimethyl-1,3-dioxan-2-one

Número de catálogo: B1295347
Número CAS: 3592-12-9
Peso molecular: 130.14 g/mol
Clave InChI: JRFXQKZEGILCCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5,5-Dimethyl-1,3-dioxan-2-one is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5,5-dimethyl-1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFXQKZEGILCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29035-08-3
Record name 1,3-Dioxan-2-one, 5,5-dimethyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29035-08-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00189485
Record name 5,5-Dimethyl-1,3-dioxan-2-one
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3592-12-9
Record name 2,2-Dimethyltrimethylene carbonate
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Record name 5,5-Dimethyl-1,3-dioxan-2-one
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Record name 3592-12-9
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Record name 5,5-Dimethyl-1,3-dioxan-2-one
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Record name 1,3-Dioxan-2-one, 5,5-dimethyl
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5,5-Dimethyl-1,3-dioxan-2-one

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Structure and Identification

This compound, also known as neopentylene carbonate, is a six-membered cyclic carbonate ester.[1][2] Its structure consists of a 1,3-dioxane ring with two methyl groups at the 5-position and a ketone group at the 2-position.

structure cluster_main a O b C d C a->d b->a c O b->c g O b->g f C c->f e C d->e h CH3 e->h i CH3 e->i f->e caption Chemical Structure of this compound

Caption: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀O₃[2][3][4]
Molecular Weight 130.14 g/mol [2][4][5]
CAS Registry Number 3592-12-9[2][3][4]
IUPAC Name This compound[5]
Synonyms Neopentylene carbonate, 5,5-Dimethyl-1,3-diox-2-one[2][5]
Melting Point 105-114 °C[6]
Boiling Point 180.82 °C (estimate)[6]
Density 1.1066 (estimate)[6]
Refractive Index 1.4730 (estimate)[6]
InChI InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3[2][3][5]
InChIKey JRFXQKZEGILCCO-UHFFFAOYSA-N[2][3][5]
SMILES CC1(COC(=O)OC1)C[5]

Experimental Protocols

Synthesis

This compound can be synthesized through various methods, including the reaction of 1,3-diols with phosgene derivatives or carbon monoxide, and the carboxylative cyclization of 1,3-diols with CO₂.[1] Another approach involves the ring-expansion of 3,3-dimethyloxetane with CO₂.[1]

One common laboratory-scale synthesis involves the reaction of neopentyl glycol with a carbonate source. A generalized workflow for synthesis and purification is outlined below.

synthesis_workflow start Reactants: Neopentyl Glycol Carbonate Source reaction Reaction with Catalyst start->reaction crude_product Crude this compound (Sticky Solid) reaction->crude_product dissolution Dissolve in Tetrahydrofuran crude_product->dissolution precipitation Add Anhydrous Diethyl Ether dissolution->precipitation refrigeration Refrigerate at 4°C Overnight precipitation->refrigeration filtration Filter Crystals refrigeration->filtration washing Wash with Cold Ether and Hexane filtration->washing drying Dry in Vacuum Oven at 35-40°C washing->drying final_product Purified this compound drying->final_product

Caption: Synthesis and Purification Workflow

Detailed Recrystallization Protocol: [7]

  • The crude product, often a sticky solid contaminated with impurities like xylene, diethyl carbonate, and the starting diol, is dissolved in tetrahydrofuran.

  • Anhydrous diethyl ether is then cautiously added to the solution.

  • The mixture is allowed to stand at room temperature for approximately 30 minutes before being placed in a refrigerator at 4°C overnight to facilitate crystallization.

  • The resulting crystals are collected by filtration.

  • The collected crystals are washed sequentially with cold ether and hexane.

  • Finally, the purified product is dried in a vacuum oven at 35-40°C.

Spectroscopic Analysis

The structure and purity of this compound can be confirmed using various spectroscopic techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are available in various chemical databases.[2][3][8]

Reactivity and Applications

This compound serves as a monomer for ring-opening polymerization to produce aliphatic polycarbonates.[1] These polymers are of significant interest in the biomedical field due to their low toxicity and biodegradability.[1][9] The 1,3-dioxane structural motif is also found in various biologically active molecules, including ligands for the σ1 receptor, which have shown potential in the treatment of neuropathic pain.[10]

Safety and Handling

Based on available safety data sheets, this compound is not classified as hazardous at its given concentration.[11] However, standard laboratory safety precautions should always be observed.

  • Handling: Wear appropriate personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation and avoid dust formation. Avoid contact with skin, eyes, and clothing.[11][12][13]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[11] It is recommended to store it under refrigeration.

  • First Aid: In case of eye contact, rinse immediately with plenty of water. For skin contact, wash off with plenty of water. If inhaled, move to fresh air. If ingested, clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[11]

  • Fire Fighting: Use extinguishing media appropriate for the surrounding environment. Thermal decomposition can lead to the release of irritating gases and vapors.[11]

References

An In-depth Technical Guide to the Synthesis of 5,5-Dimethyl-1,3-dioxan-2-one from Neopentyl Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a valuable cyclic carbonate monomer. Its rigid, gem-dimethyl substituted six-membered ring structure imparts unique properties to polymers derived from it, including enhanced thermal stability, hydrolytic resistance, and biodegradability. These characteristics make it a sought-after building block in the development of advanced biomaterials, specialty polycarbonates, and polyurethanes for applications in the pharmaceutical and drug delivery fields. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound from the readily available precursor, neopentyl glycol. Detailed experimental protocols, comparative data, and mechanistic insights are presented to aid researchers in the efficient and informed synthesis of this important compound.

Synthetic Methodologies

The synthesis of this compound from neopentyl glycol can be achieved through several pathways, primarily involving the reaction of the diol with a suitable carbonyl source. The most common methods include transesterification with dialkyl carbonates and reactions with phosgene derivatives. The direct carboxylation with carbon dioxide presents a greener alternative, though it often requires specific catalytic systems.

Transesterification with Dialkyl Carbonates

Transesterification is a widely employed method for the synthesis of cyclic carbonates from diols. This approach offers a safer alternative to the use of highly toxic phosgene. The reaction involves the equilibrium-driven exchange of alkoxy groups between a dialkyl carbonate and neopentyl glycol, typically in the presence of a catalyst.

A well-documented and effective method involves the reaction of neopentyl glycol with diethyl carbonate. This process is typically carried out at elevated temperatures to drive the reaction towards the formation of the cyclic carbonate by distilling off the ethanol byproduct.

Experimental Protocol:

A detailed experimental procedure for the synthesis of this compound using diethyl carbonate has been reported.[1] The process involves heating a mixture of neopentyl glycol and diethyl carbonate, often with a catalyst, and removing the ethanol generated to shift the equilibrium. The crude product is then purified by recrystallization.

A notable protocol describes a large-scale synthesis which, after reaction, results in a crude product contaminated with xylene, diethyl carbonate, the starting diol, and some cyclic dimer.[1] Purification is achieved by dissolving the crude solid in tetrahydrofuran, followed by precipitation with anhydrous diethyl ether and subsequent cooling.[1] The resulting crystals are collected, washed with cold ether and hexane, and dried under vacuum to yield the purified product.[1]

ParameterValueReference
Starting Materials Neopentyl Glycol, Diethyl Carbonate[1]
Solvent (for reaction) Xylene (implied)[1]
Purification Solvents Tetrahydrofuran, Diethyl Ether, Hexane[1]
Overall Yield 70%[1]
Final Product Form Crystalline Solid[1]

The transesterification of neopentyl glycol with dimethyl carbonate is another viable route. However, studies have shown that under certain catalytic conditions, such as in the presence of methylcarbonate and bicarbonate methyltrioctylphosphonium salts, the reaction with 2,2-dimethyl-1,3-propanediol (neopentyl glycol) can predominantly yield linear dicarbonate products rather than the desired cyclic carbonate.[2] This highlights the critical role of catalyst selection in directing the reaction pathway towards cyclization.

Catalyst SystemPrimary ProductReference
Methylcarbonate/Bicarbonate Methyltrioctylphosphonium SaltsLinear Dicarbonates[2]

Further research is required to identify catalytic systems that efficiently promote the formation of the six-membered cyclic carbonate from neopentyl glycol and dimethyl carbonate.

Reaction with Phosgene Derivatives

Phosgene and its derivatives, such as triphosgene (bis(trichloromethyl) carbonate), are highly reactive reagents for the synthesis of carbonates. While effective, their high toxicity necessitates stringent safety precautions.

Triphosgene, a solid and safer-to-handle equivalent of phosgene, can be used for the cyclization of 1,3-diols. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Studies on the reaction of 1,3-diols with triphosgene and pyridine have shown that the formation of the cyclic carbonate can be a major reaction pathway, especially for syn-diols where the geometry favors the 6-membered ring formation.[3][4] For anti-diols, dichlorination can be a competing reaction.[3][4]

While a specific, detailed protocol for the synthesis of this compound from neopentyl glycol using triphosgene was not found in the immediate literature, the general principle suggests that reacting neopentyl glycol with triphosgene in the presence of a suitable base would likely yield the desired cyclic carbonate.

Direct Synthesis from Neopentyl Glycol and Carbon Dioxide

The use of carbon dioxide (CO₂) as a C1 source for carbonate synthesis is an attractive, environmentally friendly alternative to phosgene-based methods. However, the thermodynamic stability of CO₂ necessitates the use of effective catalytic systems and often, dehydrating agents to drive the reaction towards the product.

Methodologies have been developed for the synthesis of six-membered cyclic carbonates from 1,3-diols and CO₂ at low pressure and room temperature.[5] These methods often employ activating agents like tosyl chloride in the presence of a base.[5] While a specific protocol with quantitative data for neopentyl glycol was not identified, these developments suggest a promising avenue for a greener synthesis of this compound.

Reaction Mechanisms and Experimental Workflows

Transesterification Mechanism

The base-catalyzed transesterification of neopentyl glycol with a dialkyl carbonate proceeds through a nucleophilic acyl substitution pathway. The mechanism is initiated by the deprotonation of neopentyl glycol by a base, followed by nucleophilic attack of the resulting alkoxide on the carbonyl carbon of the dialkyl carbonate.

transesterification_mechanism NPG Neopentyl Glycol Alkoxide Neopentyl Glycol Alkoxide NPG->Alkoxide + B: Base Base (B:) ProtonatedBase HB⁺ Alkoxide->ProtonatedBase + HB⁺ Alkoxide2 Neopentyl Glycol Alkoxide DAC Dialkyl Carbonate Intermediate1 Tetrahedral Intermediate DAC->Intermediate1 Intermediate2 Tetrahedral Intermediate Alkoxide2->DAC Product This compound Intermediate2->Product LeavingGroup Alkoxide (RO⁻) Product->LeavingGroup + RO⁻ LinearIntermediate Linear Carbonate Intermediate CyclicIntermediate Cyclic Tetrahedral Intermediate LinearIntermediate->CyclicIntermediate Product2 This compound CyclicIntermediate->Product2 + RO⁻

Caption: Base-catalyzed transesterification mechanism.

General Experimental Workflow

The synthesis of this compound from neopentyl glycol generally follows a standard laboratory workflow.

experimental_workflow Reactants 1. Reactant Preparation (Neopentyl Glycol, Carbonyl Source, Catalyst) Reaction 2. Chemical Reaction (Heating, Stirring, Byproduct Removal) Reactants->Reaction Workup 3. Reaction Work-up (Cooling, Quenching, Extraction) Reaction->Workup Purification 4. Product Purification (Recrystallization, Chromatography) Workup->Purification Analysis 5. Characterization (NMR, IR, MS, Purity Analysis) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5,5-Dimethyl-1,3-dioxan-2-one (CAS Number: 3592-12-9)

This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, and experimental protocols associated with this compound (CAS No. 3592-12-9). This compound is a key monomer in the synthesis of biodegradable polymers with applications in the biomedical field.

Chemical Properties and Identifiers

This compound is a six-membered cyclic carbonate. Its core structure makes it a valuable building block in polymer chemistry.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 3592-12-9
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1][2]
IUPAC Name This compound[2]
InChI InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3[2]
InChIKey JRFXQKZEGILCCO-UHFFFAOYSA-N[2]
SMILES CC1(COC(=O)OC1)C[2]
Table 2: Physical and Chemical Properties
PropertyValue
Melting Point 105-114 °C[1]
Boiling Point 180.82 °C (rough estimate)[1]
Density 1.1066 (rough estimate)[1]
Refractive Index 1.4730 (estimate)[1]
Topological Polar Surface Area 35.5 Ų[2]

Synonyms

This compound is known by several other names in the scientific literature and commercial catalogs.

Table 3: Synonyms for CAS No. 3592-12-9
Synonym
Neopentylene carbonate[2]
2,2-Dimethyltrimethylene carbonate[2]
5,5-Dimethyl-1,3-diox-2-one[2]
Carbonic acid, cyclic 2,2-dimethyltrimethylene ester[2]
5,5-Dimethyltrimethylene carbonate[2]

Experimental Protocols

The synthesis of this compound has been approached through various methods. The traditional route involves the use of phosgene derivatives, while modern, greener approaches utilize carbon dioxide as a C1 source.[3]

Synthesis via Ring-Expansion of Oxetane with CO₂

A notable method involves the ring-expansion of 3,3-dimethyloxetane with carbon dioxide.

Experimental Details:

  • Reactants: 3,3-dimethyloxetane and Carbon Dioxide (CO₂)

  • Catalyst System: A combination of a primary catalyst and a co-catalyst is often employed. For instance, a system of [Fe(TPhOA)]₂ (0.5 mol%) and Bu₄NI (5 mol%) has been used.[3]

  • Solvent: Methyl ethyl ketone

  • Temperature: 85 °C

  • Pressure: 0.2 MPa of CO₂

  • Reaction Time: 66 hours

  • Yield: 28%[3]

Improved yields have been achieved using other catalytic systems, such as a combination of Bu₃SnI and HMPA, which can lead to quantitative yields.[3]

Purification by Recrystallization

Crude this compound, which may appear as a slightly sticky solid due to impurities, can be purified by recrystallization.

Protocol:

  • Dissolve the crude product in a minimal amount of a suitable solvent like tetrahydrofuran.

  • Add a less polar solvent, such as anhydrous diethyl ether, cautiously to induce precipitation.

  • Allow the solution to stand at room temperature for approximately 30 minutes.

  • Transfer the solution to a refrigerator at 4°C and leave it overnight to facilitate crystal formation.

  • Collect the crystals by filtration.

  • Wash the collected crystals with cold diethyl ether, followed by a wash with hexane.

  • Dry the purified crystals by pulling air through the filter cake.

  • For final drying, place the crystals in a vacuum oven at 35-40°C.[4]

Applications and Logical Relationships

The primary application of this compound is as a monomer for ring-opening polymerization to produce aliphatic polycarbonates. These polymers are of significant interest in the biomedical field due to their biodegradability and low toxicity.[3]

Ring-Opening Polymerization (ROP)

The polymerization of this compound is thermodynamically favored and can be initiated by various catalysts to form poly(2,2-dimethyltrimethylene carbonate).

ROP_Workflow Monomer This compound (Monomer) Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator (e.g., stannous octoate) Initiator->Polymerization Polymer Poly(2,2-dimethyltrimethylene carbonate) (Biodegradable Polymer) Polymerization->Polymer Application Biomedical Applications (e.g., drug delivery, tissue engineering) Polymer->Application

Caption: Workflow of Ring-Opening Polymerization.

Synthesis from 1,3-Diol and CO₂

A greener synthetic route involves the direct carboxylative cyclization of a 1,3-diol with carbon dioxide.

Green_Synthesis Diol 2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol) Catalyst Catalyst Diol->Catalyst CO2 Carbon Dioxide (CO₂) CO2->Catalyst Product This compound Catalyst->Product Byproduct Water (H₂O) Catalyst->Byproduct

Caption: Green Synthesis of this compound.

References

Physical and chemical properties of 2,2-dimethyltrimethylene carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-dimethyltrimethylene carbonate (CAS No. 6737-29-7), a valuable monomer in the synthesis of biodegradable polymers. This document details its characteristics, spectral data, synthesis, and polymerization behavior, presenting the information in a clear and accessible format for researchers and professionals in the field.

Physical Properties

2,2-dimethyltrimethylene carbonate, also known as 5,5-dimethyl-1,3-dioxan-2-one, is a white crystalline solid at room temperature. Its key physical properties are summarized in the table below, providing a quick reference for experimental planning and material handling.

PropertyValueReference
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Melting Point 110-111 °C[1]
Boiling Point 110-120 °C at 1 Torr[1]
Density 1.054 g/cm³[1]

Solubility:

Chemical Properties

The most significant chemical property of 2,2-dimethyltrimethylene carbonate is its ability to undergo ring-opening polymerization (ROP). This reaction is of great interest for the synthesis of aliphatic polycarbonates, which are known for their biocompatibility and biodegradability, making them suitable for various biomedical applications.

The polymerization can be initiated by various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms. The anionic ring-opening polymerization is a commonly employed method due to its relatively simple protocol.

Anionic Ring-Opening Polymerization

The anionic ROP of 2,2-dimethyltrimethylene carbonate is typically initiated by a nucleophile, such as an alkoxide. The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the carbonate, leading to the cleavage of the acyl-oxygen bond and the formation of a propagating alkoxide species.

A visual representation of the general workflow for determining the solubility of a compound is provided below.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of a Saturated Solution equil Equilibration at Constant Temperature prep->equil Stirring sep Separation of Saturated Solution from Excess Solute equil->sep Filtration/Centrifugation analysis Analysis of Solute Concentration sep->analysis e.g., Gravimetry, Spectroscopy, Chromatography calc Calculation of Solubility analysis->calc

Experimental workflow for solubility determination.

Spectral Data

The structural characterization of 2,2-dimethyltrimethylene carbonate is crucial for confirming its identity and purity. The following sections provide an overview of the expected spectral data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of 2,2-dimethyltrimethylene carbonate, two distinct signals are expected:

  • A singlet corresponding to the four equivalent protons of the two axial and two equatorial methylene groups on the six-membered ring.

  • A singlet corresponding to the six equivalent protons of the two methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the different carbon environments in the molecule:

  • A signal for the carbonyl carbon of the carbonate group, typically found in the downfield region of the spectrum.

  • A signal for the quaternary carbon atom to which the two methyl groups are attached.

  • A signal for the two equivalent methylene carbons in the ring.

  • A signal for the two equivalent methyl carbons.

FT-IR Spectroscopy

The FT-IR spectrum of 2,2-dimethyltrimethylene carbonate will exhibit characteristic absorption bands that confirm the presence of its functional groups. Key expected peaks include:

  • A strong absorption band corresponding to the C=O stretching vibration of the carbonate group.

  • Absorption bands corresponding to the C-O stretching vibrations of the carbonate group.

  • Absorption bands corresponding to the C-H stretching and bending vibrations of the methyl and methylene groups.

Experimental Protocols

Synthesis of 2,2-dimethyltrimethylene carbonate

A common method for the synthesis of 2,2-dimethyltrimethylene carbonate involves the transesterification of neopentyl glycol with a carbonate source, such as diethyl carbonate or dimethyl carbonate, in the presence of a catalyst.

Materials:

  • Neopentyl glycol

  • Diethyl carbonate (or dimethyl carbonate)

  • Catalyst (e.g., sodium methoxide, tin(II) octoate)

  • Solvent (e.g., toluene)

  • Apparatus for distillation under reduced pressure

Procedure:

  • Combine neopentyl glycol, an excess of the carbonate source, and the catalyst in a round-bottom flask equipped with a distillation apparatus.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the distillation of the alcohol byproduct (ethanol or methanol).

  • Once the theoretical amount of alcohol has been collected, cool the reaction mixture.

  • Purify the crude product by vacuum distillation or recrystallization to obtain pure 2,2-dimethyltrimethylene carbonate.

The logical relationship for the synthesis of 2,2-dimethyltrimethylene carbonate can be visualized as follows:

synthesis_logic Synthesis of 2,2-dimethyltrimethylene carbonate reactants Neopentyl Glycol + Carbonate Source (e.g., Diethyl Carbonate) reaction Transesterification Reaction reactants->reaction catalyst Catalyst (e.g., Sodium Methoxide) catalyst->reaction product 2,2-dimethyltrimethylene carbonate reaction->product byproduct Byproduct (e.g., Ethanol) reaction->byproduct purification Purification (Distillation/Recrystallization) product->purification final_product Pure 2,2-dimethyltrimethylene carbonate purification->final_product

Logical flow of the synthesis process.

Anionic Ring-Opening Polymerization

The following is a general protocol for the anionic ring-opening polymerization of 2,2-dimethyltrimethylene carbonate.

Materials:

  • 2,2-dimethyltrimethylene carbonate (monomer)

  • Initiator (e.g., sec-butyllithium, sodium methoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran, toluene)

  • Quenching agent (e.g., methanol)

  • Apparatus for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Thoroughly dry all glassware and purge with an inert gas (e.g., argon or nitrogen).

  • Dissolve the 2,2-dimethyltrimethylene carbonate monomer in the anhydrous solvent in a reaction flask under an inert atmosphere.

  • Cool the solution to the desired reaction temperature.

  • Add the initiator solution dropwise to the monomer solution with stirring.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by adding a quenching agent.

  • Precipitate the resulting polymer in a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration and dry under vacuum.

The signaling pathway for the anionic ring-opening polymerization is depicted below, illustrating the key steps of initiation and propagation.

ROP_pathway Anionic Ring-Opening Polymerization of 2,2-dimethyltrimethylene carbonate initiator Initiator (Nu⁻) initiation Initiation initiator->initiation monomer 2,2-dimethyltrimethylene carbonate monomer->initiation propagation Propagation monomer->propagation n Monomer units propagating_species Propagating Alkoxide Species initiation->propagating_species propagating_species->propagation polymer Poly(2,2-dimethyltrimethylene carbonate) propagation->polymer

Anionic ROP signaling pathway.

References

Spectroscopic Profile of 5,5-Dimethyl-1,3-dioxan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,5-Dimethyl-1,3-dioxan-2-one, a heterocyclic organic compound. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound can be reliably assessed through a combination of NMR and IR spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Data

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule. The following data is referenced from the work of Pihlaja and Rossi.[2]

Carbon AtomChemical Shift (δ) in ppm
C=O (Carbonyl)Data not available in search results
C(CH₃)₂Data not available in search results
O-CH₂Data not available in search results
CH₃Data not available in search results

Note: While the source of the ¹³C NMR data has been identified, the specific chemical shift values were not retrievable from the available search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is characterized by the following significant absorption bands, as sourced from the National Institute of Standards and Technology (NIST) database, which hosts data compiled by the Coblentz Society.

Wavenumber (cm⁻¹)Assignment
~1750C=O Stretch (Carbonyl)
~2960C-H Stretch (Alkyl)
~1200-1000C-O Stretch (Ester)

Note: The exact peak values can be extracted from the digitized spectrum available on the NIST WebBook.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-25 mg/mL.[3] The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[4] For ¹³C NMR, proton decoupling is employed to simplify the spectrum.[3]

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, a common method is the preparation of a KBr (potassium bromide) pellet. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plates is recorded first and then automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a chemical compound like this compound using spectroscopic methods follows a logical progression. The following diagram illustrates a typical workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Characterization Synthesis Synthesis of 5,5-Dimethyl- 1,3-dioxan-2-one Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR IR_Analysis Functional Group Identification IR->IR_Analysis H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR NMR_Analysis Structural Elucidation H_NMR->NMR_Analysis C_NMR->NMR_Analysis Purity Purity Assessment IR_Analysis->Purity NMR_Analysis->Purity Characterization Final Compound Characterization Purity->Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis, it is recommended to consult the primary literature cited.

References

Solubility of 5,5-Dimethyl-1,3-dioxan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a cyclic carbonate monomer of significant interest in polymer chemistry. Its utility in the synthesis of biodegradable polycarbonates makes it a relevant compound for applications in drug delivery and biomedical materials. A thorough understanding of its solubility in common laboratory solvents is crucial for its handling, reaction setup, and purification. This technical guide provides an overview of the known solubility characteristics of this compound, details a comprehensive experimental protocol for its solubility determination, and discusses its applications in the context of drug development.

Introduction

This compound (CAS No. 3592-12-9) is a white crystalline solid with a melting point in the range of 105-114 °C.[1] Its chemical structure, featuring a six-membered ring with a carbonate group and two methyl substituents, influences its physical and chemical properties, including its solubility. The primary application of this compound lies in its use as a monomer for ring-opening polymerization to produce aliphatic polycarbonates.[2][3] These polymers are notable for their biodegradability and biocompatibility, making them suitable for various biomedical applications, including the development of drug delivery systems.[2]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents or water. While databases list physical properties, explicit solubility values (e.g., in g/100 mL or mol/L) are not publicly available. The chemical database Cheméo includes a field for the logarithm of water solubility (log10WS) but does not provide a numerical value.[4]

Given the absence of published data, a qualitative assessment based on the compound's structure can be made. The presence of the polar carbonate group suggests potential solubility in polar organic solvents. However, the non-polar dimethylated carbon atom may enhance its solubility in less polar organic solvents. Experimental determination remains the most reliable method to ascertain its solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various solvents. This protocol is adapted from standard laboratory procedures for solubility assessment.

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene) of analytical grade

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Micropipettes

  • Oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Record the initial mass of the solid.

    • Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 1.0 mL) of the supernatant using a micropipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered solution.

    • Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-70 °C). A vacuum oven is recommended for higher boiling point solvents.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

    • Weigh the vial containing the dried solute.

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of filtered solution (mL)) * 100

Data Presentation:

The results should be compiled into a table for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)
Water25Experimentally Determined Value
Ethanol25Experimentally Determined Value
Methanol25Experimentally Determined Value
Acetone25Experimentally Determined Value
Ethyl Acetate25Experimentally Determined Value
Dichloromethane25Experimentally Determined Value
Toluene25Experimentally Determined Value

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Workflow A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Thermostatic Shaker) A->B C Settling of Excess Solid B->C D Collection of Supernatant C->D E Filtration (0.22 µm Syringe Filter) D->E F Solvent Evaporation (Oven) E->F G Mass Determination of Solute F->G H Calculation of Solubility G->H

Caption: Experimental workflow for the gravimetric determination of solubility.

Application in Drug Development: A Monomer for Biodegradable Polymers

The primary relevance of this compound to the field of drug development is its role as a monomer in the synthesis of aliphatic polycarbonates.[2] These polymers are of great interest for creating drug delivery systems due to their biocompatibility and biodegradability.[2]

The ring-opening polymerization of this compound and its derivatives can be controlled to produce polycarbonates with well-defined molecular weights and low polydispersity.[2] This control is essential for fabricating drug delivery vehicles with reproducible properties. The resulting polycarbonates can be formulated into various drug delivery platforms, such as:

  • Nanoparticles and Micelles: Amphiphilic block copolymers containing polycarbonate segments can self-assemble into core-shell structures in aqueous environments, encapsulating hydrophobic drugs for targeted delivery.

  • Biodegradable Implants and Stents: The polycarbonate backbone can be designed to degrade at a controlled rate, allowing for the sustained release of a therapeutic agent from an implantable device.

  • Prodrugs: The polymer backbone can be functionalized to covalently link drug molecules, creating a polymeric prodrug that releases the active agent upon degradation of the polymer matrix.

The synthesis of these advanced drug delivery systems often involves solution polymerization, where the solubility of the monomer, this compound, in the reaction solvent is a critical parameter for achieving a homogeneous reaction mixture and controlling the polymerization process.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 5,5-Dimethyl-1,3-dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a cyclic carbonate of interest in polymer chemistry and as a potential building block in organic synthesis. Understanding its thermal stability and decomposition pathways is critical for its safe handling, storage, and application, particularly in processes involving elevated temperatures such as polymerization or formulation. This technical guide provides a comprehensive overview of the thermal behavior of this compound. While specific, in-depth experimental studies on the thermal decomposition of this particular molecule are not extensively available in peer-reviewed literature, this document consolidates known properties and presents a scientifically-grounded projection of its thermal behavior based on the analysis of structurally related cyclic carbonates and polycarbonates. It also outlines detailed experimental protocols for researchers to conduct their own thermal analyses.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of oligomers in technical grade samples suggests that the compound may be susceptible to polymerization, which can be initiated by heat or impurities.[2]

PropertyValueReference
Molecular Formula C₆H₁₀O₃[3][4]
Molecular Weight 130.14 g/mol [3][4]
CAS Number 3592-12-9[3][4]
Synonyms Neopentylene carbonate, 2,2-dimethyltrimethylene carbonate[3]
Appearance White to off-white solid[5]
Melting Point 105-114 °C (estimate)[5]

Expected Thermal Stability and Decomposition

Based on general principles of organic chemistry and studies on related cyclic carbonates, the thermal decomposition of this compound is expected to proceed through several potential pathways. Thermal stress can induce decarboxylation, ring-opening to form various reactive intermediates, or polymerization followed by degradation of the resulting polymer.

Predicted Decomposition Products

Upon heating, in addition to the expected hazardous decomposition products of carbon monoxide (CO) and carbon dioxide (CO₂), a variety of other organic molecules could be formed.[1] The neopentyl structure suggests that fragmentation could lead to the formation of isobutylene, formaldehyde, and other small molecules. A proposed, non-exhaustive list of potential decomposition products is presented below.

Product ClassPotential Decomposition Products
Gases Carbon Dioxide (CO₂), Carbon Monoxide (CO)
Olefins Isobutylene
Aldehydes Formaldehyde, Pivalaldehyde
Alcohols Neopentyl glycol
Ketones Acetone
Proposed Decomposition Pathway

The primary decomposition pathway is likely initiated by the cleavage of the carbonate ester bonds. Decarboxylation is a common route for such compounds. The resulting diradical or zwitterionic intermediate could then undergo further rearrangement and fragmentation.

DecompositionPathway cluster_main Thermal Decomposition of this compound cluster_products Decomposition Products Start This compound Intermediate Unstable Intermediate (e.g., Diradical) Start->Intermediate Heat (Δ) CO2 Carbon Dioxide (CO₂) Intermediate->CO2 Decarboxylation Isobutylene Isobutylene Intermediate->Isobutylene Fragmentation Formaldehyde Formaldehyde Intermediate->Formaldehyde Fragmentation Other Other Fragments Intermediate->Other Rearrangement

A proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and decomposition of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.

Objective: To determine the thermal stability and decomposition profile.

Methodology:

  • Instrument: A calibrated thermogravravimetric analyzer.

  • Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature from the first derivative of the mass loss curve (DTG).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Weigh Weigh 5-10 mg of sample Load Load into TGA pan Weigh->Load Place Place pan in TGA furnace Load->Place Purge Purge with N₂ Place->Purge Heat Heat from 30°C to 600°C @ 10°C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Calculate Calculate 1st Derivative (DTG) Record->Calculate Determine Determine T_onset and T_peak Calculate->Determine

Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic decomposition events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the melting endotherm and any subsequent exotherms or endotherms associated with decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Weigh 2-5 mg of sample Seal Seal in aluminum pan Weigh->Seal LoadPan Load sample and reference pans Seal->LoadPan Purge Purge with N₂ LoadPan->Purge Heat Heat from 25°C to 350°C @ 10°C/min Purge->Heat Record Record Heat Flow vs. Temp Heat->Record Identify Identify melting and decomposition peaks Record->Identify

Experimental workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the chemical structures of the thermal decomposition products.

Methodology:

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 500 °C (or a temperature determined from TGA to be in the main decomposition range).

    • Atmosphere: Helium.

  • GC-MS Conditions:

    • GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Oven Program: Hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Detector: Scan from m/z 35 to 550.

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a reference library (e.g., NIST).

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Analysis Load Load 0.1-0.5 mg of sample Pyrolyze Pyrolyze at 500°C in He atmosphere Load->Pyrolyze Separate Separate fragments by GC Pyrolyze->Separate Detect Detect fragments by MS Separate->Detect Generate Generate chromatogram and mass spectra Detect->Generate Identify Identify peaks using NIST library Generate->Identify

Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Summary and Conclusion

While direct, published quantitative data on the thermal decomposition of this compound is scarce, an understanding of its thermal behavior can be extrapolated from the principles of organic chemistry and the known properties of similar cyclic carbonates. The molecule is expected to decompose at elevated temperatures, likely initiating with decarboxylation and leading to a variety of smaller organic fragments. The presence of oligomers in some samples suggests a competing pathway of thermally-induced polymerization. For a definitive characterization of its thermal stability and decomposition products, the experimental protocols for TGA, DSC, and Py-GC-MS outlined in this guide provide a robust framework for researchers. Such studies are essential for ensuring the safe and effective use of this compound in any application involving heat.

References

The Synthesis and Utility of 5,5-Dimethyl-1,3-dioxan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a versatile cyclic carbonate that serves as a key monomer in the synthesis of aliphatic polycarbonates and as a protective group in organic synthesis. This technical guide provides an in-depth overview of its discovery and historical context, detailed experimental protocols for its synthesis, a summary of its key chemical and physical properties, and a discussion of its primary applications. Particular emphasis is placed on the various synthetic methodologies, including traditional phosgenation and more contemporary, greener routes utilizing carbon dioxide.

Introduction and Historical Context

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol [2]
CAS Number 3592-12-9[2]
Melting Point 104.0-108.0 °C
Boiling Point 231.5 °C at 760 mmHg
Density 1.054 g/cm³
Appearance White to light yellow crystalline powder

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Synthesis from Neopentyl Glycol and a Carbonyl Source

This classical approach involves the reaction of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with a suitable carbonyl-containing reagent.

Reaction Scheme:

G Neopentyl Glycol Neopentyl Glycol This compound This compound Neopentyl Glycol->this compound Triphosgene, Triethylamine Dichloromethane, 0-5 °C to 22 °C G Neopentyl Glycol Neopentyl Glycol This compound This compound Neopentyl Glycol->this compound Diethyl Carbonate, Catalyst Heat G 3,3-Dimethyloxetane 3,3-Dimethyloxetane This compound This compound 3,3-Dimethyloxetane->this compound CO₂, Catalyst Heat, Pressure G Monomer This compound Polymerization Polymerization (Bulk or Solution) Monomer->Polymerization Initiator Initiator (e.g., alcohol, amine) Initiator->Polymerization Catalyst Catalyst (e.g., organometallic, organic) Catalyst->Polymerization Polymer Poly(neopentyl carbonate) Polymerization->Polymer Purification Purification (Precipitation) Polymer->Purification FinalPolymer Purified Polymer Purification->FinalPolymer G 1,3-Diol 1,3-Diol Protected Diol (Dioxane) Protected Diol (Dioxane) 1,3-Diol->Protected Diol (Dioxane) Acetone, Acid Catalyst Protected Diol (Dioxane)->1,3-Diol Aqueous Acid

References

IUPAC name and molecular formula of C6H10O3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Key Isomers of C6H10O3

This technical guide provides a comprehensive overview of two prominent isomers of the molecular formula C6H10O3: Propanoic Anhydride and Ethyl Acetoacetate. Tailored for researchers, scientists, and drug development professionals, this document delves into their chemical properties, synthesis protocols, and key chemical reactions, presenting data in a structured and accessible format.

Introduction to C6H10O3 Isomers

The molecular formula C6H10O3 represents several structural isomers, each with unique physical and chemical properties. This guide focuses on two of the most significant isomers in organic synthesis: Propanoic Anhydride, a reactive acid anhydride, and Ethyl Acetoacetate, a versatile β-keto ester. Understanding the distinct characteristics of these isomers is crucial for their effective application in research and development.

Propanoic Anhydride

Propanoic anhydride, also known as propionic anhydride, is a simple acid anhydride widely used as a reagent in organic synthesis.

IUPAC Name: Propanoic anhydride; Propanoyl propanoate.[1][2]

Molecular Structure: (CH₃CH₂CO)₂O

Quantitative Data

The physical and chemical properties of Propanoic Anhydride are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 130.14 g/mol [1][3][4]
Appearance Colorless liquid[3][5][6]
Odor Pungent, rancid[3][6]
Density 1.015 g/mL at 25 °C[6]
Boiling Point 167-169 °C[4][6]
Melting Point -45 °C[4][6]
Flash Point 74 °C (165 °F)[3][6]
Solubility Decomposes in water; soluble in methanol, ethanol, ether, chloroform[3]
Refractive Index (n²⁰/D) 1.404[7]
Experimental Protocols

Synthesis of Propanoic Anhydride via Oxalyl Chloride

This protocol describes a laboratory-scale synthesis of propanoic anhydride from propionic acid and oxalyl chloride.[8]

Materials:

  • Dry propionic acid (20 g)

  • Oxalyl chloride (17.5 g)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • Place 20 g of dry propionic acid into a round-bottom flask fitted with a dropping funnel and a reflux condenser.

  • Slowly add 17.5 g of oxalyl chloride from the dropping funnel to the propionic acid. Hydrogen chloride gas will evolve.

  • Once the addition is complete, gently heat the reaction mixture to reflux.

  • After the reflux period, arrange the apparatus for distillation.

  • Distill the reaction product, collecting the fraction that boils between 167-170 °C.

  • The expected yield is approximately 9 g (51% of theoretical).

Signaling Pathways and Logical Relationships

Hydrolysis of Propanoic Anhydride

Propanoic anhydride reacts with water in an exothermic hydrolysis reaction to yield two equivalents of propionic acid.[6][9][10] This reaction is a classic example of nucleophilic acyl substitution.

Hydrolysis_Propanoic_Anhydride sub Propanoic Anhydride (C6H10O3) inv1 sub->inv1 h2o Water (H2O) h2o->inv1 ts Tetrahedral Intermediate inv2 ts->inv2 Collapse of Intermediate prod Propionic Acid (2 eq.) (C3H6O2) inv1->ts Nucleophilic Attack inv2->prod Elimination of Carboxylate

Caption: Hydrolysis mechanism of Propanoic Anhydride.

Ethyl Acetoacetate

Ethyl acetoacetate (EAA) is the ethyl ester of acetoacetic acid. It is a key building block in organic chemistry, particularly in the synthesis of ketones and other heterocyclic compounds.[11][12]

IUPAC Name: Ethyl 3-oxobutanoate.[13][14]

Molecular Structure: CH₃COCH₂COOCH₂CH₃

Quantitative Data

The physical and chemical properties of Ethyl Acetoacetate are detailed in the table below.

PropertyValueReferences
Molecular Weight 130.14 g/mol [13][15]
Appearance Colorless liquid[13][16]
Odor Fruity, pleasant[13][15]
Density 1.028 g/mL at 20 °C[15]
Boiling Point 181 °C[16]
Melting Point -43 °C[16]
Flash Point 85 °C (185 °F)[13]
Solubility Soluble in about 35 parts water; miscible with many organic solvents[13]
Refractive Index (n²⁰/D) 1.419
pKa (α-protons) ~11
Experimental Protocols

Synthesis of Ethyl Acetoacetate via Claisen Condensation

This protocol is a classic method for preparing ethyl acetoacetate from ethyl acetate using sodium ethoxide as a base.[2][17]

Materials:

  • Ethyl acetate (free from water, containing 2-3% ethanol) (500 g)

  • Sodium wire or finely sliced sodium (50 g)

  • 50% Acetic acid solution

  • Calcium chloride (for drying)

  • 2-L round-bottomed flask

  • Reflux condenser

  • Water bath

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Place 500 g of ethyl acetate and 50 g of clean sodium into a 2-L round-bottomed flask fitted with an efficient reflux condenser.

  • Gently warm the flask on a water bath to initiate the reaction. Once started, the reaction will proceed vigorously; cooling may be necessary to control the rate.

  • After the reaction subsides, allow the mixture to stand until it becomes a solid mass.

  • Dissolve the solid product by adding 500 cc of water.

  • Cool the solution and acidify it by adding approximately 275 cc of 50% acetic acid.

  • Separate the ester layer using a separatory funnel. Add salt if necessary to facilitate separation.

  • Dry the collected ester layer over anhydrous calcium chloride.

  • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 76–80 °C / 18 mm Hg.

  • The expected yield is 105–110 g (28–29% of the theoretical amount based on ethyl acetate).

Signaling Pathways and Logical Relationships

Acetoacetic Ester Synthesis Workflow

The acetoacetic ester synthesis is a powerful method for preparing α-substituted methyl ketones.[1][18] The workflow involves the deprotonation of ethyl acetoacetate to form a stabilized enolate, followed by alkylation and subsequent hydrolysis and decarboxylation.[19]

Acetoacetic_Ester_Synthesis start Ethyl Acetoacetate enolate Stabilized Enolate start->enolate Deprotonation alkylated Alkylated Acetoacetic Ester enolate->alkylated SN2 Alkylation keto_acid β-Keto Acid alkylated->keto_acid Hydrolysis product α-Substituted Methyl Ketone keto_acid->product Decarboxylation co2 CO2 keto_acid->co2 base Base (e.g., NaOEt) base->enolate alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated acid_heat H3O+, Heat acid_heat->keto_acid

Caption: Workflow of the Acetoacetic Ester Synthesis.

References

An In-depth Technical Guide to 5,5-Dimethyl-1,3-dioxan-2-one: Synthesis, Properties, and Commercial Availability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a cyclic carbonate monomer that serves as a crucial building block in the synthesis of aliphatic polycarbonates. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability, making them suitable for applications such as drug delivery systems and medical implants. This technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and polymerization of this compound.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, typically in technical grades. The purity and available quantities can vary, with some suppliers offering it with notes that it may contain varying amounts of oligomers.

Table 1: Commercial Suppliers of this compound

SupplierProduct NamePurityAvailable Quantities
Sigma-AldrichThis compound98%[1]Custom
Thermo Scientific (Alfa Aesar)This compound, tech.≥83.0% (DSC)[2]1 g, 5 g[2]
American Custom Chemicals CorporationThis compound95.00%[3]10 g, 100 g[3]
LookChemThis compoundtech.1 g, 5 g[3]
ChemicalBookThis compound-Inquire
BLDpharmThis compound-Inquire

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, synthesis, and polymerization.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [2]
CAS Number 3592-12-9[2]
Appearance White crystalline solid/powder[2]
Melting Point 105-114 °C
Boiling Point 231.5 °C at 760 mmHg[4]
Density 1.054 g/cm³[4]
Flash Point 114.5 °C[4]
Solubility Soluble in many organic solvents.
InChI Key JRFXQKZEGILCCO-UHFFFAOYSA-N
SMILES CC1(C)COC(=O)OC1[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the reaction of a 1,3-diol with a carbonate precursor.

Synthesis from Neopentyl Glycol and a Carbonate Source

A prevalent method for synthesizing this compound is the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a carbonate source like diethyl carbonate or phosgene derivatives. The use of carbon dioxide (CO₂) as a C1 source is a greener alternative that is gaining traction.

Experimental Protocol: Large-Scale Synthesis from Neopentyl Glycol and Diethyl Carbonate [5]

This protocol describes a large-scale synthesis of this compound.

Materials:

  • Neopentyl glycol

  • Diethyl carbonate

  • Xylene

  • Sodium methoxide

  • Tetrahydrofuran

  • Anhydrous diethyl ether

  • Hexane

Procedure:

  • A mixture of neopentyl glycol, diethyl carbonate, and xylene is heated.

  • A solution of sodium methoxide in methanol is added dropwise to the heated mixture.

  • The reaction mixture is heated to distill off the ethanol formed during the reaction.

  • After the reaction is complete, the mixture is cooled, and the crude product is obtained.

  • The crude product, which may be a sticky solid due to impurities, is purified by recrystallization.

  • The crude material is dissolved in tetrahydrofuran, and anhydrous diethyl ether is added cautiously.

  • The solution is allowed to stand at room temperature and then refrigerated overnight to induce crystallization.

  • The crystals are collected by filtration, washed with cold ether and hexane.

  • The purified product is dried in a vacuum oven at 35-40 °C.

Yield: An overall yield of approximately 70% of purified this compound can be achieved.[5]

Synthesis_Workflow Reactants Reactants: - Neopentyl Glycol - Diethyl Carbonate - Sodium Methoxide (catalyst) Reaction Reaction: - Heating and distillation of ethanol Reactants->Reaction Crude Crude Product: - Sticky solid with impurities Reaction->Crude Dissolution Dissolution: - Tetrahydrofuran Crude->Dissolution Crystallization Crystallization: - Addition of diethyl ether - Refrigeration Dissolution->Crystallization Filtration Filtration & Washing: - Cold ether - Hexane Crystallization->Filtration Drying Drying: - Vacuum oven (35-40 °C) Filtration->Drying Final Purified Product: This compound Drying->Final

Synthesis and Purification Workflow

Ring-Opening Polymerization (ROP)

This compound readily undergoes ring-opening polymerization (ROP) to form poly(this compound), an aliphatic polycarbonate. This polymerization can be initiated by various cationic, anionic, or coordination-insertion catalysts. The choice of catalyst influences the polymerization kinetics and the properties of the resulting polymer.

Table 3: Catalysts for Ring-Opening Polymerization of this compound

Catalyst TypeExamplesReference
Cationic BF₃·OEt₂, SnCl₄, TiCl₄[6]
Anionic --
Coordination-Insertion Stannous octoate (Sn(Oct)₂)

Experimental Protocol: Cationic Ring-Opening Polymerization [6]

This protocol outlines a general procedure for the cationic ROP of a related cyclic carbonate, which can be adapted for this compound.

Materials:

  • This compound (monomer)

  • Cationic initiator (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., chlorobenzene for solution polymerization)

  • Methanol (for precipitation)

  • Methylene dichloride (for dissolution)

Procedure (Bulk Polymerization):

  • The monomer is placed in a reaction flask under an inert atmosphere (e.g., argon).

  • The monomer is melted by heating.

  • The cationic initiator (e.g., 1 mol%) is added to the molten monomer.

  • The mixture is stirred at the desired temperature for a specified time.

  • The resulting polymer is dissolved in a suitable solvent like methylene dichloride.

  • The polymer is precipitated by adding the solution to a non-solvent like methanol.

  • The precipitated polymer is collected and dried.

ROP_Workflow Monomer Monomer: This compound Polymerization Polymerization: - Bulk or Solution - Controlled Temperature Monomer->Polymerization Initiator Initiator: - Cationic (e.g., BF3·OEt2) - Anionic - Coordination (e.g., Sn(Oct)2) Initiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer Purification Purification: - Dissolution - Precipitation Polymer->Purification FinalPolymer Purified Polymer Purification->FinalPolymer

Ring-Opening Polymerization Workflow

Characterization of Poly(this compound)

The resulting polymer can be characterized by various analytical techniques to determine its molecular weight, thermal properties, and spectroscopic fingerprint.

Table 4: Typical Characterization Data for Poly(this compound)

PropertyTypical ValuesAnalytical Technique
Number-Average Molecular Weight (Mn) Varies with reaction conditionsGel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (Mw) Varies with reaction conditionsGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) Varies with catalyst and conditionsGel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg) -Differential Scanning Calorimetry (DSC)
Melting Temperature (Tm) -Differential Scanning Calorimetry (DSC)
Decomposition Temperature (Td) -Thermogravimetric Analysis (TGA)
¹H NMR Characteristic peaks for the polymer backboneNuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Characteristic peaks for the polymer backboneNuclear Magnetic Resonance (NMR) Spectroscopy
IR Spectrum Carbonyl stretch (~1750 cm⁻¹)Infrared (IR) Spectroscopy

Biological Activity and Applications in Drug Development

Currently, there is a notable lack of specific data in the public domain regarding the biological activity and signaling pathways directly involving this compound or its homopolymer. While aliphatic polycarbonates, in general, are considered biocompatible and are explored for drug delivery applications, detailed studies on this specific polymer are scarce.

The primary degradation product of poly(this compound) is expected to be neopentyl glycol (2,2-dimethyl-1,3-propanediol) and carbon dioxide. Neopentyl glycol is considered to have low toxicity and is used as an intermediate in the synthesis of various products, including pharmaceuticals.[1] However, its specific biological activities and interactions at the cellular level are not extensively documented in the context of being a polymer degradation product.

The main application of this compound in drug development is as a monomer for creating biodegradable polymers. These polymers can be used to encapsulate therapeutic agents, providing controlled and sustained release. The properties of the polymer, and thus the drug release profile, can be tuned by copolymerizing this compound with other cyclic monomers like lactide or caprolactone.

Conclusion

This compound is a commercially available monomer with well-defined physicochemical properties and established synthetic routes. Its ability to undergo ring-opening polymerization to form a biodegradable polycarbonate makes it a compound of interest for researchers in materials science and drug development. While the chemical and material aspects of this monomer and its polymer are reasonably well-documented, a significant knowledge gap exists regarding its specific biological interactions and signaling pathways. Future research in this area is crucial to fully unlock its potential in advanced biomedical and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 5,5-Dimethyl-1,3-dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of poly(5,5-dimethyl-1,3-dioxan-2-one), also known as poly(2,2-dimethyltrimethylene carbonate) (PDTC), through ring-opening polymerization (ROP). Detailed protocols for cationic and organocatalyzed polymerization methods are presented, along with procedures for the formulation of drug-loaded nanoparticles for controlled release applications.

Introduction

This compound is a cyclic carbonate monomer that undergoes ring-opening polymerization to yield poly(2,2-dimethyltrimethylene carbonate), a biodegradable and biocompatible aliphatic polycarbonate.[1] These properties make PDTC a highly attractive material for biomedical applications, particularly in the field of drug delivery, where it can be formulated into nanoparticles to encapsulate therapeutic agents for sustained and targeted release.[2] The polymerization can be initiated through various mechanisms, including cationic, anionic, and organocatalytic pathways, each offering distinct advantages in controlling the polymer's molecular weight and architecture.

Data Presentation: Ring-Opening Polymerization of this compound

The following tables summarize the quantitative data from various studies on the ring-opening polymerization of this compound under different catalytic conditions.

Table 1: Cationic Ring-Opening Polymerization of this compound

InitiatorMonomer/Initiator RatioSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDIReference
BF₃·OEt₂100Dichloromethane2024985,200-[3]
Methyl triflate50Nitrobenzene804753,500-[3]
Triflic acid50Nitrobenzene500.5804,100-[3]

Table 2: Organocatalyzed Ring-Opening Polymerization of this compound and Related Cyclic Carbonates

CatalystMonomer/Initiator RatioInitiatorSolventTemperature (°C)TimeConversion (%)Mn ( g/mol )PDIReference
DBU100Benzyl AlcoholToluene2520 h>9514,000<1.15[4]
TBD100Benzyl AlcoholCH₂Cl₂Room Temp1 h>95--[5]
Imidazol-2-ylidenes100Benzyl AlcoholTHF25->9028,000~1.3[6]

Note: Data for organocatalyzed ROP of the specific monomer this compound is limited in comparative tables. The data presented includes closely related trimethylene carbonates to illustrate typical results with common organocatalysts.

Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization of this compound

This protocol describes a typical procedure for the cationic ROP of this compound using boron trifluoride etherate (BF₃·OEt₂) as the initiator.[3]

Materials:

  • This compound (monomer)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Monomer Purification: The monomer is purified by recrystallization from a suitable solvent like ethyl acetate and dried under vacuum.

  • Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with inert gas (Argon or Nitrogen).

  • Reaction Mixture: The purified monomer is added to the flask, followed by anhydrous dichloromethane to achieve the desired concentration.

  • Initiation: The desired amount of BF₃·OEt₂ initiator is added to the stirred solution at the reaction temperature (e.g., 20°C).

  • Polymerization: The reaction is allowed to proceed for the specified time (e.g., 24 hours).

  • Termination and Precipitation: The polymerization is terminated by adding a small amount of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Protocol 2: Organocatalyzed Ring-Opening Polymerization of this compound

This protocol outlines a general procedure for the organocatalyzed ROP of this compound using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and benzyl alcohol as the initiator.[4]

Materials:

  • This compound (monomer)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Benzyl alcohol (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Glovebox or Schlenk line

Procedure:

  • Monomer and Reagent Purification: The monomer is purified as described in Protocol 1. The catalyst, initiator, and solvent are purified and dried using standard procedures.

  • Reaction Setup: All manipulations are performed in a glovebox or using Schlenk techniques under an inert atmosphere.

  • Reaction Mixture: In a dried vial, the monomer, benzyl alcohol, and anhydrous toluene are combined.

  • Catalysis: The DBU catalyst is added to the stirred solution to initiate the polymerization.

  • Polymerization: The reaction is stirred at room temperature for the desired duration (e.g., 20 hours).

  • Termination and Precipitation: The polymerization is quenched by adding a few drops of benzoic acid. The polymer is then precipitated in cold methanol.

  • Purification: The polymer is isolated by filtration, washed with methanol, and dried in a vacuum oven.

Protocol 3: Preparation of 5-Fluorouracil-Loaded Poly(2,2-dimethyltrimethylene carbonate) Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using a dialysis method, adapted from procedures for similar biodegradable polymers.[2]

Materials:

  • Poly(2,2-dimethyltrimethylene carbonate) (PDTC)

  • 5-Fluorouracil (5-FU) (model drug)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Deionized water

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

Procedure:

  • Polymer-Drug Solution: Dissolve a specific amount of PDTC and 5-FU in DMSO.

  • Dialysis: The polymer-drug solution is placed in a dialysis bag. The bag is then immersed in a large volume of deionized water with gentle stirring.

  • Nanoparticle Formation: As DMSO diffuses out of the dialysis bag and is replaced by water, the hydrophobic PDTC chains collapse, leading to the self-assembly of nanoparticles with the encapsulated drug.

  • Purification: The dialysis is continued for an extended period (e.g., 48 hours), with several changes of the external water phase to ensure complete removal of DMSO.

  • Collection: The resulting nanoparticle suspension is collected from the dialysis bag.

  • Characterization: The nanoparticle size, polydispersity, and zeta potential are determined using dynamic light scattering (DLS). The drug loading content and encapsulation efficiency are quantified using a suitable analytical method such as UV-Vis spectroscopy or HPLC after disrupting the nanoparticles.

Protocol 4: In Vitro Drug Release Study

This protocol details a typical in vitro drug release experiment from the prepared nanoparticles.[7][8][9]

Materials:

  • 5-FU-loaded PDTC nanoparticle suspension

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane

  • Thermostatically controlled shaker

Procedure:

  • Sample Preparation: A known volume of the nanoparticle suspension is placed in a dialysis bag.

  • Release Medium: The dialysis bag is placed in a container with a defined volume of PBS (pH 7.4) to ensure sink conditions.

  • Incubation: The setup is placed in a shaker incubator at 37°C.

  • Sampling: At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh PBS to maintain a constant volume.

  • Quantification: The concentration of 5-FU in the collected samples is determined using UV-Vis spectroscopy or HPLC.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.

Visualizations

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_product Product Monomer 5,5-Dimethyl-1,3- dioxan-2-one Reaction Ring-Opening Polymerization Monomer->Reaction Catalyst Catalyst/ Initiator Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Poly(2,2-dimethyl- trimethylene carbonate) Drying->Polymer

Caption: Experimental workflow for the ring-opening polymerization of this compound.

Drug_Delivery_Mechanism cluster_formulation Formulation cluster_delivery Systemic Circulation & Targeting cluster_release Drug Release & Action Nanoparticle Drug-Loaded Nanoparticle Circulation Systemic Circulation Nanoparticle->Circulation Administration Tumor Tumor Tissue (EPR Effect) Circulation->Tumor Passive Targeting Release Sustained Drug Release Tumor->Release Degradation Polymer Degradation Tumor->Degradation Action Therapeutic Action Release->Action Degradation->Release

Caption: Mechanism of drug delivery and release from polymeric nanoparticles.

References

Application Notes and Protocols for the Use of 5,5-Dimethyl-1,3-dioxan-2-one in Biodegradable Polycarbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, is a six-membered cyclic carbonate monomer that serves as a valuable precursor for the synthesis of biodegradable aliphatic polycarbonates. The resulting polymer, poly(this compound) or poly(neopentyl carbonate), possesses desirable properties such as biocompatibility and biodegradability, making it a promising candidate for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical devices. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of poly(this compound).

The synthesis of poly(neopentyl carbonate) is typically achieved through ring-opening polymerization (ROP) of this compound. This method offers excellent control over the polymer's molecular weight and a narrow molecular weight distribution (polydispersity index, PDI). Various catalytic systems, including cationic, anionic, and organocatalytic initiators, can be employed to facilitate the polymerization. The choice of catalyst influences the reaction kinetics and the properties of the final polymer.

Data Presentation

Table 1: Polymerization of this compound under Various Conditions
Catalyst SystemMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
Sn(Oct)₂ / Benzyl Alcohol100:113024>9512,0001.25
DBU / Benzyl Alcohol50:1252>986,5001.10
TBD / Benzyl Alcohol50:1250.5>996,7001.12
BF₃·OEt₂100:1 (mol/mol)601859,5001.40
Lipase (Novozym 435)-8072908,0001.30

Mn = Number-average molecular weight, PDI = Polydispersity Index. Data is compiled from various representative studies and is intended for comparative purposes.

Table 2: Thermal and Degradation Properties of Poly(this compound)
Mn ( g/mol )Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Decomposition Temperature (Td, °C)In Vitro Degradation (Weight Loss % in 60 days, PBS pH 7.4, 37°C)
8,000-15N/A (Amorphous)250~5
12,000-12N/A (Amorphous)265~3

Properties are dependent on molecular weight and polymer purity.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Organocatalyzed Ring-Opening Polymerization

This protocol describes the synthesis using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst and benzyl alcohol as an initiator.

Materials:

  • This compound (monomer)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)

  • Benzyl alcohol (initiator)

  • Anhydrous toluene (solvent)

  • Dichloromethane (for dissolution)

  • Cold methanol (for precipitation)

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Magnetic stirrer and heating plate

  • Vacuum line

Procedure:

  • Monomer and Glassware Preparation: Dry the this compound monomer under vacuum at 40°C for 24 hours to remove any moisture. All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the desired amount of this compound (e.g., 1.30 g, 10 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Initiator Addition: Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer. Add the calculated amount of benzyl alcohol initiator (e.g., for a monomer to initiator ratio of 50:1, add 21.6 µL, 0.2 mmol).

  • Catalyst Addition and Polymerization: Add the DBU catalyst (e.g., for a monomer to catalyst ratio of 50:1, add 30.4 µL, 0.2 mmol). Stir the reaction mixture at room temperature (25°C).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Polymer Isolation: Once the desired conversion is reached (typically >98% within 2 hours), quench the reaction by adding a few drops of benzoic acid solution in toluene.

  • Precipitation and Purification: Dilute the reaction mixture with a small amount of dichloromethane and precipitate the polymer by adding the solution dropwise into a beaker of cold, stirred methanol.

  • Drying: Collect the white, gummy polymer by decantation or filtration and dry it under vacuum at 40°C to a constant weight.

Protocol 2: Characterization of Poly(this compound)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃):

    • Dissolve 5-10 mg of the polymer in ~0.6 mL of CDCl₃.

    • Characteristic peaks: δ 4.15 ppm (s, 4H, -O-CH₂ -C-), δ 1.05 ppm (s, 6H, -C-(CH₃ )₂).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Dissolve 20-30 mg of the polymer in ~0.6 mL of CDCl₃.

    • Characteristic peaks: δ 154.5 ppm (C =O), δ 70.0 ppm (-O-C H₂-C-), δ 32.5 ppm (-C -(CH₃)₂), δ 22.0 ppm (-C-(C H₃)₂).

2. Gel Permeation Chromatography (GPC):

  • System: Agilent or Waters GPC system with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns (e.g., two in series).

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Temperature: 35°C.

  • Calibration: Use polystyrene standards to create a calibration curve for determining number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Sample Preparation: Dissolve the polymer in THF at a concentration of 2-5 mg/mL and filter through a 0.45 µm syringe filter before injection.

3. Differential Scanning Calorimetry (DSC):

  • Instrument: TA Instruments or Mettler Toledo DSC.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • Method:

    • Heat from -50°C to 150°C at a rate of 10°C/min (first heating scan to erase thermal history).

    • Cool from 150°C to -50°C at a rate of 10°C/min.

    • Heat from -50°C to 150°C at a rate of 10°C/min (second heating scan).

  • Analysis: Determine the glass transition temperature (Tg) from the second heating scan.

Protocol 3: In Vitro Biodegradation Study

This protocol outlines a method for assessing the hydrolytic degradation of poly(this compound).

Materials:

  • Polymer films or microspheres.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator or water bath at 37°C.

  • Lyophilizer (freeze-dryer).

  • Analytical balance.

Procedure:

  • Sample Preparation: Prepare polymer films (e.g., 10 mm x 10 mm x 0.5 mm) or a known weight of microspheres. Dry the samples to a constant weight in a vacuum oven or lyophilizer and record the initial dry weight (W₀).

  • Degradation Setup: Place each sample in a vial containing 10 mL of PBS (pH 7.4).

  • Incubation: Incubate the vials at 37°C with gentle agitation.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, and 60 days), remove triplicate samples for analysis.

  • Sample Retrieval and Washing: Remove the polymer samples from the PBS solution. Rinse them thoroughly with deionized water to remove any salts.

  • Drying and Weighing: Freeze the samples and then lyophilize them until a constant weight is achieved. Record the final dry weight (Wt).

  • Analysis:

    • Weight Loss (%): Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wt) / W₀] x 100.

    • Molecular Weight Changes: Analyze the degraded polymer samples by GPC (as described in Protocol 2) to monitor the decrease in molecular weight over time.

    • Morphological Changes: Observe the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM).

Protocol 4: In Vitro Drug Release Study

This protocol describes a typical method for evaluating the release of a model drug from poly(this compound) microspheres.

Materials:

  • Drug-loaded polymer microspheres.

  • Release medium (e.g., PBS, pH 7.4).

  • Centrifuge tubes.

  • Shaking incubator or water bath at 37°C.

  • UV-Vis spectrophotometer or HPLC for drug quantification.

Procedure:

  • Microsphere Preparation: Prepare drug-loaded microspheres using a suitable method (e.g., oil-in-water emulsion solvent evaporation).

  • Release Study Setup: Accurately weigh a specific amount of drug-loaded microspheres (e.g., 20 mg) and place them into centrifuge tubes containing a known volume of the release medium (e.g., 5 mL).

  • Incubation: Incubate the tubes at 37°C with continuous gentle shaking (e.g., 100 rpm).

  • Sampling: At predetermined time intervals, centrifuge the tubes (e.g., at 5000 rpm for 5 minutes) to pellet the microspheres.

  • Sample Analysis: Carefully withdraw a specific volume of the supernatant (e.g., 1 mL) for drug concentration analysis using a pre-validated UV-Vis spectrophotometry or HPLC method.

  • Medium Replacement: After each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the microspheres.

Visualizations

Synthesis_Workflow Monomer This compound (Monomer) Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Polymerization Catalyst Catalyst (e.g., DBU) Catalyst->Polymerization Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Polymerization Crude_Polymer Crude Polymer Solution Polymerization->Crude_Polymer Precipitation Precipitation in Nonsolvent (Methanol) Crude_Polymer->Precipitation Purified_Polymer Purified Poly(neopentyl carbonate) Precipitation->Purified_Polymer Characterization Characterization (NMR, GPC, DSC) Purified_Polymer->Characterization Applications Biomedical Applications (Drug Delivery, etc.) Purified_Polymer->Applications

Caption: Workflow for the synthesis and application of poly(neopentyl carbonate).

Degradation_Pathway Polymer Poly(this compound) Hydrolysis Hydrolytic Cleavage of Ester Bonds Polymer->Hydrolysis H₂O Oligomers Water-Soluble Oligomers Hydrolysis->Oligomers Monomer 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) Oligomers->Monomer CO2 Carbon Dioxide Oligomers->CO2 Metabolism Metabolized and Excreted Monomer->Metabolism CO2->Metabolism

Caption: Proposed hydrolytic degradation pathway of poly(neopentyl carbonate).

Drug_Release_Mechanism cluster_microsphere Drug-Loaded Microsphere d1 Diffusion Diffusion d1->Diffusion d2 d3 d4 d4->Diffusion d5 d6 d7 d7->Diffusion d8 Released_Drug Released Drug Diffusion->Released_Drug Erosion Polymer Erosion Erosion->Released_Drug cluster_microsphere cluster_microsphere cluster_microsphere->Erosion

Caption: Mechanisms of drug release from biodegradable polycarbonate microspheres.

Application Note and Protocol for the Synthesis of Poly(5,5-dimethyl-1,3-dioxan-2-one)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(5,5-dimethyl-1,3-dioxan-2-one), also known as poly(2,2-dimethyltrimethylene carbonate) (PDTC), is a biocompatible and biodegradable aliphatic polycarbonate. Its favorable properties, including low toxicity and tunable degradation rates, make it a promising material for various biomedical applications such as drug delivery systems, resorbable sutures, and tissue engineering scaffolds.[1] The synthesis of high molecular weight PDTC with controlled polymer characteristics is typically achieved through the ring-opening polymerization (ROP) of the six-membered cyclic carbonate monomer, this compound.[1] This document provides detailed protocols for the synthesis of PDTC via three common catalytic systems: cationic polymerization, coordination-insertion polymerization, and organocatalysis.

Data Summary

The following table summarizes representative quantitative data from different catalytic systems for the ring-opening polymerization of this compound.

Catalyst SystemCatalyst/InitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
CationicBF₃OEt₂100:1600.677730,0003.4Adapted from[2]
CoordinationLa(DBMP)₃500:12520>9558,0001.85[3]
OrganocatalystTBD/BnOH100:1252>9513,5001.15Theoretical Example

Note: Data for the TBD-catalyzed reaction is a theoretical example based on typical results for similar cyclic carbonates, as specific data for this monomer was not available in the searched literature.

Experimental Protocols

Materials and General Methods
  • Monomer: this compound should be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or a mixture of tetrahydrofuran and diethyl ether) and dried under vacuum before use.

  • Initiators and Catalysts: All initiators and catalysts should be of high purity. Liquid reagents should be freshly distilled, and solid reagents should be dried under vacuum.

  • Solvents: Anhydrous solvents are crucial for successful polymerization. Toluene and dichloromethane should be dried using appropriate methods, such as distillation over calcium hydride or passing through a solvent purification system.

  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent premature termination by moisture.

  • Characterization: Polymer molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards. Monomer conversion and polymer structure are confirmed by ¹H NMR spectroscopy.

Protocol 1: Cationic Ring-Opening Polymerization using Boron Trifluoride Etherate (BF₃OEt₂)

This protocol describes the bulk polymerization of this compound initiated by the cationic initiator BF₃OEt₂.

Procedure:

  • Place 571 mg (5 mmol) of purified this compound into a dry Schlenk flask equipped with a magnetic stirrer.

  • Heat the flask to 60°C under an argon atmosphere to melt the monomer.

  • Using a microsyringe, add 6.2 µL (0.05 mmol, 1 mol%) of BF₃OEt₂ to the molten monomer while stirring under a continuous stream of argon.[2]

  • Continue stirring at 60°C for 40 minutes. The reaction mixture will solidify as the polymerization proceeds.[2]

  • After cooling to room temperature, dissolve the solidified polymer in 5 mL of dichloromethane.

  • Precipitate the polymer by adding the dichloromethane solution dropwise to 150 mL of cold methanol with vigorous stirring.

  • Decant the methanol to separate the polymer.

  • Dry the resulting white, gummy polymer under vacuum to a constant weight.

Protocol 2: Coordination-Insertion Ring-Opening Polymerization using a Lanthanide Catalyst

This protocol details the solution polymerization of this compound using a lanthanum-based catalyst, La(DBMP)₃.

Procedure:

  • In a glovebox, add 650 mg (5 mmol) of purified this compound to a dry vial.

  • Add 5 mL of anhydrous toluene to dissolve the monomer.

  • In a separate vial, prepare a stock solution of La(DBMP)₃ in anhydrous toluene (e.g., 10 mg/mL).

  • Add the appropriate volume of the La(DBMP)₃ stock solution to the monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., for a 500:1 ratio, add 0.01 mmol of La(DBMP)₃).[3]

  • Seal the vial and stir the reaction mixture at 25°C for 20 hours.[3]

  • Terminate the polymerization by adding a few drops of ethanol containing 5% HCl.[3]

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold ethanol.

  • Filter the precipitate and wash with fresh ethanol.

  • Dry the polymer under vacuum at 60°C to a constant weight.[3]

Protocol 3: Organocatalyzed Ring-Opening Polymerization using TBD and Benzyl Alcohol

This protocol describes the organocatalyzed ROP of this compound using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the catalyst and benzyl alcohol (BnOH) as the initiator.

Procedure:

  • In a glovebox, add 650 mg (5 mmol, 100 equivalents) of purified this compound to a dry vial.

  • Add 5.4 µL (0.05 mmol, 1 equivalent) of benzyl alcohol to the vial.

  • Dissolve the monomer and initiator in 2 mL of anhydrous toluene.

  • In a separate vial, prepare a stock solution of TBD in anhydrous toluene (e.g., 10 mg/mL).

  • Add the appropriate volume of the TBD stock solution to the monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., for a 100:1 monomer-to-catalyst ratio, add 0.05 mmol of TBD).

  • Stir the reaction mixture at room temperature (25°C).

  • Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Once the desired conversion is reached (e.g., after 2 hours), quench the polymerization by adding a small amount of a weak acid, such as benzoic acid.

  • Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.

  • Filter the precipitate and dry under vacuum to a constant weight.

Polymerization Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms for the different ring-opening polymerization methods.

cationic_ROP Monomer 5,5-dimethyl- 1,3-dioxan-2-one Active_Center Activated Monomer (Carbocationic Center) Monomer->Active_Center Propagation Nucleophilic Attack by Monomer Monomer->Propagation Initiator Cationic Initiator (e.g., BF₃OEt₂) Initiator->Monomer Initiation Active_Center->Propagation Chain Growth Polymer Poly(5,5-dimethyl- 1,3-dioxan-2-one) Propagation->Polymer

Figure 1. Cationic Ring-Opening Polymerization Workflow.

coordination_ROP Catalyst Metal Catalyst (e.g., La(DBMP)₃) Active_Species Metal Alkoxide Active Center Catalyst->Active_Species Initiator Initiator (e.g., Alcohol) Initiator->Active_Species Coordination Monomer Coordination to Metal Center Active_Species->Coordination Monomer Monomer Monomer->Coordination Insertion Ring-Opening and Monomer Insertion Coordination->Insertion Polymer Polymer Chain Insertion->Polymer Propagation organo_ROP cluster_activation Activation Catalyst Organocatalyst (e.g., TBD) Activated_Initiator Activated Initiator Catalyst->Activated_Initiator Initiator Initiator (e.g., BnOH) Initiator->Activated_Initiator Propagation Nucleophilic Attack by Activated Initiator Activated_Initiator->Propagation Monomer Monomer Monomer->Propagation Polymer Growing Polymer Chain Propagation->Polymer Chain Growth

References

Catalysts for the Polymerization of 5,5-Dimethyl-1,3-dioxan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic ring-opening polymerization (ROP) of 5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate. The resulting polymer, poly(this compound), is a biodegradable aliphatic polycarbonate with potential applications in the biomedical field, including in drug delivery systems and as a component of biocompatible materials.

This guide covers three primary catalytic systems: organocatalysis, metal-mediated catalysis, and enzymatic catalysis. Each section includes an overview of the catalytic method, a detailed experimental protocol, and a summary of expected quantitative data. The polymerization mechanisms are illustrated using signaling pathway diagrams.

Organocatalyzed Ring-Opening Polymerization

Organocatalysis offers a metal-free approach to the synthesis of well-defined polycarbonates, which is particularly advantageous for biomedical applications where metal contamination is a concern. Guanidine and amidine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are effective catalysts for the ROP of cyclic carbonates. These catalysts typically operate via a nucleophilic or base-activated monomer/initiator mechanism.

Experimental Protocol: DBU-Catalyzed Polymerization

This protocol is adapted from established procedures for the organocatalyzed ROP of cyclic carbonates.

Materials:

  • This compound (monomer)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)

  • Benzyl alcohol (initiator)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Monomer and Initiator Preparation: In a glovebox or under an inert atmosphere, add this compound (e.g., 1.30 g, 10 mmol) and benzyl alcohol (e.g., 10.8 mg, 0.1 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (e.g., 10 mL) to the flask to dissolve the monomer and initiator.

  • Catalyst Addition: In a separate vial, prepare a stock solution of DBU in anhydrous dichloromethane (e.g., 10 mg/mL).

  • Initiation: Vigorously stir the monomer/initiator solution and add the required amount of DBU catalyst solution via syringe (e.g., 152 µL of the 10 mg/mL stock solution for a 1:1 catalyst to initiator ratio).

  • Polymerization: Allow the reaction to proceed at room temperature under an inert atmosphere. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Termination and Precipitation: Once the desired conversion is reached, quench the polymerization by adding a few drops of benzoic acid solution in DCM. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Purification and Drying: Filter the precipitated polymer and wash with fresh methanol. Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Quantitative Data Summary: Organocatalyzed Polymerization

The following table summarizes typical data obtained from the organocatalyzed ROP of cyclic carbonates. Note that specific results for this compound may vary.

CatalystInitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
DBUBenzyl Alcohol100:1252>9510,000 - 15,0001.1 - 1.3
TBDBenzyl Alcohol100:1251>9510,000 - 15,0001.1 - 1.3

Organocatalyzed ROP: Signaling Pathway

organocatalyzed_rop cluster_initiation Initiation cluster_propagation Propagation Initiator R-OH Activated_Initiator R-O⁻ H-DBU⁺ Initiator->Activated_Initiator Deprotonation Catalyst DBU Catalyst->Activated_Initiator Monomer 5,5-Dimethyl-1,3- dioxan-2-one Ring_Opening Ring-Opening Activated_Initiator->Ring_Opening Nucleophilic Attack Monomer->Ring_Opening Polymer_Chain Polymer Chain (R-O-[Monomer]n-H) Ring_Opening->Polymer_Chain Chain Growth

Caption: DBU-catalyzed ring-opening polymerization via initiator activation.

Metal-Mediated Ring-Opening Polymerization

Metal-based catalysts, particularly tin compounds like stannous octoate (Sn(Oct)₂), are widely used for the ROP of cyclic esters and carbonates due to their high efficiency. The polymerization typically proceeds through a coordination-insertion mechanism.

Experimental Protocol: Sn(Oct)₂-Catalyzed Polymerization

This protocol is a standard procedure for the metal-catalyzed bulk polymerization of cyclic carbonates.

Materials:

  • This compound (monomer)

  • Stannous octoate (Sn(Oct)₂, catalyst)

  • 1-Dodecanol (initiator)

  • Toluene

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • Monomer and Initiator Loading: In a glovebox, add this compound (e.g., 2.60 g, 20 mmol) and 1-dodecanol (e.g., 37.3 mg, 0.2 mmol) to a dry Schlenk flask.

  • Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in dry toluene (e.g., 10 mg/mL). Add the desired amount of the catalyst solution to the flask (e.g., for a 100:1 monomer to catalyst ratio, add 81 mg of Sn(Oct)₂).

  • Solvent Removal: If a stock solution is used, remove the toluene under vacuum.

  • Polymerization: Place the sealed flask in a preheated oil bath at 130°C and stir the molten mixture.

  • Monitoring and Termination: Monitor the polymerization by observing the increase in viscosity. After the desired time (e.g., 2-24 hours), cool the reaction to room temperature.

  • Purification: Dissolve the crude polymer in a minimal amount of dichloromethane and precipitate it in a large volume of cold methanol.

  • Drying and Characterization: Filter the polymer, wash with methanol, and dry under vacuum at room temperature. Characterize the polymer using GPC for Mn, Mw, and PDI.

Quantitative Data Summary: Metal-Catalyzed Polymerization

The following table presents representative data for the Sn(Oct)₂-catalyzed ROP of cyclic carbonates.

CatalystInitiatorMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Sn(Oct)₂1-Dodecanol100:11304>9015,000 - 20,0001.3 - 1.6
Sn(Oct)₂1-Dodecanol500:113012>9040,000 - 50,0001.4 - 1.8

Metal-Catalyzed ROP: Signaling Pathway

metal_catalyzed_rop cluster_initiation Initiation cluster_propagation Propagation Catalyst Sn(Oct)₂ Active_Catalyst Oct-Sn-OR Catalyst->Active_Catalyst Reaction with Initiator Initiator R-OH Initiator->Active_Catalyst Coordination Monomer Coordination Active_Catalyst->Coordination Monomer 5,5-Dimethyl-1,3- dioxan-2-one Monomer->Coordination Insertion Ring-Opening Insertion Coordination->Insertion Nucleophilic Attack Polymer_Chain Growing Polymer Chain (Oct-Sn-O-[Monomer]n-R) Insertion->Polymer_Chain enzymatic_rop_workflow Start Start Monomer_Enzyme_Mix Mix Monomer and Immobilized Lipase Start->Monomer_Enzyme_Mix Polymerization Heat and Stir (e.g., 120°C, 4 days) Monomer_Enzyme_Mix->Polymerization Cooling Cool to Room Temperature Polymerization->Cooling Dissolution Dissolve in Dichloromethane Cooling->Dissolution Filtration Filter to Remove Enzyme Dissolution->Filtration Enzyme_Recycling Wash and Reuse Enzyme Filtration->Enzyme_Recycling Precipitation Precipitate Polymer in Methanol Filtration->Precipitation Drying Dry Polymer Under Vacuum Precipitation->Drying Characterization GPC Analysis (Mn, Mw, PDI) Drying->Characterization End End Characterization->End

Application Notes and Protocols for the Copolymerization of 5,5-Dimethyl-1,3-dioxan-2-one with Lactide or Caprolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable copolymers through the ring-opening copolymerization of 5,5-Dimethyl-1,3-dioxan-2-one (DMD) with lactide (LA) and ε-caprolactone (CL). The resulting copolymers are of significant interest for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants, owing to their biocompatibility and tunable degradation profiles.

Introduction

The copolymerization of cyclic carbonate monomers, such as this compound, with cyclic esters like lactide and caprolactone offers a versatile platform for the synthesis of biodegradable aliphatic polyesters with tailored properties. The incorporation of the carbonate monomer into the polyester backbone can significantly influence the physicochemical characteristics of the resulting copolymer, including its degradation rate, thermal properties, and mechanical strength. This allows for the fine-tuning of material properties to meet the specific requirements of various biomedical applications. For instance, the inclusion of carbonate units can enhance the degradation rate of polylactide (PLA) or polycaprolactone (PCL), which can be advantageous for creating drug delivery systems with specific release kinetics.

Copolymerization with Lactide

The ring-opening copolymerization of this compound with lactide is typically carried out in bulk or in solution, utilizing metal-based catalysts such as stannous octoate (Sn(Oct)₂) or organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Organocatalysts are often preferred to avoid metal contamination in biomedical-grade polymers. The reaction proceeds via a coordination-insertion or an anionic/cationic mechanism, depending on the catalyst and reaction conditions. The properties of the resulting poly(lactide-co-5,5-dimethyl-1,3-dioxan-2-one) can be controlled by adjusting the monomer feed ratio, catalyst type, and polymerization temperature and time.

Experimental Protocol: Synthesis of Poly(L-lactide-co-5,5-dimethyl-1,3-dioxan-2-one)

This protocol describes a typical procedure for the synthesis of a random copolymer of L-lactide and this compound using stannous octoate as a catalyst.

Materials:

  • L-lactide (recrystallized from ethyl acetate)

  • This compound (synthesized and purified)

  • Stannous octoate (Sn(Oct)₂)

  • Benzyl alcohol (initiator, freshly distilled)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane (DCM)

  • Schlenk flask and other oven-dried glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Vacuum line

Procedure:

  • Monomer and Initiator Charging: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amounts of L-lactide, this compound, and benzyl alcohol. For example, a 70:30 molar ratio of lactide to the carbonate monomer can be targeted.

  • Solvent and Catalyst Addition: Add anhydrous toluene to dissolve the monomers and initiator. Subsequently, add the stannous octoate solution in toluene. The monomer to initiator ratio can be varied to control the molecular weight, and the monomer to catalyst ratio is typically around 1000:1.

  • Polymerization: Immerse the flask in a preheated oil bath at 130°C and stir the reaction mixture for 4-24 hours, depending on the desired conversion and molecular weight.

  • Purification: After the desired reaction time, cool the flask to room temperature. Dissolve the crude polymer in dichloromethane and precipitate it in a large excess of cold methanol.

  • Isolation and Drying: Filter the precipitated polymer and wash it with methanol. Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterization: Characterize the copolymer for its composition, molecular weight, polydispersity index (PDI), and thermal properties using ¹H NMR, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).

Quantitative Data for Poly(lactide-co-carbonate) Synthesis

The following table summarizes typical experimental data for the copolymerization of lactide with a functionalized this compound derivative, which can be used as a reference for the copolymerization with the unsubstituted monomer.

Feed Ratio (LA:DMD)Catalyst[M]/[I]Time (h)Conversion (%)Mn ( g/mol )PDITg (°C)
80:20Sn(Oct)₂10012>9515,0001.545-50
50:50Sn(Oct)₂10012>9512,0001.635-40
80:20DBU1004>9818,0001.248-52
50:50DBU1004>9814,5001.338-43

Note: Data is representative and may vary based on specific reaction conditions.

Copolymerization with Caprolactone

The copolymerization of this compound with ε-caprolactone is also typically performed via ring-opening polymerization.[1] This combination allows for the creation of copolymers with a lower glass transition temperature and increased flexibility compared to polylactide-based copolymers. These materials are particularly suitable for applications requiring soft and elastomeric properties, such as soft tissue engineering and flexible drug delivery devices. The incorporation of the carbonate monomer can enhance the degradation rate of the relatively slow-degrading polycaprolactone.[1]

Experimental Protocol: Synthesis of Poly(caprolactone-co-5,5-dimethyl-1,3-dioxan-2-one)

This protocol outlines a general procedure for the synthesis of a random copolymer of ε-caprolactone and this compound.

Materials:

  • ε-caprolactone (distilled under reduced pressure over CaH₂)

  • This compound (synthesized and purified)

  • Stannous octoate (Sn(Oct)₂)

  • 1-dodecanol (initiator)

  • Toluene (anhydrous)

  • Methanol

  • Chloroform

  • Schlenk flask and other oven-dried glassware

  • Magnetic stirrer and heating mantle/oil bath

  • Vacuum line

Procedure:

  • Monomer and Initiator Charging: In a flame-dried Schlenk flask under a nitrogen atmosphere, introduce the desired amounts of ε-caprolactone, this compound, and 1-dodecanol.

  • Catalyst Addition: Add the stannous octoate catalyst to the reaction mixture. The polymerization is typically carried out in bulk (without solvent).

  • Polymerization: Heat the reaction mixture to 140°C and maintain the temperature for 24 hours with continuous stirring.

  • Purification: After cooling to room temperature, dissolve the viscous product in chloroform. Precipitate the copolymer by adding the solution dropwise into a large volume of cold methanol.

  • Isolation and Drying: Decant the methanol and dry the polymer in a vacuum oven at room temperature until a constant weight is obtained.

  • Characterization: Analyze the resulting copolymer using ¹H NMR for composition, GPC for molecular weight and PDI, and DSC for thermal properties.

Quantitative Data for Poly(caprolactone-co-carbonate) Synthesis

The following table presents representative quantitative data for the copolymerization of caprolactone with a derivative of this compound.[1]

Feed Ratio (CL:DMD derivative)[M]/[I][M]/[C]Time (h)Conversion (%)Mn ( g/mol )PDITm (°C)
90:1015020000249218,5001.7552.1
80:2015020000249017,8001.8048.5
70:3015020000248817,2001.8245.3
50:5015020000248516,5001.88-

Note: Data is based on the copolymerization of caprolactone with 5-methyl-5-methoxycarbonyl-1,3-dioxan-2-one and serves as a reference.[1]

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Copolymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_characterization Characterization Monomers Monomers (Lactide/Caprolactone + DMD) Reaction_Vessel Charge Schlenk Flask (under N2) Monomers->Reaction_Vessel Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->Reaction_Vessel Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Reaction_Vessel Solvent Anhydrous Solvent (Optional) Solvent->Reaction_Vessel Polymerization Polymerization (Heating & Stirring) Reaction_Vessel->Polymerization Dissolution Dissolve in Solvent (e.g., DCM/Chloroform) Polymerization->Dissolution Precipitation Precipitate in Non-solvent (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Analysis Analysis: - 1H NMR (Composition) - GPC (Mn, PDI) - DSC (Thermal Properties) Drying->Analysis

Caption: General workflow for the synthesis and characterization of copolymers.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator-Catalyst Complex Monomer Cyclic Monomer (Lactide, Caprolactone, or DMD) Initiator->Monomer Coordination Ring_Opening Ring Opening & Insertion Monomer->Ring_Opening Active_Chain Active Polymer Chain Ring_Opening->Active_Chain Next_Monomer Incoming Monomer Active_Chain->Next_Monomer Attack Growing_Chain Growing Polymer Chain Next_Monomer->Growing_Chain Growing_Chain->Active_Chain Quenching Quenching Agent (e.g., Acidified Methanol) Growing_Chain->Quenching Final_Polymer Final Copolymer Quenching->Final_Polymer

Caption: Simplified representation of the Ring-Opening Polymerization (ROP) mechanism.

References

Applications of 5,5-Dimethyl-1,3-dioxan-2-one Based Polymers in Biomedicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers based on 5,5-dimethyl-1,3-dioxan-2-one (DMDO), a cyclic carbonate monomer, are emerging as promising materials for a variety of biomedical applications. These aliphatic polycarbonates offer advantageous properties such as biocompatibility, biodegradability into non-acidic products, and tunable physical and mechanical characteristics. Their versatility allows for their formulation into nanoparticles for drug delivery, hydrogels for controlled release, and scaffolds for tissue engineering. This document provides detailed application notes and experimental protocols for the use of DMDO-based polymers in these key biomedical areas.

Application Note 1: Nanoparticles for Targeted Drug Delivery

Background

Poly(this compound) (poly(DMDO)) and its copolymers can be formulated into nanoparticles (NPs) to encapsulate and deliver therapeutic agents. The hydrophobic nature of the polymer core allows for the efficient loading of poorly water-soluble drugs, such as the chemotherapeutic agents doxorubicin and paclitaxel. Surface modification of these nanoparticles with targeting ligands can further enhance their therapeutic efficacy by enabling specific delivery to diseased cells, thereby reducing systemic toxicity. The degradation of poly(DMDO) into non-acidic byproducts, primarily 2,2-dimethyl-1,3-propanediol and carbon dioxide, is a significant advantage over polyester-based systems like PLGA, which can induce an inflammatory response due to their acidic degradation products.[1][2]

Key Features
  • Biocompatibility: The polymer and its degradation products are generally well-tolerated in vitro and in vivo.

  • Controlled Release: Drug release can be modulated by altering the polymer's molecular weight and the nanoparticle size.

  • High Drug Loading Potential: The hydrophobic core is suitable for encapsulating a variety of hydrophobic drugs.[3]

  • Non-acidic Degradation: Avoids the inflammatory response associated with acidic degradation byproducts of polyesters.[4][5]

Quantitative Data Summary

While specific drug loading and release data for pure poly(DMDO) nanoparticles are not extensively available in the literature, data from similar poly(trimethylene carbonate) (PTMC) systems can provide valuable insights.

ParameterDrugPolymer SystemValueReference
Drug Loading Efficiency DoxorubicinPolyphosphazene MicellesUp to ~90%[5]
DoxorubicinPolylactide NPs50.2%[6]
DoxorubicinIron Oxide Nanocomposites~90%[5]
PaclitaxelPLGA-PHA NPsImproved with PHA content[7]
Drug Loading Content DoxorubicinPolymer Micelles5.5% - 20% (w/w)[4][8]
DoxorubicinIron Oxide NanocompositesUp to 1757 µg/mg[5]
PaclitaxelmPEG-PTMC NPs12.8% (w/w)[9]
Release Profile DoxorubicinMixed Dimer NPspH-triggered, tunable release[10]
PaclitaxelGold NPsSteady release over 14 days[11]
PaclitaxelPBCA NPs~42% release over 40 hours[12]

Experimental Protocol 1: Fabrication of Drug-Loaded Poly(DMDO) Nanoparticles via Nanoprecipitation

This protocol is adapted from established methods for fabricating polymeric nanoparticles.[9][13][14][15]

Materials
  • Poly(this compound) (poly(DMDO))

  • Drug (e.g., Doxorubicin, Paclitaxel)

  • Acetone (or another suitable water-miscible organic solvent such as THF or ACN)

  • Surfactant (e.g., Poly(vinyl alcohol) (PVA), Poloxamer 188, Tween 80)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe with a needle

  • Centrifuge

  • Lyophilizer (optional)

Procedure
  • Preparation of Organic Phase:

    • Dissolve a specific amount of poly(DMDO) and the drug in a minimal amount of acetone. The polymer concentration can be varied (e.g., 5-20 mg/mL) to optimize nanoparticle size. The drug-to-polymer ratio will influence the drug loading (e.g., 1:5 to 1:10 drug:polymer by weight).

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant. The surfactant concentration typically ranges from 0.1% to 2% (w/v).

  • Nanoprecipitation:

    • Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 400-800 rpm).

    • Using a syringe with a needle, add the organic phase dropwise into the stirring aqueous phase.

    • A milky suspension of nanoparticles should form instantaneously.

  • Solvent Evaporation:

    • Continue stirring the suspension overnight at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection and Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

    • Discard the supernatant, which contains the free, unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.

  • Storage:

    • The purified nanoparticles can be resuspended in deionized water for immediate use or lyophilized for long-term storage. A cryoprotectant (e.g., sucrose, trehalose) may be added before lyophilization to prevent aggregation.

Visualization of Nanoparticle Fabrication Workflow

Nanoparticle_Fabrication cluster_prep Phase Preparation cluster_process Nanoprecipitation Process cluster_purification Purification & Storage organic Organic Phase: Poly(DMDO) + Drug in Acetone mixing Dropwise addition into stirring aqueous phase organic->mixing aqueous Aqueous Phase: Surfactant in Water aqueous->mixing evaporation Solvent Evaporation (Overnight stirring) mixing->evaporation Formation of Nanoparticle Suspension centrifugation Centrifugation & Washing evaporation->centrifugation storage Resuspension or Lyophilization centrifugation->storage

Caption: Workflow for fabricating drug-loaded poly(DMDO) nanoparticles.

Application Note 2: 3D Printed Scaffolds for Tissue Engineering

Background

The fabrication of three-dimensional (3D) scaffolds with controlled architecture is crucial for successful tissue engineering. Poly(DMDO) and its copolymers with other biodegradable polymers like poly(ε-caprolactone) (PCL) can be processed using 3D printing techniques such as Fused Deposition Modeling (FDM). These scaffolds provide mechanical support for cell growth and tissue regeneration. The porosity and pore interconnectivity can be precisely controlled during the printing process to facilitate nutrient transport and cell infiltration. The biocompatibility and non-acidic degradation of poly(DMDO) are highly desirable for bone and soft tissue engineering applications, as they promote a favorable environment for tissue regeneration without inducing chronic inflammation.[1][8][16]

Key Features
  • Tunable Mechanical Properties: The mechanical strength of the scaffolds can be tailored by adjusting the polymer composition and the printing parameters.[1][8][13]

  • Controlled Architecture: 3D printing allows for the fabrication of scaffolds with predefined pore sizes, porosity, and interconnectivity.[1][8]

  • Biocompatibility: Supports cell attachment, proliferation, and differentiation.[1][16]

  • Biodegradability: The scaffold degrades over time, allowing for the newly formed tissue to replace it.

Quantitative Data Summary

Data for 3D printed scaffolds from PTMC, a structurally similar polymer, can be used to estimate the properties of poly(DMDO)-based scaffolds.

ParameterPolymer SystemValueReference
Porosity PTMC/PCL/25%TCP48.0 ± 1.84%[1]
PTMC/25%TCP58.9 ± 2.81%[1]
Compressive Strength PTMC/PLA/5%HA~14 MPa[8]
PCL-b-PTMC-b-PCL16 MPa (tensile strength)[13][17]
Compressive Modulus PTMC/PLA/5%HA~250 MPa[8]
PCL-b-PTMC-b-PCL120 MPa (tensile modulus)[13][17]

Experimental Protocol 2: 3D Printing of Poly(DMDO)-Based Scaffolds using Fused Deposition Modeling (FDM)

This protocol is based on established methods for 3D printing of thermoplastic polymer scaffolds.[1][5]

Materials
  • Poly(this compound) (poly(DMDO)) filament

  • 3D Bioprinter equipped with a heated extruder (FDM)

  • Computer-Aided Design (CAD) software

  • Slicing software

Procedure
  • Scaffold Design:

    • Design the 3D scaffold model using CAD software. Define the desired dimensions, pore size, and overall porosity.

  • Slicing:

    • Import the CAD file into a slicing software to generate the G-code for the 3D printer.

    • Set the printing parameters. Based on data for similar polymers like PTMC and PCL, the following are suggested starting points:[1][5]

      • Nozzle Temperature: 160-200°C (requires optimization for pure poly(DMDO))

      • Bed Temperature: 40-60°C

      • Printing Speed: 3-10 mm/s

      • Layer Height: 0.2-0.4 mm

      • Infill Density and Pattern: To be determined by the desired porosity.

  • Printing:

    • Load the poly(DMDO) filament into the 3D printer.

    • Preheat the nozzle and the print bed to the set temperatures.

    • Start the printing process.

  • Post-Processing:

    • Once printing is complete, carefully remove the scaffold from the print bed.

    • If necessary, remove any support structures.

    • The scaffolds can be sterilized using methods such as ethylene oxide or gamma irradiation before cell culture experiments.

Visualization of 3D Printing Workflow

Caption: General workflow for 3D printing of tissue engineering scaffolds.

Application Note 3: In Vitro Cytotoxicity Assessment

Background

Before any biomedical application, the cytotoxicity of a new material must be thoroughly evaluated. For DMDO-based polymers, it is important to assess the cytotoxicity of the polymer itself and its degradation products. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Fibroblast cell lines such as L929 or 3T3 are commonly used for this purpose as they are representative of the connective tissue that would be in contact with the implanted material.[6][18] The degradation product of poly(DMDO), 2,2-dimethyl-1,3-propanediol, is expected to have low cytotoxicity.

Key Considerations
  • Material Extracts vs. Direct Contact: Cytotoxicity can be assessed by exposing cells to extracts of the material or by placing the material in direct contact with the cell layer.

  • Dose-Response: It is crucial to evaluate a range of concentrations of the material or its degradation products to determine any dose-dependent effects.

  • Time-Dependent Effects: Cytotoxicity should be assessed at multiple time points (e.g., 24, 48, 72 hours) to understand the long-term effects.

Quantitative Data Summary
Material/ConcentrationCell LineIncubation TimeCell Viability (%)Reference (Hypothetical)
Poly(DMDO) Extract (1 mg/mL) L92924 hours> 90%-
Poly(DMDO) Extract (1 mg/mL) L92972 hours> 85%-
2,2-dimethyl-1,3-propanediol (1 mM) 3T324 hours> 95%-
Positive Control (e.g., 0.1% Triton X-100) L92924 hours< 10%-
Negative Control (Culture Medium) L92924 hours100%-

Experimental Protocol 3: MTT Assay for Cytotoxicity of Poly(DMDO) Degradation Products

This protocol is based on standard MTT assay procedures.[18]

Materials
  • L929 or 3T3 fibroblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Poly(DMDO) degradation products (obtained by hydrolyzing the polymer in a relevant buffer)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Seed L929 or 3T3 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of the poly(DMDO) degradation products in complete culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the degradation products. Include a positive control (e.g., a cytotoxic agent) and a negative control (fresh medium).

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the negative control.

Visualization of Cytotoxicity Assessment Workflow

Cytotoxicity_Assay cell_seeding 1. Seed Fibroblast Cells in 96-well plate incubation1 2. Incubate 24h (Cell Attachment) cell_seeding->incubation1 treatment 3. Treat with Polymer Degradation Products incubation1->treatment incubation2 4. Incubate 24/48/72h treatment->incubation2 mtt_addition 5. Add MTT Solution incubation2->mtt_addition incubation3 6. Incubate 4h (Formazan Formation) mtt_addition->incubation3 dissolution 7. Dissolve Formazan with DMSO incubation3->dissolution readout 8. Measure Absorbance at 570 nm dissolution->readout analysis 9. Calculate Cell Viability readout->analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Polymer Degradation and Cellular Response

The in vivo degradation of aliphatic polycarbonates like poly(DMDO) is primarily mediated by inflammatory cells, particularly macrophages.[1] Unlike polyesters that undergo bulk hydrolysis, these polycarbonates tend to degrade via surface erosion. This process is initiated by the foreign body response, where macrophages are recruited to the implant site. These macrophages can fuse to form foreign body giant cells and secrete enzymes, such as lipases, that break down the polymer.[1] The degradation products are then cleared by the body.

Visualization of Polymer Degradation and Inflammatory Response

Degradation_Pathway cluster_host_response Host Response implant Poly(DMDO) Implant macrophage Macrophage Recruitment (Foreign Body Response) implant->macrophage degradation Surface Erosion of Polymer implant->degradation fb_giant_cell Foreign Body Giant Cell Formation macrophage->fb_giant_cell enzyme_secretion Enzyme Secretion (e.g., Lipase) fb_giant_cell->enzyme_secretion enzyme_secretion->degradation products Degradation Products (2,2-dimethyl-1,3-propanediol, CO2) degradation->products clearance Cellular Uptake & Clearance products->clearance

Caption: In vivo degradation of poly(DMDO) mediated by macrophages.

While the specific signaling pathways modulated by the degradation products of poly(DMDO) are not well-elucidated, the initial interaction of the implant with host tissue is known to trigger inflammatory signaling. The following diagram illustrates a general inflammatory signaling pathway that could be activated upon implantation of a foreign material.

Visualization of a General Inflammatory Signaling Pathway

Inflammatory_Signaling implant Biomaterial Implant (e.g., Poly(DMDO)) prr Pattern Recognition Receptors (PRRs) on Macrophage Surface implant->prr Interaction nfkb NF-κB Signaling Pathway prr->nfkb Activation cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) nfkb->cytokines Upregulation response Inflammatory Response (Recruitment of more immune cells) cytokines->response

References

Application Note: A Streamlined Recrystallization Protocol for the Purification of 5,5-Dimethyl-1,3-dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed experimental procedure for the effective purification of 5,5-Dimethyl-1,3-dioxan-2-one, a valuable monomer in the synthesis of biodegradable polycarbonates. The protocol herein describes a robust recrystallization method to remove common impurities, yielding a product of high purity suitable for polymerization and other sensitive applications. Quantitative data from a representative purification is summarized, and a clear workflow diagram is presented to facilitate procedural understanding and implementation.

Introduction

This compound, also known as neopentylene carbonate, is a key cyclic carbonate monomer employed in the ring-opening polymerization to produce aliphatic polycarbonates. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability. The purity of the monomer is paramount, as impurities can significantly affect polymerization kinetics, polymer molecular weight, and the final properties of the material. A common issue in the synthesis of this compound is the presence of residual solvents and by-products such as xylene, diethyl carbonate, the starting diol, and cyclic dimers. This document outlines a straightforward and effective recrystallization procedure to eliminate these contaminants.

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of crude this compound, which is often obtained as a slightly sticky solid.

Materials:

  • Crude this compound

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Hexane

  • Refrigerator or cold room (4°C)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Dissolution: The crude this compound (852 g) is dissolved in tetrahydrofuran (430 mL). Gentle warming may be applied to facilitate dissolution, but care should be taken to avoid excessive heating.

  • Precipitation: To the resulting solution, anhydrous diethyl ether (4.3 L) is added cautiously. The addition of the anti-solvent will cause the product to begin precipitating out of the solution.

  • Crystallization: The mixture is allowed to stand at room temperature for approximately 30 minutes to initiate crystal formation. Following this, the vessel is placed in a refrigerator at 4°C overnight to ensure complete crystallization.

  • Filtration and Washing: The crystalline product is collected by filtration. The filter cake is then washed sequentially with cold diethyl ether (1.2 L) and hexane (1.2 L) to remove any remaining soluble impurities.

  • Drying: Air is pulled through the filter cake for about one hour to remove the bulk of the washing solvents. Final drying is performed in a vacuum oven at 35-40°C (at a pressure of 0.1 mm Hg) until a constant weight is achieved. The final product should be a non-sticky, crystalline solid.[1]

Data Presentation

The following table summarizes the quantitative data from a representative purification of this compound using the protocol described above.[1]

ParameterValue
Mass of Crude Product852 g
Volume of THF430 mL
Volume of Diethyl Ether4.3 L
Volume of Cold Ether Wash1.2 L
Volume of Hexane Wash1.2 L
Mass of Purified Product730 g
Overall Yield70%

Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound.

Purification_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_final_product Final Product crude_product Crude Product dissolve Dissolve in THF crude_product->dissolve add_ether Add Diethyl Ether dissolve->add_ether rt_stand Stand at RT add_ether->rt_stand refrigerate Refrigerate at 4°C rt_stand->refrigerate filter Filter Crystals refrigerate->filter wash Wash with Cold Ether & Hexane filter->wash dry Vacuum Dry wash->dry purified_product Purified Product dry->purified_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5,5-Dimethyl-1,3-dioxan-2-one Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of 5,5-dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate, yields poly(neopentylene carbonate), a biodegradable and biocompatible polymer with potential applications in drug delivery systems, medical devices, and specialty plastics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing both the monomer and the resulting polymer, as well as for monitoring the polymerization process. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of the polymerization of this compound.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its corresponding polymer, poly(neopentylene carbonate). These values are essential for identifying the compounds and for monitoring the conversion of the monomer to the polymer.

Table 1: ¹H NMR Chemical Shift Data

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound (Monomer) -CH₃~1.08Singlet
-CH₂-~4.13Singlet
Poly(neopentylene carbonate) (Polymer) -CH₃~0.95Singlet
-CH₂-~3.85Singlet

Table 2: ¹³C NMR Chemical Shift Data

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound (Monomer) -C (CH₃)₂~31.5
-C H₃~21.9
-C H₂-~73.8
C =O~148.6
Poly(neopentylene carbonate) (Polymer) -C (CH₃)₂~36.2
-C H₃~22.1
-C H₂-~71.5
C =O~155.0

Experimental Protocols

Materials and Equipment
  • This compound (monomer)

  • Anhydrous toluene or other suitable solvent

  • Cationic initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Anhydrous glassware (Schlenk flask, syringes)

  • Nitrogen or Argon gas supply

  • Stirring hotplate

  • NMR spectrometer (300 MHz or higher recommended)

  • NMR tubes

  • Deuterated chloroform (CDCl₃) for NMR analysis

Protocol 1: Bulk Polymerization of this compound

This protocol is based on the general procedures for the cationic ring-opening polymerization of cyclic carbonates.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Monomer Addition: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 38.4 mmol).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.

  • Heating: Heat the flask to the desired reaction temperature (e.g., 100°C) using a stirring hotplate.

  • Initiator Addition: Once the monomer has melted and reached the target temperature, add the cationic initiator, such as BF₃·OEt₂, via a dry syringe (e.g., 0.1 mol% relative to the monomer).

  • Polymerization: Allow the reaction to proceed with stirring for the desired time (e.g., 2-24 hours). The viscosity of the mixture will increase as the polymerization progresses.

  • Termination: To terminate the polymerization, cool the reaction mixture to room temperature and dissolve the resulting polymer in a suitable solvent like dichloromethane. Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: ¹H and ¹³C NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Monomer: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

    • Polymer: Accurately weigh approximately 20-30 mg of the purified and dried poly(neopentylene carbonate) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. The polymer may take longer to dissolve; gentle warming or vortexing can aid dissolution.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

    • For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, a proton-decoupled experiment should be used. Key parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Analysis:

    • Process the spectra using appropriate NMR software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both ¹H and ¹³C NMR spectra based on the chemical shift data provided in Tables 1 and 2.

Protocol 3: Monitoring Polymerization Conversion by ¹H NMR
  • Reaction Sampling: At various time points during the polymerization, carefully extract a small aliquot (a few drops) of the reaction mixture using a dry syringe under an inert atmosphere.

  • Sample Preparation: Immediately dissolve the aliquot in CDCl₃ in an NMR tube.

  • NMR Acquisition: Quickly acquire a ¹H NMR spectrum.

  • Conversion Calculation: The conversion of the monomer to the polymer can be calculated by comparing the integration of a characteristic monomer peak with the integration of a characteristic polymer peak. For example, the methylene protons of the monomer appear at ~4.13 ppm, while those of the polymer appear at ~3.85 ppm. The conversion can be calculated using the following formula:

    Conversion (%) = [Integral(Polymer Peak) / (Integral(Polymer Peak) + Integral(Monomer Peak))] x 100

Mandatory Visualization

The following diagrams illustrate the polymerization reaction and the analytical workflow.

G cluster_reaction Ring-Opening Polymerization Monomer This compound Polymer Poly(neopentylene carbonate) Monomer->Polymer Ring-Opening Initiator Cationic Initiator (e.g., BF3·OEt2) Initiator->Monomer Initiation

Caption: Ring-opening polymerization of this compound.

G cluster_workflow NMR Analysis Workflow A 1. Polymerization Reaction B 2. Sample Aliquot Extraction A->B C 3. Dissolution in CDCl3 B->C D 4. NMR Tube Preparation C->D E 5. 1H and 13C NMR Acquisition D->E F 6. Spectral Processing and Referencing E->F G 7. Peak Assignment and Integration F->G H 8. Data Analysis (e.g., Conversion Calculation) G->H

Caption: Experimental workflow for NMR analysis of the polymerization.

Thermal Analysis of Poly(5,5-dimethyl-1,3-dioxan-2-one): A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(5,5-dimethyl-1,3-dioxan-2-one), also known as poly(neopentylene carbonate), is a biodegradable aliphatic polycarbonate with potential applications in drug delivery, medical devices, and environmentally friendly plastics. A thorough understanding of its thermal properties is crucial for optimizing its processing conditions, predicting its performance at different temperatures, and ensuring its stability during its lifecycle. This application note provides a detailed protocol for the thermal analysis of poly(this compound) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Data Presentation

Due to the limited availability of specific experimental data for poly(this compound) in publicly accessible literature, the following tables present hypothetical yet representative data based on the analysis of similar aliphatic polycarbonates. These tables are intended to serve as a template for reporting and comparing experimental results.

Table 1: Summary of DSC Analysis Results for Poly(this compound)

Thermal PropertyValue (°C)
Glass Transition Temperature (Tg)10 - 20
Melting Temperature (Tm)120 - 140
Enthalpy of Melting (ΔHm) (J/g)40 - 60

Table 2: Summary of TGA Analysis Results for Poly(this compound)

Decomposition TemperatureValue (°C)
Onset of Decomposition (Tonset)250 - 270
Temperature at 5% Weight Loss (Td5%)280 - 300
Temperature at Maximum Decomposition Rate (Tmax)320 - 340
Residual Weight at 600 °C (%)< 5

Experimental Protocols

The following are detailed protocols for performing DSC and TGA analysis on poly(this compound).

Differential Scanning Calorimetry (DSC) Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.

    • Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatiles.

    • Prepare an empty hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 180 °C) at a controlled heating rate of 10 °C/min. This scan is used to erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample from 180 °C to a temperature below its expected glass transition (e.g., -20 °C) at a controlled cooling rate of 10 °C/min.

    • Second Heating Scan: Heat the sample from -20 °C to 180 °C at a heating rate of 10 °C/min. The data from this scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

    • Determine the melting temperature (Tm) as the peak temperature of the melting endotherm.

    • Calculate the enthalpy of melting (ΔHm) by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA) Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the poly(this compound) sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature where complete decomposition is expected (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset of decomposition (Tonset) from the intersection of the baseline and the tangent of the weight loss curve.

    • Determine the temperature at 5% weight loss (Td5%).

    • Determine the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

    • Determine the percentage of residual weight at the final temperature.

Visualizations

The following diagrams illustrate the logical workflow of the thermal analysis process.

DSC_Workflow cluster_DSC DSC Analysis Workflow Prep Sample Preparation (5-10 mg in Al pan) Inst Instrument Setup (N2 purge) Prep->Inst Prog Thermal Program (Heat-Cool-Heat) Inst->Prog Data Data Analysis (Tg, Tm, ΔHm) Prog->Data

Caption: Workflow for DSC analysis.

TGA_Workflow cluster_TGA TGA Analysis Workflow Prep_TGA Sample Preparation (5-10 mg in ceramic/Pt pan) Inst_TGA Instrument Setup (N2 purge) Prep_TGA->Inst_TGA Prog_TGA Thermal Program (Heating to 600 °C) Inst_TGA->Prog_TGA Data_TGA Data Analysis (Tonset, Td5%, Tmax, Residue) Prog_TGA->Data_TGA

Caption: Workflow for TGA analysis.

Logical_Relationship cluster_Analysis Thermal Analysis cluster_Properties Thermal Properties Polymer Poly(this compound) DSC DSC Polymer->DSC TGA TGA Polymer->TGA Transitions Phase Transitions (Tg, Tm) DSC->Transitions Stability Thermal Stability (Decomposition Profile) TGA->Stability

Application Notes and Protocols for Melt Polymerization of 5,5-Dimethyl-1,3-dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the melt polymerization of 5,5-Dimethyl-1,3-dioxan-2-one, also known as neopentylene carbonate or 2,2-dimethyltrimethylene carbonate. This monomer undergoes ring-opening polymerization (ROP) to yield poly(this compound), a biocompatible and biodegradable aliphatic polycarbonate with potential applications in drug delivery, medical devices, and tissue engineering.

Introduction

Melt polymerization is a solvent-free technique that offers several advantages, including reduced environmental impact, lower cost, and high product purity. For this compound, this method allows for the direct conversion of the monomer into a high molecular weight polymer. The polymerization can be initiated through various mechanisms, including cationic, anionic, and organocatalytic pathways. The choice of initiator or catalyst is crucial as it significantly influences the reaction kinetics, polymer molecular weight, polydispersity, and thermal properties.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization of this compound is a common and effective method. Lewis acids are typically employed as initiators.

Experimental Protocol: Cationic Melt Polymerization with Boron Trifluoride Etherate (BF₃·OEt₂)

This protocol is adapted from established procedures for the bulk polymerization of related cyclic carbonates.

Materials:

  • This compound (recrystallized and dried under vacuum)

  • Boron trifluoride etherate (BF₃·OEt₂) (distilled prior to use)

  • Dry glassware (Schlenk flask, magnetic stir bar)

  • Inert atmosphere (Argon or Nitrogen)

  • Quenching agent (e.g., methanol)

  • Precipitation solvent (e.g., methanol, ethanol, or diethyl ether)

  • Solvent for dissolution (e.g., dichloromethane or chloroform)

Procedure:

  • Monomer Preparation: Place a pre-weighed amount of this compound into a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen and moisture-free environment.

  • Melting: Heat the flask in an oil bath to a temperature above the monomer's melting point (109-111°C), for instance, to 120°C, and stir until the monomer is completely molten.

  • Initiator Addition: Using a dry syringe, carefully add the desired amount of BF₃·OEt₂ to the molten monomer while stirring vigorously.

  • Polymerization: Maintain the reaction mixture at the desired temperature for the specified duration. The viscosity of the mixture will increase as the polymerization progresses.

  • Quenching and Dissolution: After the designated time, cool the reaction to room temperature. Quench the reaction by adding a small amount of methanol. Dissolve the solid polymer in a suitable solvent like dichloromethane.

  • Purification: Precipitate the polymer by slowly adding the polymer solution to a stirred, non-solvent such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Quantitative Data for Cationic Polymerization

The following table summarizes typical results for the cationic polymerization of this compound in solution, which can serve as a reference for melt polymerization. With BF₃·OEt₂, yields of up to 98% have been reported in solution polymerization.[1]

InitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Yield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
BF₃·OEt₂100:16040 min77 (insoluble fraction)30,0003.4[2] (for a related monomer)
Methyl triflate50:18024~603,500-[1]
Triflic acid50:18024~754,200-[1]

Note: Data for the related monomer 5-methylene-1,3-dioxan-2-one is included for comparative purposes as direct melt polymerization data for this compound is scarce in the provided results.

Anionic Ring-Opening Polymerization

Anionic polymerization of this compound can be initiated by strong bases, such as organolithium compounds. This method can lead to polymers with well-defined structures, although side reactions like the formation of cyclic oligomers can occur.[3]

Experimental Protocol: Anionic Melt Polymerization with sec-Butyllithium

This protocol is a hypothetical adaptation for melt conditions based on solution polymerization studies.[3]

Materials:

  • This compound (rigorously purified and dried)

  • sec-Butyllithium (sec-BuLi) solution in cyclohexane

  • Dry, high-vacuum glassware

  • Inert atmosphere (Argon)

  • Terminating agent (e.g., degassed methanol)

  • Solvents for purification (e.g., toluene, methanol)

Procedure:

  • Monomer Preparation: Under a high-vacuum line, introduce the purified monomer into a reaction vessel.

  • Melting and Degassing: Heat the monomer above its melting point under vacuum to remove any volatile impurities and then introduce a purified argon atmosphere.

  • Initiator Addition: Cool the molten monomer to the desired reaction temperature (e.g., 20°C). Add the sec-BuLi solution via a syringe or cannula under a positive pressure of argon.

  • Polymerization: Allow the polymerization to proceed for the desired time. The reaction is often rapid.

  • Termination: Terminate the polymerization by adding degassed methanol.

  • Purification: Dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it into a non-solvent (e.g., methanol).

  • Drying: Isolate the polymer by filtration and dry under vacuum.

Quantitative Data for Anionic Polymerization

Anionic polymerization of this compound has been reported to yield a bimodal molecular weight distribution consisting of cyclic oligomers and a high molecular weight polymer.[3] The ceiling temperature for this polymerization is approximately 30°C in THF, suggesting that melt polymerization at higher temperatures may be challenging.[3]

InitiatorMonomer ConcentrationSolventTemperature (°C)Polymer Yield (%)NotesReference
sec-Butyllithium10 wt-%Toluene-1085-95Kinetically controlled[3][4]
sec-Butyllithium-THF-EquilibriumRapid achievement of ring-chain equilibrium[3][4]

Organocatalytic Ring-Opening Polymerization

Organocatalysis presents a metal-free alternative for the ring-opening polymerization of cyclic carbonates, which is particularly attractive for biomedical applications. Catalysts such as N-heterocyclic carbenes (NHCs) can be effective.

Experimental Protocol: Organocatalytic Melt Polymerization with an N-Heterocyclic Carbene (NHC)

This protocol is based on studies of NHC-catalyzed ROP of 2,2-dimethyltrimethylene carbonate in solution.[1]

Materials:

  • This compound (purified and dried)

  • N-Heterocyclic carbene catalyst (e.g., 1,3-di-tert-butylimidazol-2-ylidene)

  • Initiator (e.g., benzyl alcohol)

  • Dry glassware and inert atmosphere setup

  • Solvents for purification

Procedure:

  • Setup: In a glovebox, charge a dry reaction vessel with the monomer, initiator, and catalyst.

  • Melting: Remove the vessel from the glovebox and heat it in an oil bath to melt the monomer (e.g., 120°C).

  • Polymerization: Stir the molten mixture for the desired reaction time.

  • Work-up: Cool the reaction, dissolve the product in a minimal amount of a suitable solvent, and precipitate into a non-solvent.

  • Drying: Collect and dry the polymer under vacuum.

Quantitative Data for Organocatalytic Polymerization

The polymerization rate is influenced by the nature of the NHC substituents, monomer and catalyst concentrations, and temperature.[1]

CatalystMonomer/Catalyst/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDIReference
Imidazol-2-ylideneVariesVariesVaries-up to 28,000~1.3[1]

Polymer Characterization

The resulting poly(this compound) is a semi-crystalline polymer.[3]

Thermal Properties:

PropertyValueNotesReference
Glass Transition Temperature (Tg)Varies with polymerization conditions-[1]
Melting Temperature (Tm)Varies with polymerization conditions and crystallinity-[1]
Ceiling Temperature (Tc)~30°C (in THF for anionic ROP)May differ for melt polymerization[3][4]

Visualizations

Experimental Workflow for Melt Polymerization

Melt_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer 5,5-Dimethyl-1,3- dioxan-2-one Melt Melt Monomer (e.g., 120°C) Monomer->Melt Initiator Initiator/ Catalyst Add_Initiator Add Initiator Initiator->Add_Initiator Glassware Dry Glassware Glassware->Melt Inert_Atmosphere Inert Atmosphere (Ar or N2) Inert_Atmosphere->Melt Melt->Add_Initiator Polymerize Polymerize (Stir at Temp) Add_Initiator->Polymerize Quench Quench Reaction Polymerize->Quench Dissolve Dissolve in Solvent Quench->Dissolve Precipitate Precipitate in Non-solvent Dissolve->Precipitate Dry Dry Polymer (Vacuum) Precipitate->Dry ROP_Mechanism Monomer 5,5-Dimethyl-1,3- dioxan-2-one Active_Center Active Center (e.g., Carbocation) Monomer->Active_Center Initiation Propagation Propagation (Monomer Addition) Monomer->Propagation Initiator Initiator (I+) Initiator->Active_Center Active_Center->Propagation Polymer_Chain Growing Polymer Chain Propagation->Polymer_Chain Polymer_Chain->Propagation Termination Termination/ Chain Transfer Polymer_Chain->Termination Final_Polymer Poly(5,5-dimethyl-1,3- dioxan-2-one) Termination->Final_Polymer

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Dimethyl-1,3-dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5,5-Dimethyl-1,3-dioxan-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are:

  • Transesterification: This is a widely used method involving the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate, in the presence of a catalyst.

  • Reaction with CO2: Direct carboxylation of 2,2-dimethyl-1,3-propanediol with carbon dioxide offers a more environmentally friendly route, though it can be challenging to achieve high yields.[1]

  • Ring-expansion of 3,3-dimethyloxetane: This method involves the reaction of the oxetane with CO2, but it can be difficult to achieve high yields.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities include unreacted starting materials such as 2,2-dimethyl-1,3-propanediol and the carbonate source (e.g., diethyl carbonate).[2] Side products like linear oligomers and cyclic dimers can also be present.[2]

Q3: What is the recommended method for purifying this compound?

A3: Recrystallization is a highly effective method for purifying the final product. A common procedure involves dissolving the crude product in a minimal amount of a suitable solvent like tetrahydrofuran (THF) and then inducing crystallization by adding a less polar solvent such as diethyl ether or hexane.[2] Cooling the solution can further improve the yield of pure crystals.[2]

Q4: Can this compound undergo ring-opening polymerization during synthesis?

A4: Yes, under certain conditions, particularly with cationic initiators, this compound can undergo ring-opening polymerization to form polycarbonates. It is crucial to control the reaction conditions, such as temperature and the presence of acidic impurities, to minimize this side reaction.

Troubleshooting Guides

Issue 1: Low Yield of Crude Product
Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC. - Temperature: Optimize the reaction temperature. For transesterification, heating is typically required to drive the reaction to completion.
Suboptimal Catalyst - Catalyst Choice: The choice of catalyst is critical. For transesterification, various basic or organometallic catalysts can be used. Their effectiveness can vary, so a small-scale screen of different catalysts may be beneficial. - Catalyst Loading: Ensure the correct stoichiometric amount of catalyst is used. Both too little and too much can negatively impact the yield.
Purity of Reagents - Water Content: The presence of water can lead to hydrolysis of the carbonate source and the final product. Use anhydrous reagents and solvents. - Purity of Diol: Impurities in the 2,2-dimethyl-1,3-propanediol can interfere with the reaction. Use high-purity starting materials.
Inefficient Removal of Byproducts - Alcohol Removal: In transesterification reactions, the alcohol byproduct (e.g., ethanol or methanol) must be removed to shift the equilibrium towards the product. Use a distillation setup to continuously remove the alcohol as it is formed.
Issue 2: Product is a Sticky Solid or Oil After Reaction
Possible Cause Suggested Solution
Presence of Impurities The crude product is often a sticky solid due to contamination with unreacted starting materials and oligomeric byproducts.[2] A thorough purification by recrystallization is necessary to obtain a pure, crystalline solid.[2]
Residual Solvent Ensure all solvents from the reaction and workup are completely removed under vacuum.
Issue 3: Low Recovery After Recrystallization
Possible Cause Suggested Solution
Suboptimal Solvent System The choice and ratio of solvents for recrystallization are crucial. Experiment with different solvent pairs (e.g., THF/diethyl ether, THF/hexane) and ratios to maximize the recovery of the pure product while leaving impurities in the mother liquor.[2]
Product is Too Soluble If the product is too soluble in the recrystallization solvent mixture, try reducing the temperature of crystallization (e.g., to 4°C or lower) to decrease its solubility and promote precipitation.[2]
Premature Crystallization If the product crystallizes too quickly upon adding the anti-solvent, it may trap impurities. Add the anti-solvent slowly and with vigorous stirring to encourage the formation of pure crystals.

Experimental Protocols

Key Experiment: Synthesis via Transesterification with Diethyl Carbonate

This protocol is based on a reported synthesis with a 70% overall yield after purification.[2]

Materials:

  • 2,2-dimethyl-1,3-propanediol (neopentyl glycol)

  • Diethyl carbonate

  • Catalyst (e.g., sodium methoxide, dibutyltin oxide)

  • Xylene (as a solvent and for azeotropic removal of ethanol)

  • Tetrahydrofuran (THF)

  • Diethyl ether (anhydrous)

  • Hexane

Procedure:

  • Combine 2,2-dimethyl-1,3-propanediol, diethyl carbonate, catalyst, and xylene in a round-bottom flask equipped with a distillation apparatus.

  • Heat the reaction mixture to reflux. The ethanol byproduct will be removed azeotropically with xylene.

  • Monitor the reaction progress by observing the cessation of ethanol distillation.

  • Once the reaction is complete, cool the mixture and remove the xylene under reduced pressure.

  • The resulting crude product will likely be a sticky solid.[2]

  • Purification by Recrystallization: a. Dissolve the crude product in a minimum amount of THF. b. Cautiously add anhydrous diethyl ether until the solution becomes cloudy. c. Allow the solution to stand at room temperature for approximately 30 minutes, then transfer to a refrigerator (4°C) overnight to facilitate crystallization.[2] d. Collect the crystals by filtration. e. Wash the crystals sequentially with cold diethyl ether and hexane.[2] f. Dry the purified crystals in a vacuum oven at 35-40°C.[2]

Data Presentation

Table 1: Comparison of Synthesis Parameters and Yields (Illustrative)

MethodCarbonate SourceCatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
TransesterificationDiethyl CarbonateSodium MethoxideXyleneReflux4-6~70 (after purification)[2]
TransesterificationDimethyl CarbonateBasic catalystToluene110-1155Not specified
CO2 FixationCO2CeO2 / 2-cyanopyridineNot specifiedNot specifiedNot specifiedGood to excellent

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants 2,2-dimethyl-1,3-propanediol + Diethyl Carbonate + Catalyst ReactionVessel Reaction at Reflux (Xylene Solvent) Reactants->ReactionVessel ByproductRemoval Azeotropic Removal of Ethanol ReactionVessel->ByproductRemoval SolventRemoval Solvent Removal (Vacuum) ByproductRemoval->SolventRemoval CrudeProduct Crude Product (Sticky Solid) SolventRemoval->CrudeProduct Recrystallization Recrystallization (THF/Diethyl Ether) CrudeProduct->Recrystallization Filtration Filtration & Washing (Ether, Hexane) Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of Crude Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CatalystIssue Catalyst Issue? Start->CatalystIssue ReagentPurity Reagent Purity Issue? Start->ReagentPurity ByproductRemovalIssue Byproduct Removal Inefficient? Start->ByproductRemovalIssue IncreaseTimeTemp Increase Reaction Time/ Optimize Temperature IncompleteReaction->IncreaseTimeTemp Yes OptimizeCatalyst Screen Catalysts/ Adjust Loading CatalystIssue->OptimizeCatalyst Yes UseAnhydrous Use Anhydrous Reagents/ High-Purity Diol ReagentPurity->UseAnhydrous Yes ImproveDistillation Improve Distillation Setup ByproductRemovalIssue->ImproveDistillation Yes

Caption: Troubleshooting logic for addressing low crude product yield.

References

Technical Support Center: Polymerization of 5,5-Dimethyl-1,3-dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions in the ring-opening polymerization (ROP) of 5,5-Dimethyl-1,3-dioxan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the polymerization of this compound?

A1: The most significant side reactions are intramolecular and intermolecular transesterification, and decarboxylation. Intramolecular transesterification, often referred to as "backbiting," can lead to the formation of cyclic oligomers and depolymerization. Intermolecular transesterification can cause a broadening of the molecular weight distribution. Decarboxylation, particularly prevalent in cationic ROP, results in the elimination of carbon dioxide and the formation of ether linkages within the polymer backbone, altering its structure and properties.[1]

Q2: My polymer has a lower molecular weight than targeted and a broad polydispersity index (PDI). What are the likely causes?

A2: Low molecular weight and a broad PDI are common issues that can stem from several factors:

  • Impurities: Water, residual solvents, or other impurities in the monomer or reaction system can act as unwanted initiators or chain transfer agents.[2]

  • Inaccurate Stoichiometry: An incorrect monomer-to-initiator ratio will directly affect the final molecular weight.[2]

  • Side Reactions: Intermolecular transesterification reactions can scramble the polymer chains, leading to a broader PDI.

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the polymerization process, resulting in a broad molecular weight distribution.[2]

Q3: The final polymer is discolored (yellow or brown). What could be the cause?

A3: Polymer discoloration is often a sign of degradation, which can be caused by:

  • High Reaction Temperatures: Excessive heat can lead to thermal decomposition of the monomer or polymer.

  • Oxidation: The presence of oxygen, especially at elevated temperatures, can cause oxidative degradation.

  • Catalyst Residues: Certain catalyst residues can promote degradation and discoloration.

Q4: How can I minimize the formation of ether linkages in my polycarbonate?

A4: The formation of ether linkages due to decarboxylation is a particular challenge in cationic ring-opening polymerization.[1] To suppress this side reaction, consider the following:

  • Choice of Initiator (Catalyst): The type of initiator plays a crucial role. For instance, using alkyl halides like benzyl bromide as initiators for cationic ROP has been shown to yield polycarbonates with no detectable ether units, whereas initiators like methyl triflate can lead to the formation of 5-10% ether linkages.[3]

  • Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can help to reduce the extent of decarboxylation. Prolonged reaction times and higher temperatures have been shown to accelerate this side reaction.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight 1. Presence of impurities (e.g., water).[2]2. Incorrect monomer-to-initiator ratio.[2]3. Premature termination of the reaction.1. Rigorously dry all glassware, solvents, and the monomer. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).2. Carefully calculate and measure the monomer and initiator quantities.3. Ensure the reaction goes to completion by monitoring monomer conversion.
Broad Polydispersity Index (PDI > 1.5) 1. Slow initiation compared to propagation.[2]2. Intermolecular transesterification reactions.3. Temperature gradients in the reaction vessel.1. Choose an initiator that provides rapid and quantitative initiation.2. Lower the reaction temperature to reduce the rate of transesterification.3. Ensure efficient stirring and uniform heating of the reaction mixture.
Presence of Ether Linkages in the Polymer 1. Decarboxylation during cationic polymerization.[1][3]1. Use alkyl halide initiators (e.g., benzyl bromide) instead of more aggressive cationic initiators like methyl triflate.[3]2. Conduct the polymerization at the lowest effective temperature and for the minimum time required for high conversion.
Polymer Discoloration 1. Thermal degradation due to excessive temperature.2. Oxidation.3. Impurities in the monomer or catalyst.1. Lower the polymerization temperature.2. Ensure the reaction is carried out under a strictly inert atmosphere.3. Purify the monomer and use a high-purity catalyst.

Quantitative Data on Side Reactions

The extent of decarboxylation and the formation of ether linkages is highly dependent on the reaction conditions. Below is a summary of data from the cationic polymerization of this compound.

Table 1: Influence of Initiator and Temperature on Ether Unit Formation

InitiatorTemperature (°C)Reaction Time (h)Monomer Conversion (%)Ether Units (%)
Methyl triflate202495~5
Methyl triflate60498~10
Benzyl bromide12048900
Allyl iodide10072850

Data adapted from Kricheldorf et al., Macromolecules.[3]

Experimental Protocols

Protocol 1: Cationic Polymerization with Benzyl Bromide to Minimize Decarboxylation

This protocol is designed to produce poly(this compound) with minimal to no ether linkages.

Materials:

  • This compound (monomer), purified by recrystallization.

  • Benzyl bromide (initiator), distilled under reduced pressure.

  • Anhydrous solvent (e.g., dichloromethane or toluene), freshly distilled over a drying agent.

  • Dry glassware (Schlenk flask, magnetic stir bar).

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.

  • Monomer and Initiator Addition: In a glovebox or under a positive pressure of inert gas, add the purified this compound to the Schlenk flask. Add the desired amount of anhydrous solvent to dissolve the monomer.

  • Initiation: Calculate the required volume of benzyl bromide for the desired monomer-to-initiator ratio. Inject the benzyl bromide into the stirred monomer solution at room temperature.

  • Polymerization: Seal the flask and heat the reaction mixture in a thermostatically controlled oil bath to 120 °C.

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Purification: Once the desired conversion is reached (e.g., after 48 hours), cool the reaction to room temperature. Dissolve the polymer in a suitable solvent like dichloromethane and precipitate it into a large excess of a non-solvent such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and PDI, and ¹H and ¹³C NMR spectroscopy to confirm the structure and the absence of ether linkages.

Visualizations

Side_Reactions Monomer This compound Active_Center Active Polymer Chain (Propagating Center) Monomer->Active_Center Initiation/ Propagation Polycarbonate Poly(this compound) (Desired Product) Active_Center->Polycarbonate Chain Growth Cyclic_Oligomers Cyclic Oligomers Active_Center->Cyclic_Oligomers Backbiting (Intramolecular Transesterification) Polyether_Carbonate Poly(ether-carbonate) (Side Product) Active_Center->Polyether_Carbonate Decarboxylation (-CO2) (Cationic ROP)

Caption: Key reaction pathways in the polymerization of this compound.

Troubleshooting_Workflow Start Polymerization Issue Observed Low_MW Low Molecular Weight? Start->Low_MW High_PDI Broad PDI? Low_MW->High_PDI No Check_Purity Verify Monomer/Solvent Purity & Anhydrous Conditions Low_MW->Check_Purity Yes Discoloration Discoloration? High_PDI->Discoloration No Optimize_Catalyst Optimize Initiator/Catalyst & Reaction Conditions High_PDI->Optimize_Catalyst Yes Ether_Linkages Ether Linkages Detected? Discoloration->Ether_Linkages No Check_Temp_Atmosphere Lower Temperature & Ensure Inert Atmosphere Discoloration->Check_Temp_Atmosphere Yes Change_Initiator Change to Alkyl Halide Initiator & Lower Temperature Ether_Linkages->Change_Initiator Yes End Problem Resolved Ether_Linkages->End No Check_Stoichiometry Verify Monomer/Initiator Ratio Check_Purity->Check_Stoichiometry Check_Stoichiometry->End Optimize_Catalyst->End Check_Temp_Atmosphere->End Change_Initiator->End

References

Controlling molecular weight in 5,5-Dimethyl-1,3-dioxan-2-one polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the ring-opening polymerization (ROP) of 5,5-dimethyl-1,3-dioxan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the molecular weight of poly(this compound)?

The primary factors that control the molecular weight (Mn) of the resulting polymer are:

  • Monomer to Initiator Ratio ([M]/[I]): This is the most critical factor for controlling the degree of polymerization. A higher ratio will theoretically lead to a higher molecular weight.

  • Purity of Monomer and Reagents: Impurities, especially water and other protic substances, can act as unintended initiators or chain transfer agents, leading to a lower molecular weight and broader polydispersity (PDI).

  • Choice of Catalyst and Initiator: The catalyst/initiator system significantly impacts the polymerization kinetics and control over the polymer architecture.

  • Reaction Temperature and Time: These parameters affect the rate of polymerization and the occurrence of side reactions, which can influence the final molecular weight and PDI.

Q2: I am observing a lower molecular weight than theoretically predicted. What are the potential causes?

Several factors can contribute to a lower than expected molecular weight:

  • High concentration of initiator: An excess of the initiator will result in a larger number of polymer chains, each with a lower degree of polymerization.

  • Presence of impurities: Water or other protic impurities in the monomer, solvent, or initiator can lead to premature termination of growing polymer chains.

  • Chain transfer reactions: Unintended side reactions can terminate the growing polymer chains.

  • Incomplete monomer conversion: If the reaction is stopped before all the monomer is consumed, the resulting polymer will have a lower molecular weight.

Q3: My polymer has a broad polydispersity index (PDI > 1.5). How can I achieve a narrower PDI?

A broad PDI suggests a lack of control over the polymerization. Common causes include:

  • Slow initiation: If the rate of initiation is slower than the rate of propagation, new polymer chains are formed throughout the reaction, leading to a wide distribution of chain lengths.

  • Chain transfer reactions: Side reactions can lead to a broader molecular weight distribution.

  • Presence of impurities: Impurities can lead to uncontrolled initiation events.

  • Non-uniform reaction conditions: Poor mixing or temperature gradients in the reaction vessel can cause variations in polymerization rates.

Q4: What are some common catalyst/initiator systems for the ROP of this compound?

Commonly used systems include:

  • Organometallic catalysts: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a widely used catalyst, often in combination with an alcohol initiator (e.g., benzyl alcohol).

  • Organocatalysts: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea derivatives are effective for controlled polymerization.

  • Cationic initiators: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be used, although they may offer less control over the polymerization.

Troubleshooting Guide

Issue 1: Low Molecular Weight (Mn)
Potential Cause Troubleshooting Steps & Recommendations
Incorrect Monomer to Initiator Ratio ([M]/[I]) - Accurately calculate and weigh the monomer and initiator. - A higher [M]/[I] ratio generally leads to a higher theoretical Mn.
Impurities in Monomer or Reagents - Purify the this compound monomer by recrystallization or distillation before use. - Ensure all solvents and the initiator are anhydrous. - Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Inefficient Catalyst/Initiator System - Verify the activity of your catalyst and initiator. - Consider screening different catalyst/initiator systems known for better control.
Suboptimal Reaction Temperature - Lowering the reaction temperature may reduce side reactions that can limit chain growth. However, this may also decrease the polymerization rate.
Issue 2: Broad Polydispersity Index (PDI)
Potential Cause Troubleshooting Steps & Recommendations
Slow Initiation Compared to Propagation - Choose an initiator that provides rapid and efficient initiation. - Ensure the initiator is fully dissolved and well-mixed at the start of the reaction.
Presence of Water or Protic Impurities - Rigorously dry all components of the reaction system (monomer, solvent, glassware).[1]
Chain Transfer Reactions - Select a catalyst/initiator system known for minimizing side reactions. Hydrogen-bonding organocatalysts are often a good choice for controlled polymerization.
Non-uniform Reaction Conditions - Ensure efficient stirring throughout the polymerization to maintain a homogeneous temperature and concentration.

Data Presentation

Table 1: Illustrative Effect of Monomer-to-Initiator Ratio on Molecular Weight and PDI

Catalyst: Sn(Oct)₂, Initiator: Benzyl Alcohol, Temperature: 110°C, Time: 24h

Entry[Monomer]/[Initiator]Theoretical Mn ( g/mol )Observed Mn ( g/mol )PDI (Mw/Mn)
1506,5005,8001.25
210013,00011,5001.30
320026,00022,0001.45

Note: These are representative values. Actual results may vary based on specific experimental conditions.

Table 2: Comparison of Common Catalysts for ROP of Cyclic Carbonates
CatalystTypical InitiatorAdvantagesDisadvantages
Sn(Oct)₂ Alcohol (e.g., Benzyl Alcohol)- Widely used and commercially available. - Effective for a range of cyclic esters.- Potential for metal contamination in the final polymer. - May require higher temperatures.
DBU Alcohol (e.g., Benzyl Alcohol)- Metal-free catalysis. - Can provide good control over polymerization.- Can be sensitive to impurities.
BF₃·OEt₂ Protic species (adventitious water or added alcohol)- Can initiate polymerization at lower temperatures.- Often leads to less control, resulting in broader PDI.

Experimental Protocols

Protocol 1: Purification of this compound Monomer
  • Recrystallization:

    • Dissolve the crude monomer in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with cold diethyl ether.

    • Dry the purified crystals under vacuum at room temperature for at least 24 hours.

  • Drying:

    • For stringent anhydrous conditions, the recrystallized monomer can be further dried by stirring over calcium hydride (CaH₂) in anhydrous dichloromethane for 24 hours, followed by filtration under an inert atmosphere.

Protocol 2: Ring-Opening Polymerization using Sn(Oct)₂/Benzyl Alcohol
  • Setup:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Procedure:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, add the purified this compound monomer.

    • Add the desired amount of benzyl alcohol initiator via syringe.

    • Add the Sn(Oct)₂ catalyst (e.g., as a solution in anhydrous toluene) via syringe.

    • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 110°C) and stir.

    • After the desired reaction time, cool the flask to room temperature.

    • Dissolve the solidified polymer in dichloromethane.

    • Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 3: GPC Analysis of Poly(this compound)
  • Sample Preparation:

    • Dissolve the polymer sample in HPLC-grade tetrahydrofuran (THF) at a concentration of approximately 1-2 mg/mL.[2]

    • Allow the sample to dissolve completely (gentle agitation may be required).

    • Filter the solution through a 0.2 µm PTFE syringe filter before analysis.[2]

  • GPC Conditions:

    • System: Agilent GPC/SEC system or equivalent.

    • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

    • Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.

    • Temperature: 35-40°C.

    • Detector: Differential Refractive Index (dRI) detector.

    • Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Recrystallization/Drying) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Reagent_Drying Reagent & Glassware Drying (Anhydrous Conditions) Reagent_Drying->Reaction_Setup Polymerization Polymerization ([M]/[I], Temp, Time) Reaction_Setup->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Characterization Characterization (GPC for Mn & PDI) Purification->Characterization

Caption: Experimental workflow for controlled polymerization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Molecular Weight or Broad PDI Observed Impurity Impurities Present? (Water, etc.) Start->Impurity Stoichiometry Incorrect [M]/[I] Ratio? Start->Stoichiometry Conditions Suboptimal Conditions? (Temp, Time, Catalyst) Start->Conditions Purify Purify Monomer & Dry Reagents Impurity->Purify Recalculate Verify & Adjust Stoichiometry Stoichiometry->Recalculate Optimize Optimize Reaction Parameters Conditions->Optimize Result Improved Mn & PDI Purify->Result Recalculate->Result Optimize->Result

Caption: Troubleshooting logic for polymerization issues.

References

Technical Support Center: Ring-Opening Polymerization of Cyclic Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ring-opening polymerization (ROP) of cyclic carbonates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the ring-opening polymerization of cyclic carbonates.

Problem: Low Monomer Conversion

Q1: My ring-opening polymerization is resulting in low monomer conversion. What are the most common causes?

Low monomer conversion in ROP can be attributed to several factors, often related to the purity of reagents and the reaction conditions. The most common culprits include:

  • Monomer Impurities: Water, acidic or basic impurities, or other reactive functional groups can interfere with the initiator or catalyst, terminating the polymerization.

  • Initiator/Catalyst Issues: The initiator or catalyst may be deactivated, used in an incorrect amount, or may not be suitable for the specific monomer.

  • Solvent Effects: The choice of solvent and the presence of impurities can significantly impact the polymerization rate and catalyst stability. Aprotic solvents like toluene, benzene, methylene chloride (CH₂Cl₂), THF, acetonitrile, and DMF are generally preferred.[1]

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete polymerization.

  • Monomer Ring Strain: Monomers with low ring strain, such as some five-membered rings like ethylene carbonate, are thermodynamically less favorable to polymerize and may require specific conditions to achieve high conversion.[1]

Q2: How can I identify the cause of low monomer conversion and resolve it?

A systematic approach is crucial for diagnosing the issue. The following troubleshooting workflow can guide you:

Troubleshooting_Low_Conversion start Low Monomer Conversion check_purity 1. Verify Reagent Purity start->check_purity check_catalyst 2. Evaluate Catalyst/Initiator System check_purity->check_catalyst Reagents are pure solution_purify Solution: Purify monomer, initiator, and solvent. Dry all reagents and glassware rigorously. check_purity->solution_purify Impurities detected? check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst system is appropriate solution_catalyst Solution: Use fresh, properly stored catalyst/initiator. Verify stoichiometry. Select a more active catalyst if necessary. check_catalyst->solution_catalyst Issues with catalyst/initiator? check_monomer 4. Consider Monomer Reactivity check_conditions->check_monomer Conditions are optimal solution_conditions Solution: Adjust temperature, concentration, or reaction time based on literature for the specific monomer/catalyst system. check_conditions->solution_conditions Suboptimal conditions? solution_monomer Solution: For low-strain monomers, consider higher temperatures (if side reactions can be controlled) or more active catalyst systems. check_monomer->solution_monomer

Caption: Troubleshooting workflow for low monomer conversion.

Problem: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Q3: My polymer has a broad molecular weight distribution (PDI > 1.5). What are the likely causes?

A high PDI indicates a lack of control over the polymerization, which can be caused by:

  • Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, leading to a broader distribution of chain lengths.

  • Chain Transfer Reactions: Transesterification reactions, either intramolecular (backbiting) or intermolecular, can scramble the polymer chains, broadening the PDI. This is more common at higher temperatures.

  • Presence of Impurities: Impurities with active hydrogens (e.g., water, alcohols) can act as competing initiators, leading to the formation of multiple polymer populations with different molecular weights.

  • Catalyst Deactivation: If the catalyst deactivates over the course of the reaction, it can lead to incomplete polymerization and a broader PDI.

Q4: How can I achieve a narrower molecular weight distribution?

To obtain a polymer with a low PDI, consider the following:

  • Catalyst and Initiator Selection: Use a catalyst/initiator system known for controlled polymerization of your specific monomer. For example, some organocatalysts and well-defined metal-alkoxide initiators offer excellent control.

  • Reaction Conditions: Lowering the reaction temperature can often reduce the rate of side reactions like transesterification. However, this may also decrease the polymerization rate.

  • Purity of Reagents: Ensure all reagents and glassware are scrupulously dry and free of impurities.

  • Monomer to Initiator Ratio: Carefully control the stoichiometry of your monomer and initiator to target a specific molecular weight and maintain control.

Table 1: Effect of Catalyst on the ROP of Trimethylene Carbonate (TMC)

CatalystInitiatorTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Sn(Oct)₂Benzyl Alcohol1100.67>9540,000>1.5
t-BuP₄Benzyl Alcohol250.5~955,5001.18
TBDBenzyl Alcohol250.5935,2001.17
MSAn-Pentanol305>95Bimodal>1.5

Data compiled from literature sources.[1][2][3][4]

Problem: Side Reactions - Decarboxylation and Backbiting

Q5: I observe the formation of ether linkages in my polycarbonate, suggesting decarboxylation. How can I prevent this?

Decarboxylation, the loss of CO₂, is a common side reaction, particularly in the ROP of five-membered cyclic carbonates like ethylene carbonate, and in cationic polymerizations.[1][5] To minimize decarboxylation:

  • Monomer Choice: Six-membered cyclic carbonates like trimethylene carbonate (TMC) are less prone to decarboxylation than five-membered rings.[1]

  • Catalyst Selection: Cationic initiators can promote decarboxylation.[1] Consider using anionic or coordination-insertion catalysts, which are generally less prone to this side reaction.

  • Reaction Temperature: High temperatures can favor decarboxylation.[5] Whenever possible, conduct the polymerization at the lowest effective temperature.

Q6: My polymerization is producing cyclic oligomers. How can I suppress backbiting?

Backbiting is an intramolecular transesterification reaction where the active chain end attacks a carbonate linkage along the polymer backbone, leading to the formation of cyclic oligomers. This is a common issue in anionic ROP.[1] To control backbiting:

  • Low Temperatures: Conducting the polymerization at lower temperatures can significantly reduce the rate of backbiting.

  • Catalyst Choice: Certain catalyst systems are less prone to backbiting. For example, some aluminum and zinc-based catalysts show a lower propensity for backbiting compared to alkali metal-based systems.[6]

  • High Monomer Concentration: Maintaining a high monomer concentration can favor the propagation reaction over backbiting.

Side_Reactions start Undesired Side Products ether_linkages Ether Linkages Observed (Decarboxylation) start->ether_linkages cyclic_oligomers Cyclic Oligomers Observed (Backbiting) start->cyclic_oligomers solution_decarboxylation Solution: - Use 6-membered ring monomers if possible. - Avoid cationic initiators. - Lower reaction temperature. ether_linkages->solution_decarboxylation solution_backbiting Solution: - Lower reaction temperature. - Choose catalysts less prone to transesterification (e.g., Al, Zn-based). - Maintain high monomer concentration. cyclic_oligomers->solution_backbiting

Caption: Troubleshooting guide for common side reactions.

Frequently Asked Questions (FAQs)

Q7: What is the best way to purify cyclic carbonate monomers?

Monomer purity is critical for successful ROP. A common purification method for solid monomers like trimethylene carbonate (TMC) is recrystallization. For example, TMC can be recrystallized from ethyl acetate.[7] For liquid monomers, distillation under reduced pressure is often employed. It is essential to thoroughly dry the purified monomer under vacuum before use.

Q8: How should I handle air- and moisture-sensitive catalysts and initiators?

Many catalysts and initiators used in ROP are sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using either Schlenk line techniques or a glovebox. Solvents should be rigorously dried and degassed before use.

Q9: What are the key characterization techniques for the resulting polycarbonates?

The primary techniques for characterizing polycarbonates from ROP are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine monomer conversion, and identify end groups.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can provide detailed information about the polymer structure, including end groups and the presence of cyclic species.

Experimental Protocols

Protocol 1: Purification of Trimethylene Carbonate (TMC) by Recrystallization
  • Dissolve the crude TMC in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the purified TMC under high vacuum for at least 24 hours to remove any residual solvent. Store the purified monomer in a desiccator or under an inert atmosphere.

Protocol 2: General Procedure for ROP of TMC in a Glovebox
  • Bring all necessary glassware (e.g., vial, stir bar) into the glovebox antechamber and evacuate/refill with inert gas three times.

  • Inside the glovebox, weigh the purified TMC into a vial equipped with a magnetic stir bar.

  • Add the desired amount of anhydrous solvent (e.g., toluene, THF) to dissolve the monomer.

  • In a separate vial, prepare a stock solution of the initiator (e.g., benzyl alcohol) in the same anhydrous solvent.

  • Add the required volume of the initiator stock solution to the monomer solution.

  • In another separate vial, prepare a stock solution of the catalyst (e.g., TBD, Sn(Oct)₂) in the same anhydrous solvent.

  • Initiate the polymerization by adding the required volume of the catalyst stock solution to the monomer/initiator mixture.

  • Seal the vial tightly and stir the reaction for the desired time at the set temperature.

  • To quench the reaction, open the vial and add a small amount of a quenching agent (e.g., benzoic acid for organocatalysts).

  • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

Visualization of Polymerization Mechanisms

Anionic Ring-Opening Polymerization

In anionic ROP, a nucleophilic initiator attacks the carbonyl carbon of the cyclic carbonate, leading to ring-opening and the formation of an alkoxide active species, which then propagates the polymerization.

Anionic_ROP initiator Initiator (Nu⁻) intermediate Tetrahedral Intermediate initiator->intermediate Initiation monomer Cyclic Carbonate monomer->intermediate active_chain Propagating Alkoxide Chain End intermediate->active_chain Ring-Opening propagated_chain Lengthened Polymer Chain active_chain->propagated_chain Propagation next_monomer Another Monomer next_monomer->propagated_chain

Caption: Simplified mechanism of anionic ROP.

Cationic Ring-Opening Polymerization

Cationic ROP is initiated by the activation of the monomer's carbonyl oxygen by a cationic species. Propagation can then proceed via an activated monomer or active chain end mechanism.

Cationic_ROP initiator Cationic Initiator (E⁺) activated_monomer Activated Monomer initiator->activated_monomer Initiation monomer Cyclic Carbonate monomer->activated_monomer propagating_chain Propagating Chain activated_monomer->propagating_chain Propagation nucleophile Nucleophile (e.g., Alcohol) nucleophile->propagating_chain decarboxylation Decarboxylation (Side Reaction) propagating_chain->decarboxylation Coordination_Insertion_ROP catalyst Metal Catalyst-Initiator Complex (M-OR) coordinated_complex Coordinated Monomer catalyst->coordinated_complex Coordination monomer Cyclic Carbonate monomer->coordinated_complex insertion_step Insertion into M-O Bond coordinated_complex->insertion_step Ring-Opening propagated_chain Propagated Chain insertion_step->propagated_chain

References

Optimizing reaction conditions for 5,5-Dimethyl-1,3-dioxan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,5-Dimethyl-1,3-dioxan-2-one.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield Inefficient catalyst system.- For synthesis from 1,3-diols and CO₂, consider using a CeO₂ catalyst in the presence of a dehydrating agent like 2-cyanopyridine to shift the equilibrium towards the product.[1] - When using ring-expansion of 3,3-dimethyloxetane with CO₂, various catalytic systems can be employed. A combination of Bu₃SnI and HMPA has been reported to give quantitative yields.[1] Other options include VO(acac)₂/n-Bu₄NBr and Ph₄SbI.[1]
Unfavorable reaction equilibrium.The synthesis of six-membered cyclic carbonates from 1,3-diols and CO₂ is often limited by equilibrium.[1] The use of a dehydrating agent is crucial to remove the water byproduct and drive the reaction forward.[1]
Drastic reaction conditions required.Many syntheses involving CO₂ require high pressure and/or temperature.[1] Ensure your experimental setup can safely achieve and maintain the necessary conditions (e.g., 5 MPa for the CeO₂-catalyzed reaction).[1]
Product is a Sticky Solid Presence of impurities.The crude product can be contaminated with unreacted starting materials (e.g., neopentyl glycol, diethyl carbonate), solvents (e.g., xylene), or side products like cyclic dimers.[2]
Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or optimizing catalyst loading.
Difficulty in Product Purification Inappropriate purification method.Recrystallization is an effective method for purifying this compound. A suggested procedure involves dissolving the crude product in tetrahydrofuran followed by the cautious addition of anhydrous diethyl ether and cooling to induce crystallization.[2]
Residual solvent or starting materials.After filtration, wash the crystals with cold ether and hexane to remove residual impurities.[2] Final drying under vacuum at a slightly elevated temperature (35°-40° C) can help remove volatile contaminants.[2]
Side Reactions Occurring Formation of cyclic dimers or other byproducts.The choice of catalyst and reaction conditions can influence the formation of side products. Experiment with different catalytic systems to find one that is more selective for the desired product.[1]
Instability of the product.Six-membered cyclic carbonates can be thermodynamically unstable.[1] Avoid excessively high temperatures during reaction and workup to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include neopentyl glycol (2,2-dimethyl-1,3-propanediol) and a carbonate source such as diethyl carbonate, dimethyl carbonate, or carbon dioxide (CO₂).[3] An alternative route involves the ring-expansion of 3,3-dimethyloxetane using CO₂.[1]

Q2: What catalysts are effective for the synthesis of this compound from a diol and CO₂?

A2: Cerium(IV) oxide (CeO₂) has been shown to be an effective catalyst for the carboxylative cyclization of 1,3-diols with CO₂.[1] It is crucial to use a dehydrating agent, such as 2-cyanopyridine, in conjunction with the catalyst to achieve good yields.[1]

Q3: Can you provide a general protocol for the purification of this compound?

A3: A common purification method is recrystallization. The crude product, which may be a sticky solid, can be dissolved in a minimal amount of tetrahydrofuran. Anhydrous diethyl ether is then added cautiously to precipitate the product. After allowing the solution to stand, it can be refrigerated to maximize crystal formation. The purified crystals are then collected by filtration, washed with cold ether and hexane, and dried under vacuum.[2]

Q4: What are some of the key challenges in synthesizing six-membered cyclic carbonates like this compound?

A4: A primary challenge is the thermodynamic instability of the six-membered ring, which can make its formation less favorable compared to five-membered rings.[1] Reactions involving CO₂ often face equilibrium limitations and may require high pressures and dehydrating agents to drive the reaction to completion.[1] Furthermore, the crude product can be contaminated with various impurities, necessitating a robust purification strategy.[2]

Q5: Are there alternative, more environmentally friendly methods for this synthesis?

A5: The use of CO₂ as a C1 source is considered a greener alternative to toxic reagents like phosgene.[1] Research is ongoing to develop catalytic systems that can operate under milder, more energy-efficient conditions.

Experimental Protocols & Data

Table 1: Comparison of Catalytic Systems for Ring-Expansion of 3,3-dimethyloxetane with CO₂
EntryCatalyst SystemCo-catalyst / AdditiveSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
1[Fe(TPhOA)]₂ (0.5 mol%)Bu₄NI (5 mol%)Methyl ethyl ketone850.26628[1]
2Ph₄SbI (2 mol%)--1004.9496[1]
3Bu₃SnI (2 mol%)HMPA (20 mol%)-1004.924100[1]
4VO(acac)₂ (5 mol%)n-Bu₄NBr (5 mol%)Toluene603.5895[1]
Detailed Experimental Protocol: Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a suitable volume of tetrahydrofuran.

  • Precipitation: Cautiously add anhydrous diethyl ether to the solution.

  • Crystallization: Allow the mixture to stand at room temperature for approximately 30 minutes, then transfer it to a refrigerator at 4°C overnight to facilitate complete crystallization.

  • Filtration and Washing: Collect the crystals by filtration. Wash the filter cake sequentially with cold diethyl ether and then with hexane.

  • Drying: Dry the purified crystals by pulling air through the filter cake for about one hour, followed by final drying in a vacuum oven at 35°-40° C (0.1 mm Hg).[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Neopentyl Glycol + Carbonate Source) reaction Reaction (with Catalyst) start->reaction crude Crude Product reaction->crude dissolve Dissolve in THF crude->dissolve precipitate Precipitate with Diethyl Ether dissolve->precipitate crystallize Crystallize at 4°C precipitate->crystallize filter_wash Filter and Wash (Ether, Hexane) crystallize->filter_wash dry Vacuum Dry filter_wash->dry final_product Pure this compound dry->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Preventing oligomer formation in 5,5-Dimethyl-1,3-dioxan-2-one tech grade

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5,5-Dimethyl-1,3-dioxan-2-one

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the handling, storage, and use of the technical grade material, with a specific focus on preventing the formation of oligomers.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Presence of solid precipitates or increased viscosity in the monomer.

  • Potential Cause: Formation of oligomers or polymers through spontaneous ring-opening polymerization (ROP). Technical grade this compound is known to contain varying amounts of oligomers.[1] This process can be initiated by trace impurities such as water, acids, or bases. The ring-opening polymerization of 1,3-dioxan-2-ones is a thermodynamically favored process.[2]

  • Recommended Solutions:

    • Purification: If the monomer is essential for a high-purity application, it should be purified before use. A recommended method is recrystallization.

    • Inert Atmosphere: Handle and store the monomer under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

    • Controlled Storage Temperature: Store the monomer at a reduced temperature. Refrigerated storage is often recommended to slow down the rate of polymerization.

Problem 2: Inconsistent or poor results in controlled polymerization reactions.

  • Potential Cause: The presence of oligomers in the technical grade monomer can act as impurities, leading to a lack of control over the polymerization process. This can result in polymers with a broad molecular weight distribution and unpredictable chain lengths.

  • Recommended Solutions:

    • Quantify Monomer Purity: Before conducting a polymerization, it is crucial to determine the purity of the this compound. This can be achieved using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

    • Purify the Monomer: Use the purification protocol provided in this guide to remove oligomers and other impurities.

    • Adjust Initiator Stoichiometry: If purification is not feasible, a preliminary analysis of the monomer purity can help in adjusting the initiator-to-monomer ratio to account for the inactive oligomeric content. However, this is a less ideal solution as the oligomers may still interfere with the polymerization kinetics.

Troubleshooting Summary Table
Issue Potential Cause Recommended Action
Increased viscosity or solid precipitatesOligomer formation via ROPPurify by recrystallization, store under inert gas, and refrigerate.
Inconsistent polymerization resultsPresence of oligomer impuritiesQuantify purity (NMR, GC), purify the monomer, or adjust initiator stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What are oligomers and why do they form in this compound?

A1: Oligomers are short-chain polymers consisting of a small number of monomer units. In the case of this compound, they form primarily through ring-opening polymerization (ROP). This is a chemical process where the cyclic monomer opens up to form linear chains. The ROP of cyclic carbonates is often initiated by trace amounts of impurities like water, acids (leading to cationic ROP), or bases (leading to anionic ROP). The formation of these oligomers is a common issue with technical grade cyclic monomers.

Q2: How can I prevent oligomer formation during storage?

A2: To minimize oligomer formation, proper storage is critical. The following conditions are recommended:

  • Temperature: Store in a cool environment. Refrigeration is advisable.

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to moisture, which can initiate hydrolysis and polymerization.

  • Container: Keep the container tightly sealed.

  • Inhibitors: For long-term storage, consider adding a small amount of a suitable inhibitor. The choice of inhibitor depends on the likely polymerization pathway. For cationic polymerization, a non-nucleophilic weak base might be effective. For potential radical pathways, inhibitors like Butylated Hydroxytoluene (BHT) are sometimes used for other cyclic monomers.[3] However, the compatibility and effectiveness of any inhibitor should be tested for your specific application.

Q3: How do I know if my this compound contains a significant amount of oligomers?

A3: You can assess the purity of your monomer using the following analytical techniques:

  • NMR Spectroscopy: ¹H NMR spectroscopy can distinguish between the monomer and oligomers. The monomer will have sharp, well-defined peaks, while the oligomers will show broader peaks and potentially different chemical shifts for the end groups.

  • Gas Chromatography (GC): GC can be used to determine the percentage of the volatile monomer, with the non-volatile oligomers not eluting under standard conditions or appearing as broad, late-eluting peaks.

  • Differential Scanning Calorimetry (DSC): A pure monomer will have a sharp melting point, while the presence of oligomers will lead to a broader melting range at a lower temperature.

Q4: Will the presence of oligomers affect my non-polymerization-related experiments?

A4: Yes, even if you are not performing a polymerization, the presence of oligomers means your starting material is impure. This can lead to inaccurate dosing of the active monomer and potential side reactions, affecting the yield and purity of your desired product.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is designed to remove oligomers and other non-volatile impurities.

Materials:

  • Technical grade this compound

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Filter funnel and filter paper

  • Round-bottom flask

  • Refrigerator

  • Vacuum oven

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous THF at room temperature.

  • Slowly add anhydrous diethyl ether to the solution with gentle swirling until the solution becomes cloudy, indicating the onset of precipitation.

  • Continue to add diethyl ether until precipitation appears complete.

  • Allow the mixture to stand at room temperature for 30 minutes.

  • Place the flask in a refrigerator at 4°C and leave it overnight to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals in a vacuum oven at a temperature below 40°C.

Protocol 2: Quantification of Oligomers using ¹H NMR Spectroscopy

Objective: To estimate the percentage of monomer versus oligomer in a sample.

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Identify the characteristic peaks for the monomer. For this compound, expect singlets for the gem-dimethyl protons and the methylene protons.

  • Oligomers will have similar repeating units but may show broader signals and distinct peaks for the end groups of the polymer chains.

  • Integrate the area of a well-resolved monomer peak and compare it to the total integration of the corresponding region that includes both monomer and oligomer signals to estimate the molar percentage of the monomer.

Visualizations

Oligomer_Formation_Pathway Oligomer Formation from Cyclic Monomer Monomer This compound (Cyclic Monomer) ROP Ring-Opening Polymerization Monomer->ROP Initiator Initiator (e.g., H₂O, H⁺, OH⁻) Initiator->ROP Oligomer Linear Oligomers / Polymers ROP->Oligomer

Caption: Pathway of oligomer formation from the cyclic monomer.

Troubleshooting_Workflow Troubleshooting Oligomer-Related Issues Start Experiment Issue (e.g., low yield, high PDI) CheckMonomer Suspect Monomer Purity? Start->CheckMonomer Analyze Analyze Monomer (NMR, GC, DSC) CheckMonomer->Analyze Yes Reassess Reassess Other Experimental Parameters CheckMonomer->Reassess No OligomersPresent Oligomers Detected? Analyze->OligomersPresent Purify Purify Monomer (Recrystallization) OligomersPresent->Purify Yes Proceed Proceed with Experiment OligomersPresent->Proceed No Purify->Proceed

Caption: A logical workflow for troubleshooting experimental issues.

References

Purification methods to remove impurities from crude 5,5-Dimethyl-1,3-dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,5-Dimethyl-1,3-dioxan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound is often a sticky solid contaminated with several byproducts and starting materials from its synthesis. Common impurities include:

  • Solvents: Xylene, diethyl carbonate.[1]

  • Starting Materials: Unreacted 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[1]

  • Side-Products: Cyclic dimers and various oligomers.[1][2] Additionally, 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives can form as odorous side-products during synthesis.[3][4][5]

Q2: What is the most common and effective method for purifying this compound?

A2: Recrystallization is a well-documented and highly effective method for the purification of this compound, capable of yielding a high-purity crystalline solid from a crude, sticky product.[1]

Q3: What other purification techniques can be used?

A3: While recrystallization is the most cited method, other standard laboratory techniques could be adapted for purification, although specific protocols for this compound are less detailed in the literature. These include:

  • Distillation: Particularly vacuum distillation, may be suitable for separating the target compound from less volatile or more volatile impurities.

  • Chromatography: Column chromatography could be employed to separate the desired product from closely related impurities. Gas chromatography is used for the analysis of related dioxane derivatives, suggesting its potential for preparative separation.[3][4][5]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of the final product can be determined using a combination of analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy:

    • NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and identify any residual impurities.

    • IR (Infrared) Spectroscopy: To verify the presence of the characteristic carbonate functional group.

    • GC-MS (Gas Chromatography-Mass Spectrometry): To separate and identify volatile impurities.[6]

  • DSC (Differential Scanning Calorimetry): Can be used to determine the purity of the compound.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The crude product is a sticky, oily solid that is difficult to handle.

  • Cause: This is the expected consistency of the crude product due to the presence of impurities like solvents, unreacted diol, and oligomers.[1]

  • Solution: Proceed directly with the recrystallization protocol. The initial solvent addition will dissolve the mixture, making it easier to handle.

Issue 2: No crystals form after adding the anti-solvent (diethyl ether) and cooling.

  • Cause 1: Supersaturation has not been reached. The concentration of the crude product in the initial solvent (tetrahydrofuran) may be too low.

    • Solution: Try to remove some of the solvent under reduced pressure to increase the concentration of the solute before adding the anti-solvent.

  • Cause 2: The cooling temperature is not low enough or the cooling time is insufficient.

    • Solution: Ensure the solution is placed in a refrigerator at a sufficiently low temperature (e.g., 4°C) for an adequate amount of time (e.g., overnight).[1]

  • Cause 3: Lack of nucleation sites.

    • Solution: Introduce a seed crystal of pure this compound to induce crystallization. If seed crystals are unavailable, gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.

Issue 3: The purified product has a low melting point or a broad melting range.

  • Cause: The product is still impure. The recrystallization process may not have been efficient enough to remove all contaminants.

  • Solution:

    • Repeat the recrystallization: A second recrystallization step can significantly improve purity.

    • Optimize the washing step: Ensure the filtered crystals are washed thoroughly with cold anti-solvent (diethyl ether and hexane) to remove any remaining soluble impurities.[1]

    • Ensure complete drying: Residual solvent can depress the melting point. Dry the crystals under vacuum at a slightly elevated temperature (e.g., 35-40°C) to remove all traces of solvent.[1]

Issue 4: The overall yield after purification is very low.

  • Cause 1: Too much solvent was used during recrystallization. This can lead to a significant amount of the product remaining dissolved in the mother liquor.

    • Solution: Use the minimum amount of the initial solvent (tetrahydrofuran) required to dissolve the crude product.

  • Cause 2: The washing step was performed with a solvent at room temperature.

    • Solution: Always use cold washing solvents (diethyl ether and hexane) to minimize the dissolution of the purified crystals.[1]

  • Cause 3: Premature crystallization during hot filtration (if performed).

    • Solution: If filtering a hot saturated solution to remove insoluble impurities, use a pre-warmed funnel and flask to prevent the product from crystallizing out prematurely.

Data Presentation

Table 1: Summary of Potential Impurities and Recommended Purification Strategies

Impurity TypeExamplesPrimary Removal MethodSecondary/Analytical Methods
Solvents Xylene, Diethyl CarbonateRecrystallization, Vacuum DryingGC-MS
Starting Materials 2,2-dimethyl-1,3-propanediolRecrystallizationNMR, GC-MS
Side-Products Cyclic Dimer, OligomersRecrystallizationNMR, LC-MS
Volatile Organics 2-alkyl-5,5-dimethyl-1,3-dioxanesRecrystallization, DistillationHeadspace GC-MS

Experimental Protocols

Detailed Protocol for Recrystallization of this compound

This protocol is adapted from a documented synthesis and purification procedure.[1]

Materials:

  • Crude this compound

  • Tetrahydrofuran (THF)

  • Anhydrous diethyl ether, cold

  • Hexane, cold

  • Erlenmeyer flask

  • Stir bar or magnetic stirrer

  • Refrigerator or cold bath

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of tetrahydrofuran at room temperature. Stir until all the solid material has dissolved.

  • Precipitation: Cautiously add anhydrous diethyl ether to the solution while stirring. Continue adding diethyl ether until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Allow the mixture to stand at room temperature for approximately 30 minutes. Subsequently, place the flask in a refrigerator at 4°C and leave it overnight to allow for complete crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with cold anhydrous diethyl ether, followed by a wash with cold hexane. This helps to remove any remaining soluble impurities.

  • Initial Drying: Continue to pull air through the filter cake for about one hour to remove the bulk of the washing solvents.

  • Final Drying: Transfer the crystals to a suitable container and dry them in a vacuum oven at 35-40°C and low pressure (e.g., 0.1 mm Hg) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation & Crystallization cluster_purification Step 3: Isolation & Drying crude Crude Product thf Add THF crude->thf dissolved Dissolved Solution thf->dissolved ether Add Diethyl Ether dissolved->ether cool Cool (4°C, overnight) ether->cool crystals_in_solution Crystal Slurry cool->crystals_in_solution filter Vacuum Filter crystals_in_solution->filter wash Wash (Cold Ether/Hexane) filter->wash dry Vacuum Dry (35-40°C) wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_guide start Start Purification issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes impure_product Product Impure (Low/Broad M.P.) issue->impure_product Yes low_yield Low Yield issue->low_yield Yes end Successful Purification issue->end No solution_no_crystals Concentrate Solution Add Seed Crystal Ensure Sufficient Cooling no_crystals->solution_no_crystals solution_impure Repeat Recrystallization Optimize Washing Ensure Complete Drying impure_product->solution_impure solution_low_yield Minimize Solvent Usage Use Cold Washing Solvents low_yield->solution_low_yield

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: 5,5-Dimethyl-1,3-dioxan-2-one Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of 5,5-Dimethyl-1,3-dioxan-2-one.

Section 1: Troubleshooting Guide

Moisture is a critical factor that can significantly impact the outcome of this compound polymerization. Water can act as an initiator and a chain-transfer agent, leading to polymers with lower molecular weights and broader polydispersity. This guide will help you identify and resolve common issues related to moisture contamination.

Issue 1: Lower than Expected Molecular Weight (Mn)

Possible Cause: Presence of excess moisture in the reaction. Water initiates polymerization, leading to a higher number of polymer chains and consequently, a lower average molecular weight.

Troubleshooting Steps:

  • Monomer and Solvent Purity: Ensure the monomer and any solvents used are rigorously dried. Standard purification and drying procedures should be followed.

  • Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

  • Dry Glassware: All glassware should be flame-dried or oven-dried immediately before use to remove any adsorbed moisture.

  • Catalyst/Initiator Handling: Handle catalysts and initiators under anhydrous conditions, as they can be hygroscopic.

Quantitative Impact of Moisture on Molecular Weight (Mn):

Moisture Content (ppm)Expected Mn Reduction (%)Polydispersity Index (PDI)
< 10< 2%1.1 - 1.3
5010 - 15%1.4 - 1.6
10020 - 30%1.6 - 1.8
> 200> 40%> 1.8

Note: These values are estimates and can vary depending on the specific catalyst, initiator, and reaction conditions used.

Issue 2: Broad Polydispersity Index (PDI)

Possible Cause: Uncontrolled initiation and chain transfer reactions due to water. This leads to a wider distribution of polymer chain lengths.

Troubleshooting Steps:

  • Review Drying Procedures: Re-evaluate the effectiveness of your monomer and solvent drying techniques. Consider using more rigorous methods like distillation from a suitable drying agent.

  • Glovebox or Schlenk Line Technique: For highly sensitive polymerizations, the use of a glovebox or Schlenk line is strongly recommended to maintain a strictly anhydrous and inert environment.

  • Initiator Purity: Ensure the initiator is pure and free from any water contamination.

Issue 3: Low Polymerization Yield

Possible Cause: Hydrolysis of the monomer or active polymer chain ends. Water can react with the carbonate monomer, leading to ring-opening without propagation, or terminate growing polymer chains.

Troubleshooting Steps:

  • Reaction Time and Temperature: Optimize reaction time and temperature. Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions, including hydrolysis.

  • Monomer Quality: Use high-purity monomer. Impurities in the monomer can also contribute to lower yields.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of water in the ring-opening polymerization of this compound?

A1: Water acts as a nucleophilic initiator, attacking the carbonyl group of the cyclic carbonate monomer. This initiates the formation of a polymer chain with a hydroxyl end-group. Water can also act as a chain transfer agent, terminating a growing polymer chain and initiating a new one. Both actions lead to a decrease in the average molecular weight and a broadening of the molecular weight distribution.

Q2: How can I quantify the amount of water in my monomer and solvents?

A2: Karl Fischer titration is the most common and accurate method for determining trace amounts of water in organic solvents and monomers.

Q3: Are there any catalysts that are more tolerant to moisture for this polymerization?

A3: While most catalysts for ring-opening polymerization are sensitive to moisture, some catalyst systems, particularly certain organocatalysts, may exhibit higher tolerance. However, for achieving well-defined polymers with controlled molecular weights, maintaining anhydrous conditions is always recommended.

Q4: Can I use a drying agent directly in the polymerization mixture?

A4: It is generally not recommended to add a drying agent directly to the polymerization mixture as it can interfere with the catalyst or initiator and affect the polymerization kinetics. It is best to dry all components before starting the reaction.

Q5: What is the visual appearance of a polymerization that has been compromised by moisture?

A5: There may not be an immediate visual cue. However, the resulting polymer may have a lower viscosity than expected, indicating a lower molecular weight. The definitive evidence will come from characterization techniques like Gel Permeation Chromatography (GPC), which will show a lower Mn and a higher PDI.

Section 3: Experimental Protocols

Anhydrous Cationic Ring-Opening Polymerization of this compound

This protocol describes a typical procedure for the bulk polymerization of this compound under anhydrous conditions using a cationic initiator.

Materials:

  • This compound (recrystallized and dried under vacuum)

  • Benzyl alcohol (initiator, dried over molecular sieves)

  • Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride etherate (BF₃·OEt₂) (catalyst, freshly distilled)

  • Anhydrous dichloromethane (for dissolving and precipitation)

  • Anhydrous methanol (for precipitation)

Procedure:

  • Glassware Preparation: All glassware (reaction flask, stirrer, syringes) must be thoroughly cleaned and dried in an oven at 120 °C overnight. The glassware should be assembled while hot and allowed to cool under a stream of dry argon or nitrogen.

  • Monomer and Initiator Charging: In a flame-dried Schlenk flask equipped with a magnetic stirrer and under a positive pressure of argon, add the desired amount of this compound.

  • Initiator Addition: Using a dry syringe, add the calculated amount of benzyl alcohol initiator to the molten monomer.

  • Catalyst Addition: In a separate, dry vial, prepare a stock solution of the catalyst in anhydrous dichloromethane. Using a dry syringe, add the required amount of the catalyst solution to the reaction mixture to initiate the polymerization.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C). Monitor the progress of the polymerization by taking small aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by adding a small amount of a basic solution (e.g., triethylamine in dichloromethane). Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, anhydrous methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer for its number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Section 4: Visualizations

Diagram 1: Effect of Moisture on Polymerization Pathway

MoistureEffect cluster_ideal Anhydrous Conditions cluster_moisture Presence of Moisture Monomer_I Monomer ActiveCenter_I Active Center Monomer_I->ActiveCenter_I Propagation Monomer_M Monomer Initiator_I Initiator Initiator_I->Monomer_I Initiation High_Mn_Polymer High Mn Polymer (Low PDI) ActiveCenter_I->High_Mn_Polymer ActiveCenter_M Active Center Monomer_M->ActiveCenter_M Propagation Hydrolysis Hydrolysis (Side Reaction) Monomer_M->Hydrolysis Water Water (H₂O) Water->Monomer_M Uncontrolled Initiation Water->Monomer_M Hydrolysis ActiveCenter_M->Water Chain Transfer Low_Mn_Polymer Low Mn Polymer (High PDI) ActiveCenter_M->Low_Mn_Polymer

Caption: Logical workflow showing the impact of moisture on polymerization pathways.

Diagram 2: Experimental Workflow for Anhydrous Polymerization

AnhydrousWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Dry_Glassware 1. Dry Glassware (Oven/Flame) Purge_Inert 2. Purge with Inert Gas (Ar/N₂) Dry_Glassware->Purge_Inert Dry_Monomer 3. Dry Monomer & Solvents Purge_Inert->Dry_Monomer Charge_Reactants 4. Charge Monomer & Initiator Dry_Monomer->Charge_Reactants Add_Catalyst 5. Add Catalyst Charge_Reactants->Add_Catalyst Polymerize 6. Polymerize at Controlled Temp. Add_Catalyst->Polymerize Terminate 7. Terminate Reaction Polymerize->Terminate Precipitate 8. Precipitate Polymer Terminate->Precipitate Isolate_Dry 9. Isolate & Dry Precipitate->Isolate_Dry Characterize 10. Characterize (GPC, NMR) Isolate_Dry->Characterize

Caption: Step-by-step experimental workflow for anhydrous polymerization.

Technical Support Center: Catalyst Poisoning in 5,5-Dimethyl-1,3-dioxan-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during the synthesis of 5,5-Dimethyl-1,3-dioxan-2-one. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound where catalyst poisoning is a concern?

A1: The primary synthesis route susceptible to catalyst poisoning is the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a carbonyl source, such as dialkyl carbonates (e.g., dimethyl carbonate, diethyl carbonate) via transesterification, or with carbon dioxide (CO₂). These reactions are typically catalyzed by homogeneous or heterogeneous acid, base, or organometallic catalysts.

Q2: What are the general signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • A significant decrease in the reaction rate or a longer time required to achieve the desired conversion.

  • A noticeable drop in the yield of this compound.

  • An increase in the formation of unwanted byproducts.

  • Changes in the physical appearance of the catalyst (e.g., color change, agglomeration).

  • Difficulty in separating the catalyst from the reaction mixture, particularly for heterogeneous catalysts.

Q3: What are the main categories of catalyst poisons I should be aware of?

A3: Catalyst poisons are broadly classified into three categories:

  • Chemical Poisons: These are substances that react with the active sites of the catalyst, rendering them inactive. Common examples include water, acidic or basic impurities, and compounds containing sulfur, phosphorus, or halogens.[1]

  • Fouling Agents: These materials physically block the active sites or pores of the catalyst. This can include polymeric byproducts, carbonaceous deposits (coke), or insoluble salts formed during the reaction.

  • Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, such as sintering (the agglomeration of catalyst particles), which reduces the active surface area.

Troubleshooting Guides

Issue 1: Decreased Reaction Rate and Low Yield

Possible Cause: The most likely cause is the presence of chemical poisons in the reactants or solvent, or catalyst fouling.

Troubleshooting Steps:

  • Analyze Reactants and Solvents:

    • Water Content: Use anhydrous reactants and solvents. Water can hydrolyze the carbonate product and deactivate many catalysts, especially basic ones.[2][3] Consider using molecular sieves to dry solvents and reactants before use.

    • Acidic/Basic Impurities: If using a base catalyst, acidic impurities in the reactants (like free fatty acids in a dialkyl carbonate) can neutralize the catalyst.[2] Conversely, basic impurities can poison an acid catalyst. Purify the reactants by distillation or other appropriate methods.

  • Examine the Catalyst:

    • Heterogeneous Catalysts: If using a solid catalyst, filter it from the reaction mixture and visually inspect it for changes in color or texture, which could indicate fouling.

    • Homogeneous Catalysts: For soluble catalysts, changes in the reaction mixture's color could suggest catalyst degradation.

  • Review Reaction Conditions:

    • Temperature: Ensure the reaction temperature is within the recommended range for the catalyst. Excessive heat can cause thermal degradation.

Summary of Potential Poisons and Their Effects

Poison/Deactivation AgentCatalyst Type AffectedEffect on CatalystMitigation Strategy
WaterHomogeneous and Heterogeneous Base Catalysts, some Acid CatalystsHydrolysis of active sites, formation of inactive hydroxides.[2][3]Use anhydrous reactants and solvents; employ drying agents like molecular sieves.
Acidic ImpuritiesBase CatalystsNeutralization of the catalyst, forming inactive salts.[2]Purify reactants (e.g., distillation of dialkyl carbonate).
Basic ImpuritiesAcid CatalystsNeutralization of the catalyst.Purify reactants.
Sulfur/Phosphorus CompoundsMetal-based CatalystsStrong adsorption onto and blocking of active metal sites.[1]Use high-purity reactants.
Polymeric ByproductsAll Catalyst TypesPhysical blockage of active sites and pores (fouling).Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions; consider catalyst regeneration.
High TemperatureAll Catalyst TypesSintering of catalyst particles, leading to loss of active surface area.Maintain strict temperature control and operate within the catalyst's stable temperature range.
Issue 2: Formation of Undesired Byproducts

Possible Cause: Incomplete reaction or side reactions, which can be exacerbated by a partially deactivated catalyst or suboptimal reaction conditions. A common byproduct is the ring-opened product from the reaction with impurities.

Troubleshooting Steps:

  • Product Analysis: Use analytical techniques like GC-MS or NMR to identify the byproducts. The presence of linear carbonates or oligomers suggests incomplete cyclization or side reactions.

  • Catalyst-to-Substrate Ratio: A low catalyst concentration due to partial poisoning can lead to incomplete conversion and byproduct formation. Consider increasing the catalyst loading incrementally.

  • Reaction Time and Temperature: Adjust the reaction time and temperature. A partially poisoned catalyst may require a longer reaction time or a slightly higher temperature to drive the reaction to completion, but be cautious of thermal degradation.

Visualizing the Process

Reaction Pathway for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Catalytic Reaction cluster_products Products 2_2_dimethyl_1_3_propanediol 2,2-dimethyl-1,3-propanediol Reaction Transesterification 2_2_dimethyl_1_3_propanediol->Reaction Carbonyl_Source Carbonyl Source (e.g., Dimethyl Carbonate) Carbonyl_Source->Reaction Target_Product This compound Reaction->Target_Product Byproduct Byproduct (e.g., Methanol) Reaction->Byproduct

Caption: Synthesis of this compound.

Common Catalyst Poisoning Mechanisms

G cluster_poisons Poisons Active_Catalyst Active Catalyst Site Inactive_Catalyst_Hydrolyzed Inactive Site (Hydrolyzed) Active_Catalyst->Inactive_Catalyst_Hydrolyzed Hydrolysis Inactive_Catalyst_Neutralized Inactive Site (Neutralized) Active_Catalyst->Inactive_Catalyst_Neutralized Neutralization Inactive_Catalyst_Fouled Inactive Site (Fouled) Active_Catalyst->Inactive_Catalyst_Fouled Fouling Water Water Water->Inactive_Catalyst_Hydrolyzed Acid_Impurity Acidic Impurity Acid_Impurity->Inactive_Catalyst_Neutralized Polymer Polymeric Byproduct Polymer->Inactive_Catalyst_Fouled

Caption: Mechanisms of catalyst deactivation.

Troubleshooting Workflow for Catalyst Deactivation

G Start Low Yield or Slow Reaction Check_Reactants Analyze Reactants for Impurities (Water, Acids) Start->Check_Reactants Purify_Reactants Purify Reactants (Dry, Distill) Check_Reactants->Purify_Reactants Impurities Found Check_Conditions Verify Reaction Temperature and Time Check_Reactants->Check_Conditions No Impurities Purify_Reactants->Check_Conditions Adjust_Conditions Optimize Temperature and/or Time Check_Conditions->Adjust_Conditions Suboptimal Inspect_Catalyst Inspect Catalyst for Fouling Check_Conditions->Inspect_Catalyst Optimal Adjust_Conditions->Inspect_Catalyst Regenerate_Catalyst Regenerate or Replace Catalyst Inspect_Catalyst->Regenerate_Catalyst

Caption: Troubleshooting workflow for catalyst issues.

Experimental Protocols

General Protocol for Catalyst Regeneration (Heterogeneous Catalyst)

This protocol provides a general guideline for the regeneration of a fouled or poisoned heterogeneous catalyst. The specific conditions (temperature, solvent) should be optimized based on the nature of the catalyst and the suspected poison.

1. Catalyst Recovery:

  • At the end of the reaction, allow the mixture to cool to room temperature.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation.

2. Solvent Washing:

  • Wash the recovered catalyst with a solvent that is a good solvent for the reactants and products but in which the catalyst is insoluble. This helps to remove adsorbed organic residues. A common choice is the solvent used for the reaction (e.g., toluene, THF) or a more polar solvent like acetone if byproducts are polar.

  • Perform multiple washes until the filtrate is clear.

  • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove the washing solvent.

3. Calcination (for non-thermolabile catalysts):

  • If the catalyst is suspected to be fouled by carbonaceous deposits (coke), and it is thermally stable, calcination can be performed.

  • Place the dried catalyst in a furnace.

  • Slowly ramp the temperature (e.g., 5 °C/min) to the calcination temperature (typically 300-500 °C) under a flow of air or a mixture of an inert gas (like nitrogen) and a small amount of oxygen. The optimal temperature and atmosphere depend on the catalyst's composition.

  • Hold at the calcination temperature for 2-4 hours.

  • Cool down slowly to room temperature under an inert atmosphere.

4. Reduction (for metal-based catalysts):

  • If the active form of the catalyst is a reduced metal, a reduction step may be necessary after calcination.

  • Place the calcined catalyst in a tube furnace.

  • Heat the catalyst under a flow of hydrogen gas (typically diluted in nitrogen or argon) to a temperature suitable for reduction (this is highly dependent on the specific metal).

  • Hold at the reduction temperature for 2-4 hours.

  • Cool down to room temperature under an inert atmosphere.

5. Catalyst Characterization:

  • After regeneration, it is advisable to characterize the catalyst using techniques like BET surface area analysis, XRD, or TEM to assess the success of the regeneration process.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult the specific literature and safety data sheets for their catalysts and reagents and perform their own risk assessments before conducting any experiments.

References

Characterization of byproducts in 5,5-Dimethyl-1,3-dioxan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5,5-Dimethyl-1,3-dioxan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial synthesis method is the transesterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with a carbonate source, such as dimethyl carbonate or diethyl carbonate. This reaction is typically catalyzed by a base or a specific transesterification catalyst. Another reported method involves the ring-expansion of 3,3-dimethyloxetane with carbon dioxide in the presence of a suitable catalyst.

Q2: What are the expected major byproducts in the synthesis of this compound?

A2: Common byproducts can include unreacted starting materials (neopentyl glycol, dimethyl/diethyl carbonate), residual solvents, and oligomeric species.[1] The formation of a Tishchenko ester, hydroxypivalic acid neopentyl glycol ester, has also been reported as a potential byproduct in reactions involving hydroxypivaldehyde, a precursor to neopentyl glycol.[2][3][4] Methanol or ethanol will also be generated as a byproduct when using dimethyl carbonate or diethyl carbonate, respectively.

Q3: How can I purify the crude this compound product?

A3: Purification can be achieved through recrystallization. A common procedure involves dissolving the crude product in a minimal amount of a suitable solvent like tetrahydrofuran (THF) followed by precipitation with a non-solvent such as diethyl ether or hexane. Subsequent cooling can improve the yield of the purified crystals. Vacuum drying is recommended to remove residual solvents.

Q4: What analytical techniques are suitable for characterizing the product and its byproducts?

A4: A combination of spectroscopic and chromatographic methods is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for structural elucidation of the main product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components in the reaction mixture, including starting materials, solvents, and some byproducts.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can confirm the presence of the characteristic cyclic carbonate carbonyl group (around 1750 cm⁻¹) and the absence of hydroxyl groups from the starting diol.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of the final product.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Product Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature (monitor for byproduct formation). - Ensure catalyst is active and used in the correct amount.
Loss of product during workup/purification.- Optimize recrystallization solvent system and volumes. - Ensure complete precipitation before filtration.
Presence of Unreacted Neopentyl Glycol Insufficient amount of carbonate source.- Use a slight excess of the carbonate source (e.g., dimethyl carbonate).
Inefficient catalysis.- Check the quality and amount of the catalyst. - Consider a different catalyst if the issue persists.
Formation of Oligomeric Byproducts High reaction temperature or prolonged reaction time.- Reduce the reaction temperature. - Monitor the reaction progress and stop it once the starting material is consumed.
Inappropriate catalyst concentration.- Optimize the catalyst loading.
Product is a Sticky Solid Instead of a Crystalline Powder Presence of impurities like residual solvent or byproducts.- Perform a thorough recrystallization.[1] - Ensure the product is completely dry by using a vacuum oven.
Tishchenko Ester Detected as a Byproduct This byproduct is more commonly associated with the synthesis of neopentyl glycol from hydroxypivaldehyde, especially at higher temperatures.[2]- Ensure the purity of the starting neopentyl glycol. - If synthesizing neopentyl glycol in a preceding step, control the temperature carefully during that reaction.

Experimental Protocols

General Synthesis of this compound via Transesterification

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine neopentyl glycol and dimethyl carbonate (e.g., in a 1:1.2 molar ratio).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., sodium methoxide, potassium carbonate) or a transesterification catalyst.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by observing the distillation of the methanol byproduct or by analytical techniques like TLC or GC-MS.

  • Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Neutralize the catalyst if necessary.

  • Purification: Remove the excess dimethyl carbonate and solvent under reduced pressure. The crude product can then be purified by recrystallization as described in the FAQs.

Characterization by GC-MS
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10 µg/mL.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or a polar SPB-1000, depending on the analytes of interest).[5]

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min to separate components with different boiling points.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 400) to detect the molecular ions and fragmentation patterns of the expected compounds.

  • Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.

Characterization by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Instrumentation: Use a ¹H NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the spectrum using standard parameters. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Data Analysis:

    • This compound: Expect signals for the two methyl groups and the two methylene groups.

    • Neopentyl Glycol: Look for signals corresponding to the methyl groups, methylene groups, and the hydroxyl protons.

    • Byproducts: Analyze any additional signals to elucidate the structures of impurities. Integration of the signals can be used for quantification.

Visualizations

Logical Workflow for Byproduct Identification

A Crude Product from Synthesis B Analyze by GC-MS A->B C Analyze by ¹H NMR A->C D Identify Volatile Components B->D E Identify Structural Features C->E F Compare with Known Spectra/Standards D->F E->F G Quantify Byproducts F->G H Optimize Reaction Conditions G->H

Caption: Workflow for identifying and quantifying byproducts in the synthesis of this compound.

Troubleshooting Logic Diagram

start Low Yield or Impure Product? unreacted_sm Unreacted Starting Material? start->unreacted_sm oligomers Oligomers Present? unreacted_sm->oligomers No action1 Increase Reaction Time/Temp or Check Catalyst unreacted_sm->action1 Yes sticky_product Product Sticky? oligomers->sticky_product No action2 Decrease Temp/Time or Optimize Catalyst oligomers->action2 Yes action3 Improve Purification/Drying sticky_product->action3 Yes end Pure Product, Good Yield sticky_product->end No action1->end action2->end action3->end

Caption: A logical diagram for troubleshooting common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Polymerization Kinetics of 5,5-Dimethyl-1,3-dioxan-2-one and Trimethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ring-opening polymerization (ROP) kinetics of two cyclic carbonate monomers: 5,5-Dimethyl-1,3-dioxan-2-one and trimethylene carbonate (TMC). While both are six-membered ring monomers leading to the formation of polycarbonates, their polymerization behaviors exhibit notable differences influenced by their chemical structures. This document summarizes available experimental data, details polymerization protocols, and presents reaction mechanisms to aid in the selection of appropriate monomers for specific applications in drug delivery, medical devices, and tissue engineering.

Overview of Monomers and Polymerization

Trimethylene carbonate (TMC), or 1,3-dioxan-2-one, is a widely studied cyclic monomer for the synthesis of biodegradable and biocompatible poly(trimethylene carbonate) (PTMC). PTMC is known for its flexibility, low glass transition temperature, and amorphous nature, making it suitable for soft tissue engineering and drug delivery applications.

This compound, a substituted derivative of TMC, also undergoes ROP to yield poly(this compound). The gem-dimethyl group at the C5 position of the ring is expected to influence the monomer's reactivity and the properties of the resulting polymer.

The ring-opening polymerization of these monomers can be initiated by various catalytic systems, including organocatalysts, and metal-based catalysts, and can proceed through different mechanisms such as cationic, anionic, or coordination-insertion pathways.

Comparative Polymerization Kinetics

Direct comparative kinetic studies between this compound and trimethylene carbonate are not extensively documented in the literature. However, by examining the conditions and outcomes of their individual polymerization reactions, we can infer differences in their reactivity.

Key Observations:

  • Steric Hindrance: The gem-dimethyl group in this compound introduces steric hindrance at the C5 position. While this does not prevent polymerization, it is suggested to influence the rate of polymerization compared to the unsubstituted TMC.

  • Cationic Polymerization: Cationic ring-opening polymerization has been reported for this compound, indicating its susceptibility to electrophilic attack. However, detailed kinetic parameters are scarce.

  • Organocatalytic Polymerization: Trimethylene carbonate has been extensively polymerized using various organocatalysts, with studies providing insights into the kinetics and control over the polymerization. For instance, phosphazene organocatalysts have been shown to mediate a controlled/"living" ROP of TMC.[1][2] Mechanochemical polymerization of TMC using organocatalysts like DBU and TBD has also been shown to significantly enhance reaction rates compared to solution polymerization.[3]

Table 1: Comparison of Polymerization Parameters

ParameterThis compoundTrimethylene Carbonate (TMC)
Monomer Structure Contains a gem-dimethyl group at the C5 position.Unsubstituted six-membered ring.
Common Catalysts Cationic initiators (e.g., BF₃·OEt₂)Organocatalysts (e.g., TBD, DBU, phosphazenes), Metal alkoxides (e.g., Sn(Oct)₂)
Typical Reaction Conditions Higher temperatures may be required for cationic polymerization.Can be polymerized at room temperature with suitable organocatalysts.[2]
Polymerization Control Less documented.Well-controlled polymerization demonstrated with various catalysts, leading to predictable molecular weights and low dispersity.[2][4]
Polymer Properties Higher glass transition temperature expected due to reduced chain flexibility.Low glass transition temperature (-15 to -20 °C), amorphous, flexible.

Experimental Protocols

Cationic Ring-Opening Polymerization of this compound

A typical experimental procedure for the cationic ring-opening polymerization of this compound is as follows:

  • Monomer and Catalyst Preparation: this compound is purified by recrystallization. The cationic initiator, such as boron trifluoride etherate (BF₃·OEt₂), is used as received or distilled before use.

  • Polymerization: The monomer is melted in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The initiator is then added to the molten monomer with stirring.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 60-100 °C) for a specified duration.

  • Termination and Purification: The polymerization is terminated by the addition of a quenching agent (e.g., methanol). The resulting polymer is then dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues. The purified polymer is dried under vacuum.

Organocatalytic Ring-Opening Polymerization of Trimethylene Carbonate

An example of a detailed protocol for the organocatalytic ROP of TMC using a phosphazene catalyst (t-BuP₄) and benzyl alcohol (BnOH) as an initiator is provided below.[2][5]

  • Materials: Trimethylene carbonate (TMC) is purified by recrystallization from ethyl acetate and dried under vacuum. Benzyl alcohol (BnOH) is dried over CaH₂ and distilled under reduced pressure. The organocatalyst t-BuP₄ is used as received. Tetrahydrofuran (THF) is dried over sodium/benzophenone and distilled.

  • Polymerization Setup: All polymerizations are carried out in a glovebox under a dry nitrogen atmosphere.

  • Procedure: In a typical experiment, a predetermined amount of TMC and BnOH are dissolved in THF in a vial. The polymerization is initiated by adding a stock solution of t-BuP₄ in THF.

  • Monitoring: The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.

  • Termination and Characterization: The polymerization is quenched by adding a small amount of benzoic acid. The polymer is then precipitated in cold methanol, filtered, and dried under vacuum. The molecular weight and dispersity of the resulting poly(trimethylene carbonate) are determined by size-exclusion chromatography (SEC).

Polymerization Mechanisms and Logical Relationships

The ring-opening polymerization of cyclic carbonates can proceed through several mechanisms, depending on the catalyst and reaction conditions.

Cationic Ring-Opening Polymerization

In cationic ROP, an electrophilic initiator activates the monomer, making it susceptible to nucleophilic attack by another monomer molecule or the growing polymer chain.

Cationic_ROP Monomer Cyclic Carbonate Monomer ActivatedMonomer Activated Monomer (Protonated or Alkylated Carbonyl) Monomer->ActivatedMonomer Initiator Cationic Initiator (e.g., H+, R+) Initiator->Monomer Activation PropagatingChain Propagating Chain (Oxonium Ion) ActivatedMonomer->PropagatingChain Ring-Opening by Monomer Attack PropagatingChain->PropagatingChain Propagation Polymer Polycarbonate PropagatingChain->Polymer Termination/ Chain Transfer

Caption: Cationic Ring-Opening Polymerization Mechanism.

Organocatalytic Ring-Opening Polymerization (Hydrogen Bonding Activation)

Many organocatalysts, such as thioureas and some bases, function through hydrogen bonding to activate the monomer and/or the initiator/propagating chain.

Organocatalytic_ROP Monomer Cyclic Carbonate Monomer ActivatedComplex Activated Monomer-Catalyst -Initiator Complex Monomer->ActivatedComplex Initiator Initiator (e.g., Alcohol) Initiator->ActivatedComplex Catalyst Organocatalyst (e.g., Thiourea/Base) Catalyst->ActivatedComplex H-Bonding Activation PropagatingChain Propagating Chain (Alkoxide) ActivatedComplex->PropagatingChain Nucleophilic Attack & Ring-Opening PropagatingChain->PropagatingChain Propagation Polymer Polycarbonate PropagatingChain->Polymer Termination

Caption: Organocatalytic ROP via Hydrogen Bonding.

Experimental Workflow

The general workflow for conducting and analyzing the ring-opening polymerization of these cyclic carbonates is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_analysis Analysis Monomer_Prep Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Catalyst_Prep Catalyst/Initiator Preparation Catalyst_Prep->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Propagation Propagation (Monitoring Conversion) Initiation->Propagation Termination Termination/Quenching Propagation->Termination Purification Polymer Precipitation & Purification Termination->Purification Characterization Characterization (NMR, SEC, DSC) Purification->Characterization

Caption: General Experimental Workflow for ROP.

Conclusion

Both this compound and trimethylene carbonate are valuable monomers for the synthesis of biodegradable polycarbonates. Trimethylene carbonate is well-studied, and its polymerization kinetics are better understood, offering good control over the final polymer properties. The presence of the gem-dimethyl group in this compound is expected to reduce its polymerization reactivity due to steric hindrance and result in a polymer with a higher glass transition temperature. The choice between these monomers will depend on the desired thermal and mechanical properties of the final polymer, as well as the required control over the polymerization process. Further detailed kinetic studies on the polymerization of this compound would be beneficial for a more direct and quantitative comparison.

References

A Comparative Guide to Polycarbonates: Profiling Poly(5,5-Dimethyl-1,3-dioxan-2-one) Against Common Aliphatic Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable biodegradable polymer is a critical decision. Aliphatic polycarbonates have emerged as a promising class of materials due to their biocompatibility, tunable degradation profiles, and versatile functionalization potential. This guide provides an objective comparison of the performance of poly(5,5-dimethyl-1,3-dioxan-2-one), a substituted poly(trimethylene carbonate), with other widely used aliphatic polyesters and polycarbonates, namely poly(trimethylene carbonate) (PTMC), poly(L-lactide) (PLLA), and poly(ε-caprolactone) (PCL). The information presented herein is supported by experimental data to aid in the informed selection of materials for biomedical applications.

Monomer Structures and Polymerization

The fundamental building blocks of these polymers are cyclic carbonate or ester monomers, which undergo ring-opening polymerization (ROP) to form the corresponding polyesters or polycarbonates. The chemical structures of the monomers discussed in this guide are depicted below. The presence of the gem-dimethyl group in this compound is expected to influence the polymer's properties compared to the unsubstituted PTMC.

Monomer_Structures cluster_TMC_M This compound cluster_PTMC Trimethylene Carbonate (TMC) cluster_PLLA L-Lactide cluster_PCL ε-Caprolactone TMC_M PTMC_monomer PLLA_monomer PCL_monomer

Caption: Chemical structures of the monomers.

The ring-opening polymerization of these monomers is typically initiated by a nucleophile, such as an alcohol, in the presence of a catalyst. Organometallic catalysts like tin(II) octoate are commonly employed, although organocatalysts are gaining prominence due to their lower toxicity.

ROP_Workflow Monomer Cyclic Monomer (e.g., this compound) Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Polymerization Catalyst Catalyst (e.g., Sn(Oct)2) Catalyst->Polymerization Polymer Resulting Polymer Polymerization->Polymer Purification Purification (Precipitation) Polymer->Purification Characterization Characterization (NMR, GPC, DSC, TGA) Purification->Characterization

Caption: General experimental workflow for ring-opening polymerization.

Comparative Performance Data

The following tables summarize the key quantitative data for the thermal and mechanical properties of the compared polycarbonates and polyesters. It is important to note that these values can be influenced by factors such as molecular weight, polydispersity, and the specific experimental conditions used for their determination.

Thermal Properties
PropertyPoly(this compound)Poly(trimethylene carbonate) (PTMC)Poly(L-lactide) (PLLA)Poly(ε-caprolactone) (PCL)
Glass Transition Temperature (Tg) ~ -5 °C~ -15 °C[1]55 - 65 °C[2]~ -60 °C[3]
Melting Temperature (Tm) AmorphousAmorphous170 - 180 °C[4]59 - 64 °C[3]
Decomposition Temperature (Td) > 250 °C~ 280 °C~ 350 °C~ 350 °C
Mechanical Properties
PropertyPoly(this compound)Poly(trimethylene carbonate) (PTMC)Poly(L-lactide) (PLLA)Poly(ε-caprolactone) (PCL)
Tensile Modulus Data not available1.5 - 4.0 MPa1.2 - 3.5 GPa0.2 - 0.4 GPa[5]
Tensile Strength Data not available1 - 5 MPa50 - 70 MPa15 - 40 MPa[5]
Elongation at Break Data not available> 800%2 - 6%> 800%

Discussion of Comparative Performance

Poly(trimethylene carbonate) (PTMC) is a well-studied amorphous and flexible aliphatic polycarbonate.[6] Its low glass transition temperature ensures it is in a rubbery state at physiological conditions, making it suitable for soft tissue engineering applications.[7] PTMC exhibits a high degree of flexibility and can undergo large deformations before breaking.

Poly(L-lactide) (PLLA) is a semi-crystalline polyester with a high tensile strength and modulus, making it a relatively rigid material.[2] Its high melting point and glass transition temperature above body temperature mean it maintains its solid, rigid structure in physiological environments. However, its brittleness, characterized by a low elongation at break, can be a limitation in applications requiring flexibility.

Poly(ε-caprolactone) (PCL) is a semi-crystalline and ductile polyester.[3] It possesses a low glass transition temperature, similar to PTMC, but its crystallinity imparts a higher modulus and tensile strength. PCL is known for its toughness and high elongation at break, combining both strength and flexibility.[5]

Experimental Protocols

Synthesis of Poly(this compound) (Exemplary Protocol)

Materials:

  • This compound (monomer)

  • Benzyl alcohol (initiator)

  • Tin(II) octoate (Sn(Oct)2) (catalyst)

  • Toluene (solvent, anhydrous)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

Procedure:

  • The monomer, this compound, is purified by recrystallization.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the desired amount of monomer is dissolved in anhydrous toluene.

  • A calculated amount of initiator (e.g., benzyl alcohol) is added to the solution.

  • The catalyst, Sn(Oct)2, is added to the reaction mixture. The monomer-to-initiator and monomer-to-catalyst ratios are adjusted to control the molecular weight and polymerization rate, respectively.

  • The reaction mixture is heated to a specific temperature (e.g., 110 °C) and stirred for a predetermined time (e.g., 24 hours).

  • After the polymerization is complete, the flask is cooled to room temperature, and the polymer is dissolved in a minimal amount of dichloromethane.

  • The polymer is precipitated by pouring the solution into a large excess of cold methanol with vigorous stirring.

  • The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

Synthesis of Poly(trimethylene carbonate) (PTMC)

The synthesis of PTMC follows a similar ring-opening polymerization procedure as described above, using trimethylene carbonate as the monomer.

Synthesis of Poly(L-lactide) (PLLA)

PLLA is synthesized via the ring-opening polymerization of L-lactide. Due to the high melting point of L-lactide, the polymerization is often carried out in bulk (melt) at a higher temperature (e.g., 140-180 °C) or in a high-boiling point solvent.

Synthesis of Poly(ε-caprolactone) (PCL)

PCL is synthesized by the ring-opening polymerization of ε-caprolactone. This polymerization can be carried out in bulk or in solution at temperatures typically ranging from 110 to 140 °C.

Characterization Methods

The synthesized polymers are characterized using a variety of standard techniques to determine their molecular weight, thermal properties, and mechanical properties.

Characterization_Methods cluster_MW Molecular Weight cluster_Structure Chemical Structure cluster_Thermal Thermal Properties cluster_Mechanical Mechanical Properties GPC Gel Permeation Chromatography (GPC) NMR Nuclear Magnetic Resonance (NMR) Spectroscopy DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) Tensile Tensile Testing Polymer_Sample Polymer Sample Polymer_Sample->GPC Polymer_Sample->NMR Polymer_Sample->DSC Polymer_Sample->TGA Polymer_Sample->Tensile

Caption: Key characterization techniques for polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the polymer and to determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of melting (ΔHm).

  • Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability and decomposition temperature (Td) of the polymer.

  • Tensile Testing: Utilized to determine the mechanical properties of the polymer, including tensile modulus, tensile strength, and elongation at break.

Conclusion

The choice of an aliphatic polycarbonate for a specific biomedical application depends on the desired mechanical and thermal properties. Poly(this compound) presents an interesting alternative to the more common aliphatic polycarbonates and polyesters. Its amorphous nature and expected properties position it as a candidate for applications where a balance of properties between the highly flexible PTMC and more rigid polyesters is required. Further research to fully characterize the mechanical properties and degradation behavior of poly(this compound) is warranted to fully elucidate its potential in the field of drug development and tissue engineering. This guide provides a foundational comparison to aid researchers in their material selection process.

References

Validating the Molecular Structure of 5,5-Dimethyl-1,3-dioxan-2-one: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. While X-ray crystallography stands as the gold standard for absolute structural elucidation, its application is contingent on the formation of a suitable single crystal. In the case of 5,5-Dimethyl-1,3-dioxan-2-one, a versatile building block in organic synthesis, a comprehensive validation of its structure relies on a synergistic application of various spectroscopic methods. This guide provides a comparative overview of these techniques, supported by experimental data, to confirm the identity and purity of this compound.

Comparative Analysis of Spectroscopic Data

The structural confirmation of this compound is achieved by correlating the experimental data from different spectroscopic techniques with the expected signals for its known structure.

Spectroscopic TechniqueInformation ProvidedExpected Data for this compound
¹H NMR Spectroscopy Provides information about the chemical environment and connectivity of hydrogen atoms.- A singlet for the two equivalent methyl groups (C(CH₃)₂).- A singlet for the two equivalent methylene groups in the dioxane ring (-O-CH₂-C).
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule.- A signal for the quaternary carbon (C(CH₃)₂).- A signal for the two equivalent methyl carbons (-CH₃).- A signal for the two equivalent methylene carbons (-O-CH₂-).- A signal for the carbonyl carbon of the carbonate group (C=O).[1]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.- A strong absorption band characteristic of the C=O stretching vibration of the cyclic carbonate.- C-O stretching bands for the ester linkages.- C-H stretching and bending vibrations for the methyl and methylene groups.[1][2]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.- A molecular ion peak corresponding to the exact mass of C₆H₁₀O₃.- Fragmentation patterns consistent with the loss of small neutral molecules like CO₂ or formaldehyde from the parent ion.[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are crucial for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • For ¹H NMR, typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, which provides characteristic fragmentation patterns.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to support the proposed structure.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the structural validation of this compound using spectroscopic methods.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_validation Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data Proton & Carbon Environments nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight & Fragmentation ms->ms_data structure_confirmed Structure Validated nmr_data->structure_confirmed ir_data->structure_confirmed ms_data->structure_confirmed

Caption: Workflow for the structural validation of this compound.

References

Comparative Degradation Analysis: Poly(p-dioxanone) as a proxy for Poly(5,5-dimethyl-1,3-dioxan-2-one) versus PLA and PCL

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Note to the reader: Direct experimental data on the degradation of poly(5,5-dimethyl-1,3-dioxan-2-one) is limited in publicly available scientific literature. Therefore, this guide provides a comparative analysis of a structurally similar and well-researched polymer, poly(p-dioxanone) (PPDO), alongside two widely used biodegradable polyesters, polylactic acid (PLA) and polycaprolactone (PCL). The degradation behavior of PPDO is expected to provide valuable insights for researchers interested in poly(this compound).

Overview of Degradation Mechanisms

The degradation of aliphatic polyesters like PPDO, PLA, and PCL primarily occurs through three mechanisms:

  • Hydrolytic Degradation: The cleavage of ester bonds in the polymer backbone by water molecules. This is a key degradation pathway in physiological environments.

  • Enzymatic Degradation: The acceleration of hydrolytic degradation by enzymes, such as esterases and lipases, which are present in biological systems.

  • Thermal Degradation: The breakdown of the polymer at elevated temperatures, which is relevant for processing and sterilization procedures.

Comparative Degradation Data

The following tables summarize quantitative data on the degradation of PPDO, PLA, and PCL from various studies.

Hydrolytic Degradation

Table 1: Comparative Hydrolytic Degradation Data

ParameterPoly(p-dioxanone) (PPDO)Polylactic Acid (PLA)Polycaprolactone (PCL)
Degradation Conditions Phosphate buffer (pH 7.4), 37°CPhosphate buffer (pH 7.4), 37°CPhosphate buffer (pH 7.4), 37°C
Weight Loss (after 8 weeks) ~8.93%[1]~0.60%[1]Slower than PLA, minimal weight loss in early stages
Molecular Weight Reduction Significant reduction over weeksGradual reduction, dependent on crystallinityVery slow reduction, can take months to years.[2]
Tensile Strength Retention (after 4 weeks) Nearly complete loss[3]Gradual decreaseHigh retention over several weeks
Enzymatic Degradation

Table 2: Comparative Enzymatic Degradation Data

ParameterPoly(p-dioxanone) (PPDO)Polylactic Acid (PLA)Polycaprolactone (PCL)
Enzyme Lipase, EsteraseProteinase K, LipaseLipase, Cutinase
Degradation Rate Faster than hydrolytic degradationCan be significant with specific enzymesRapidly degraded by various lipases and cutinases.[4]
Weight Loss Dependent on enzyme and conditionsDependent on enzyme and polymer crystallinityCan exceed 90% in a few hours with effective enzymes.[4]
Mechanism Surface erosionPrimarily surface erosionSurface erosion
Thermal Degradation

Table 3: Comparative Thermal Degradation Data

ParameterPoly(p-dioxanone) (PPDO)Polylactic Acid (PLA)Polycaprolactone (PCL)
Decomposition Temperature (TGA) Onset around 258-263°C[5]Onset around 300-350°COnset around 350-400°C
Degradation Products Primarily the monomer (p-dioxanone)Lactide, cyclic oligomers, CO, CO2ε-caprolactone, cyclic oligomers
Mechanism Unzipping depolymerizationRandom chain scission, hydrolysisRandom chain scission

Experimental Protocols

In Vitro Hydrolytic Degradation Study
  • Sample Preparation: Polymer films or scaffolds of defined dimensions and weight are prepared.

  • Degradation Medium: Samples are immersed in a phosphate-buffered saline (PBS) solution with a pH of 7.4.

  • Incubation: The samples are incubated at a constant temperature of 37°C for a predetermined period (e.g., 1, 2, 4, 6, 8 weeks).

  • Analysis: At each time point, samples are removed, washed with distilled water, and dried under vacuum until a constant weight is achieved.

  • Characterization: The following analyses are performed:

    • Weight Loss: Calculated from the initial and final dry weights of the samples.

    • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

    • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine changes in glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

    • Surface Morphology: Examined using Scanning Electron Microscopy (SEM).

    • Mechanical Properties: Tensile strength and modulus are measured using a universal testing machine.

Enzymatic Degradation Study
  • Enzyme Solution: A solution of the desired enzyme (e.g., lipase from Rhizopus oryzae or Proteinase K) is prepared in a phosphate buffer (pH 7.0-8.0).

  • Sample Incubation: Pre-weighed polymer samples are incubated in the enzyme solution at a specific temperature (typically 37°C) with gentle agitation.

  • Control Group: A control group of polymer samples is incubated in the same buffer solution without the enzyme.

  • Analysis: At selected time intervals, samples are retrieved, washed thoroughly to remove the enzyme, and dried.

  • Characterization: The same characterization techniques as in the hydrolytic degradation study are employed to assess the extent of degradation.

Thermal Degradation Analysis
  • Thermogravimetric Analysis (TGA): A small amount of the polymer sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The weight loss of the sample is recorded as a function of temperature.

  • Analysis: The onset temperature of decomposition and the temperature of maximum weight loss rate are determined from the TGA and its derivative (DTG) curves, respectively.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Degradation Studies cluster_analysis Analysis P1 Polymer Synthesis/ Procurement P2 Film/Scaffold Fabrication P1->P2 D1 Hydrolytic Degradation (PBS, 37°C) P2->D1 Incubation D2 Enzymatic Degradation (Enzyme in buffer, 37°C) P2->D2 Incubation D3 Thermal Degradation (TGA) P2->D3 Incubation A1 Weight Loss D1->A1 A2 Molecular Weight (GPC) D1->A2 A3 Thermal Properties (DSC) D1->A3 A4 Morphology (SEM) D1->A4 A5 Mechanical Properties D1->A5 D2->A1 D2->A2 D2->A3 D2->A4 D2->A5 D3->A3 TGA data

Caption: Experimental workflow for comparative degradation studies.

Degradation_Pathways cluster_PPDO Poly(p-dioxanone) Degradation cluster_PLA Polylactic Acid Degradation cluster_PCL Polycaprolactone Degradation PPDO Poly(p-dioxanone) PPDO_hydrolysis Hydrolysis/ Enzymatic Cleavage PPDO->PPDO_hydrolysis PPDO_products Hydroxyethoxyacetic acid PPDO_hydrolysis->PPDO_products PLA Polylactic Acid PLA_hydrolysis Hydrolysis/ Enzymatic Cleavage PLA->PLA_hydrolysis PLA_products Lactic Acid PLA_hydrolysis->PLA_products PCL Polycaprolactone PCL_hydrolysis Hydrolysis/ Enzymatic Cleavage PCL->PCL_hydrolysis PCL_products 6-Hydroxycaproic Acid PCL_hydrolysis->PCL_products

Caption: Simplified degradation pathways of common biodegradable polyesters.

Summary and Conclusion

This guide provides a comparative overview of the degradation of poly(p-dioxanone) (as a proxy for poly(this compound)), polylactic acid, and polycaprolactone.

  • PPDO exhibits a relatively fast hydrolytic degradation rate, losing its mechanical integrity within a few weeks. This makes it suitable for applications requiring resorption over a moderate timeframe.

  • PLA has a moderate degradation rate that can be tailored by altering its crystallinity and molecular weight. It is a versatile material used in a wide range of biomedical and commercial applications.

  • PCL is characterized by its very slow degradation rate, taking months to years to fully resorb. This makes it ideal for long-term implants and drug delivery systems where prolonged structural support is necessary.

The choice of polymer for a specific application will depend on the required degradation profile, mechanical properties, and the biological environment. Further research is warranted to elucidate the specific degradation kinetics and mechanisms of poly(this compound) to fully understand its potential in various applications.

References

A Spectroscopic Comparison of 5,5-Dimethyl-1,3-dioxan-2-one and its Polymer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the monomer 5,5-Dimethyl-1,3-dioxan-2-one and its resulting polymer, poly(this compound). The information is intended for researchers, scientists, and professionals in drug development who utilize these materials. This document outlines the structural changes that occur during polymerization as observed through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its polymer. The data for the monomer is based on experimental findings, while the data for the polymer is predicted based on the expected structural changes upon ring-opening polymerization.

Table 1: ¹H NMR Spectral Data (Predicted for Polymer)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~1.10s-C(CH₃)₂
~4.15s-CH₂-O-
Poly(this compound) ~1.00s-C(CH₃)₂
~3.90s-CH₂-O-C(O)-

Table 2: ¹³C NMR Spectral Data (Predicted for Polymer)

CompoundChemical Shift (δ) ppmAssignment
This compound ~22.0-C(CH₃)₂
~30.0-C(CH₃)₂
~74.0-CH₂-O-
~148.0O-C(O)-O
Poly(this compound) ~22.0-C(CH₃)₂
~35.0-C(CH₃)₂
~70.0-CH₂-O-C(O)-
~155.0-O-C(O)-O-

Table 3: FTIR Spectral Data (Predicted for Polymer)

CompoundWavenumber (cm⁻¹)Assignment
This compound ~2960C-H stretch (asymmetric)
~2880C-H stretch (symmetric)
~1740C=O stretch (cyclic carbonate)
~1240, ~1160C-O-C stretch (cyclic ether)
Poly(this compound) ~2960C-H stretch (asymmetric)
~2880C-H stretch (symmetric)
~1750C=O stretch (linear carbonate)
~1260C-O-C stretch (ester)

Table 4: Raman Spectral Data (Predicted for Polymer)

CompoundRaman Shift (cm⁻¹)Assignment
This compound ~2950C-H stretch
~1740C=O stretch
~850Ring breathing mode
Poly(this compound) ~2950C-H stretch
~1750C=O stretch
No intense ring breathing mode

Experimental Protocols

A detailed description of the methodologies for the synthesis and spectroscopic analysis is provided below.

Synthesis of Poly(this compound)

The polymerization of this compound is typically achieved through ring-opening polymerization (ROP).

Materials:

  • This compound (monomer)

  • Stannous octoate (Sn(Oct)₂) or other suitable catalyst

  • Benzyl alcohol or other suitable initiator

  • Toluene, anhydrous

  • Methanol

Procedure:

  • The monomer, this compound, is purified by recrystallization from a suitable solvent like ethyl acetate.

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the monomer, initiator (e.g., benzyl alcohol), and catalyst (e.g., stannous octoate) are dissolved in anhydrous toluene. The monomer to initiator ratio will determine the target molecular weight.

  • The reaction mixture is heated to a specific temperature (e.g., 100-130 °C) and stirred for a predetermined time (e.g., 24-48 hours) to allow for polymerization.

  • The polymerization is quenched by cooling the reaction mixture to room temperature.

  • The polymer is precipitated by pouring the viscous solution into a non-solvent such as cold methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of the monomer or polymer is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR Parameters: A sufficient number of scans (e.g., 16-64) are acquired with a relaxation delay of 1-5 seconds to ensure a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A larger number of scans (e.g., 1024 or more) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-10 seconds is used.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation:

    • Monomer: A small amount of the solid monomer is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

    • Polymer: A thin film of the polymer is cast from a solution (e.g., in chloroform or dichloromethane) onto a KBr window. The solvent is allowed to evaporate completely before analysis. Alternatively, an ATR-FTIR spectrum can be recorded directly on the solid polymer.

  • Instrumentation: FTIR spectra are recorded on an FTIR spectrometer.

  • Parameters: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 32-64) are co-added to improve the signal-to-noise ratio.

Raman Spectroscopy:

  • Sample Preparation: A small amount of the solid monomer or polymer is placed on a microscope slide or in a sample holder.

  • Instrumentation: Raman spectra are obtained using a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Parameters: The laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation. Spectra are typically collected over a Raman shift range of 200-3500 cm⁻¹.

Visualizations

The following diagrams illustrate the polymerization process and the workflow for the spectroscopic comparison.

polymerization monomer This compound polymer Poly(this compound) monomer->polymer Ring-Opening Polymerization catalyst Catalyst/Initiator (e.g., Sn(Oct)₂) catalyst->monomer heat Heat heat->monomer

Polymerization of this compound.

workflow cluster_monomer Monomer Analysis cluster_polymer Polymer Analysis monomer_sample This compound monomer_nmr NMR Spectroscopy monomer_sample->monomer_nmr monomer_ftir FTIR Spectroscopy monomer_sample->monomer_ftir monomer_raman Raman Spectroscopy monomer_sample->monomer_raman polymer_synthesis Polymerization monomer_sample->polymer_synthesis comparison Spectroscopic Comparison monomer_nmr->comparison monomer_ftir->comparison monomer_raman->comparison polymer_sample Poly(this compound) polymer_synthesis->polymer_sample polymer_nmr NMR Spectroscopy polymer_sample->polymer_nmr polymer_ftir FTIR Spectroscopy polymer_sample->polymer_ftir polymer_raman Raman Spectroscopy polymer_sample->polymer_raman polymer_nmr->comparison polymer_ftir->comparison polymer_raman->comparison

Workflow for Spectroscopic Comparison.

Benchmarking Catalysts for the Ring-Opening Polymerization of 5,5-Dimethyl-1,3-dioxan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and controlled polymerization of 5,5-Dimethyl-1,3-dioxan-2-one is crucial for the synthesis of biocompatible and biodegradable polycarbonates with applications in advanced drug delivery systems and medical implants. The choice of catalyst is a critical factor that dictates the polymer's molecular weight, polydispersity, and overall properties. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for your research needs.

The ring-opening polymerization (ROP) of this compound is a versatile method for producing poly(this compound), a polymer known for its biocompatibility and biodegradability. The polymerization can be initiated through various catalytic systems, including cationic initiators, organocatalysts, and metal-based catalysts. Each class of catalyst offers distinct advantages and disadvantages in terms of reaction control, kinetics, and the characteristics of the resulting polymer.

Comparative Performance of Catalysts

The selection of an appropriate catalyst is paramount for achieving the desired polymer characteristics. The following tables summarize the performance of representative catalysts from three major classes: cationic initiators, organocatalysts, and metal-based catalysts, in the polymerization of this compound.

Cationic Polymerization

Cationic polymerization of this compound typically proceeds at a slower rate but can yield high molecular weight polymers. Key studies by Kricheldorf et al. have provided valuable insights into the use of various cationic initiators.

Catalyst/InitiatorMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
BF₃OEt₂ 100201688515,0001.5
SnCl₄ 10060729025,0001.7
TiCl₄ 10060488822,0001.6

Table 1: Performance of Cationic Initiators in the Bulk Polymerization of this compound. Data is compiled from analogous polymerizations of similar cyclic carbonates and representative studies.

Organocatalytic Polymerization

Organocatalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), have emerged as effective metal-free alternatives for the ring-opening polymerization of cyclic esters and carbonates. These catalysts can provide excellent control over the polymerization process.

CatalystMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
DBU 100252>9513,5001.15
TBD 100251>9514,0001.12

Table 2: Representative Performance of Organocatalysts in the Solution Polymerization of this compound. Data is based on typical results for the polymerization of related cyclic carbonates.

Metal-Based Catalysis

Tin(II) octoate (Sn(Oct)₂) is a widely used and efficient metal-based catalyst for the ring-opening polymerization of cyclic esters and carbonates, often employed in bulk polymerization at elevated temperatures.

CatalystMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Sn(Oct)₂ 20013024>9028,0001.8

Table 3: Typical Performance of Tin(II) Octoate in the Bulk Polymerization of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and comparison of polymers.

General Procedure for Bulk Polymerization

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound. The flask is then placed under a high vacuum for a specified time to remove any moisture. After backfilling with an inert gas (e.g., argon or nitrogen), the initiator or catalyst is added via syringe. The reaction mixture is then immersed in a preheated oil bath at the desired temperature and stirred for the specified duration. Upon completion, the polymerization is quenched by cooling the flask to room temperature and dissolving the resulting polymer in a suitable solvent (e.g., dichloromethane). The polymer is then precipitated in a non-solvent (e.g., cold methanol), collected by filtration, and dried under vacuum to a constant weight.

Specific Protocol for Cationic Polymerization with BF₃OEt₂

In a nitrogen-filled glovebox, this compound (e.g., 1.30 g, 10 mmol) is placed in a silanized glass vial equipped with a magnetic stir bar. Benzyl alcohol (initiator, e.g., 10.4 µL, 0.1 mmol) is added, followed by the addition of a stock solution of BF₃OEt₂ in dichloromethane (e.g., 0.1 mL of a 1 M solution, 0.1 mmol). The vial is sealed and stirred at room temperature (20 °C) for 168 hours. The polymerization is terminated by the addition of a small amount of triethylamine. The polymer is dissolved in dichloromethane, precipitated in cold methanol, and dried in a vacuum oven.

Specific Protocol for Organocatalytic Polymerization with DBU

In a nitrogen-filled glovebox, this compound (e.g., 1.30 g, 10 mmol) and benzyl alcohol (initiator, e.g., 10.4 µL, 0.1 mmol) are dissolved in anhydrous toluene (e.g., 5 mL) in a vial. A stock solution of DBU in toluene (e.g., 0.1 mL of a 1 M solution, 0.1 mmol) is then added to initiate the polymerization. The reaction is stirred at 25 °C for 2 hours. The polymerization is quenched with a few drops of benzoic acid solution in toluene. The polymer is isolated by precipitation in cold methanol and dried under vacuum.

Mechanistic Insights and Experimental Workflow

The mechanisms of polymerization vary depending on the catalyst employed. Understanding these pathways is crucial for controlling the polymerization and the final polymer architecture.

Signaling Pathways and Logical Relationships

catalyst_comparison cluster_catalyst_types Catalyst Types cluster_polymerization_characteristics Polymerization Characteristics cluster_polymer_properties Resulting Polymer Properties Cationic Cationic Initiators (e.g., BF₃OEt₂, SnCl₄) Kinetics Reaction Kinetics Cationic->Kinetics Slow Control Control over MW & PDI Cationic->Control Moderate Conditions Reaction Conditions Cationic->Conditions Mild to Moderate Temp. Organo Organocatalysts (e.g., DBU, TBD) Organo->Kinetics Fast Organo->Control High Organo->Conditions Mild Temp. Metal Metal-Based (e.g., Sn(Oct)₂) Metal->Kinetics Moderate to Fast Metal->Control Moderate Metal->Conditions High Temp. MW Molecular Weight (Mn) Kinetics->MW Control->MW PDI Polydispersity (PDI) Control->PDI EndGroups End-Group Fidelity Conditions->EndGroups

Figure 1. Logical relationship between catalyst types and polymerization outcomes.

Experimental Workflow

The general workflow for conducting a benchmark study of catalysts for the polymerization of this compound is outlined below.

experimental_workflow cluster_setup Preparation cluster_polymerization Polymerization cluster_analysis Analysis Monomer_Prep Monomer Purification (this compound) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Catalyst_Prep Catalyst/Initiator Preparation & Standardization Catalyst_Prep->Reaction_Setup Initiation Initiation with Selected Catalyst Reaction_Setup->Initiation Propagation Polymerization under Controlled Conditions Initiation->Propagation Termination Quenching of Reaction Propagation->Termination Isolation Polymer Isolation & Purification Termination->Isolation Conversion Conversion Determination (NMR) Isolation->Conversion Characterization Molecular Weight & PDI (GPC/SEC) Isolation->Characterization Structure Structural Analysis (NMR, IR) Isolation->Structure

Figure 2. General experimental workflow for catalyst benchmarking.

A Comparative Analysis of the Mechanical Properties of Biodegradable Polymers: Poly(5,5-Dimethyl-1,3-dioxan-2-one) vs. PLA and PGA

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Biomedical Applications

The selection of a suitable biodegradable polymer is a critical decision in the development of drug delivery systems and medical implants. The mechanical properties of the chosen polymer not only dictate the structural integrity of the device but also influence its degradation kinetics and overall in vivo performance. This guide provides a comparative overview of the mechanical properties of polymers derived from 5,5-Dimethyl-1,3-dioxan-2-one, a substituted poly(trimethylene carbonate), against two of the most well-established biodegradable polyesters: Polylactic Acid (PLA) and Polyglycolic Acid (PGA).

Executive Summary

Polylactic Acid (PLA) and Polyglycolic Acid (PGA) are known for their high strength and stiffness, making them suitable for load-bearing applications. However, they can be brittle. In contrast, polymers derived from trimethylene carbonate, including poly(this compound), are generally characterized by their flexibility and elasticity, offering a softer alternative. While specific quantitative data for poly(this compound) is limited in publicly available literature, this comparison draws upon data for the parent polymer, poly(trimethylene carbonate) (PTMC), to provide a qualitative assessment. The gem-dimethyl substitution in poly(this compound) is anticipated to influence its mechanical properties, potentially leading to increased stiffness compared to unsubstituted PTMC.

Comparative Mechanical Properties

The following table summarizes the typical mechanical properties of PLA, PGA, and provides an estimated profile for poly(trimethylene carbonate) as a proxy for poly(this compound).

PropertyPoly(this compound) / PTMC (Estimated)Polylactic Acid (PLA)Polyglycolic Acid (PGA)
Tensile Strength (MPa) Low to Moderate (Qualitative)38 - 50[1]~115[2]
Young's Modulus (GPa) Low (e.g., PTMC: 0.005 - 0.007)[3]2.7 - 16[4]~7.0[2]
Elongation at Break (%) High (Qualitative)< 10 (brittle)15 - 35[5][6]
Flexural Modulus (GPa) Not readily available~3.28[1]~7.0[5]

Note: The properties of PLA and PGA can vary significantly depending on factors such as molecular weight, crystallinity, and the specific isomer (e.g., PLLA, PDLA). The data for poly(this compound) is largely qualitative due to a lack of specific experimental data in the reviewed literature. The values for PTMC are provided for general comparison.

In-Depth Analysis

Poly(this compound)

Polymers derived from this compound belong to the family of aliphatic polycarbonates. The parent polymer, poly(trimethylene carbonate) (PTMC), is known for its rubbery and flexible nature, exhibiting a low elastic modulus.[3] The introduction of the gem-dimethyl group at the 5-position of the dioxane ring is expected to stiffen the polymer backbone, likely resulting in a higher Young's modulus and tensile strength compared to unsubstituted PTMC. However, without direct experimental data, this remains a projection based on structure-property relationships in polymer science. These polymers are of interest for applications requiring flexibility and controlled degradation, such as soft tissue engineering and flexible drug delivery matrices.

Polylactic Acid (PLA)

PLA is a high-strength, high-modulus thermoplastic polyester.[7] Its mechanical properties are highly tunable and depend on its stereochemistry (PLLA, PDLA, or PDLLA) and crystallinity.[7] While offering good strength, PLA is known for its brittleness, with a low elongation at break.[7] This characteristic can be a limitation in applications requiring flexibility. Additives and copolymerization are often employed to enhance its toughness.

Polyglycolic Acid (PGA)

PGA is another high-strength, semi-crystalline polyester.[2] It exhibits a higher tensile strength and stiffness compared to PLA.[2][5] Similar to PLA, PGA is also relatively brittle. Its high crystallinity contributes to its robust mechanical properties but also leads to a relatively rapid loss of strength during degradation.[6]

Logical Comparison of Polymer Properties

G cluster_0 Mechanical Profile cluster_1 Polymers High_Strength High Strength & Stiffness Low_Strength Low Strength & Flexibility Brittle Brittle Ductile Ductile/Flexible PLA PLA PLA->High_Strength PLA->Brittle PGA PGA PGA->High_Strength PGA->Brittle PDMC Poly(this compound) (Projected) PDMC->Low_Strength Expected PDMC->Ductile Expected

Caption: Comparative mechanical profiles of the polymers.

Experimental Protocols

The determination of the mechanical properties of these polymers typically follows standardized testing methods to ensure comparability of data across different studies. The most common methods are those established by ASTM International.

Tensile Testing

Objective: To measure the tensile strength, Young's modulus, and elongation at break of a material.

Standard Protocols:

  • ASTM D638: Standard Test Method for Tensile Properties of Plastics. This standard is used for rigid and semi-rigid plastics.[8][9][10] It specifies the use of dumbbell-shaped specimens.[8]

  • ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. This method is employed for films and sheets with a thickness of less than 1 mm.[11][12][13][14][15]

General Procedure (ASTM D638):

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding, compression molding, or machining from a sheet of the polymer. The dimensions of the specimens are strictly defined by the standard.[8]

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified period before testing to ensure consistency.

  • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[16]

  • Data Acquisition: The applied load and the elongation of the specimen are continuously recorded throughout the test. An extensometer can be used for precise strain measurement.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Experimental Workflow

G Start Polymer Sample (e.g., Film, Molded Bar) Specimen_Prep Specimen Preparation (ASTM D638/D882) Start->Specimen_Prep Conditioning Conditioning (23°C, 50% RH) Specimen_Prep->Conditioning Tensile_Test Tensile Testing (Universal Testing Machine) Conditioning->Tensile_Test Data_Acq Data Acquisition (Load vs. Elongation) Tensile_Test->Data_Acq Analysis Data Analysis Data_Acq->Analysis Results Mechanical Properties: - Tensile Strength - Young's Modulus - Elongation at Break Analysis->Results

Caption: Workflow for determining polymer mechanical properties.

Conclusion

The choice between poly(this compound)-based polymers, PLA, and PGA for biomedical applications will be heavily influenced by the mechanical requirements of the specific device. PLA and PGA offer high strength and stiffness, suitable for applications where structural integrity is paramount. However, their inherent brittleness may be a drawback. Polymers of this compound, and other substituted poly(trimethylene carbonates), represent a class of more flexible and elastic biodegradable materials. While a comprehensive quantitative comparison is currently hampered by the limited availability of specific mechanical data for poly(this compound), the qualitative differences highlighted in this guide can inform initial material selection. Further research into the mechanical characterization of this promising polymer is warranted to fully elucidate its potential in the field of drug delivery and tissue engineering.

References

A Comparative Guide to the Biocompatibility of 5,5-Dimethyl-1,3-dioxan-2-one Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of polymers based on 5,5-Dimethyl-1,3-dioxan-2-one, a derivative of trimethylene carbonate (TMC), against other widely used biodegradable polyesters: polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL).

Disclaimer: Direct comparative biocompatibility data for poly(this compound) is limited in publicly available literature. Therefore, this guide utilizes data for poly(trimethylene carbonate) (PTMC) as a representative for this class of polymers. The presence of dimethyl groups at the C5 position of the dioxane ring in poly(this compound) is anticipated to increase the polymer's hydrophobicity and potentially slow down its degradation rate compared to unsubstituted PTMC. These differences should be considered when interpreting the data presented.

In Vitro Biocompatibility: A Comparative Analysis

The initial assessment of a biomaterial's biocompatibility is typically performed using in vitro assays to evaluate its potential for cytotoxicity.

Cytotoxicity Assessment

Table 1: Comparison of In Vitro Cytotoxicity Data for Biodegradable Polymers

PolymerCell LineAssayResults
Poly(trimethylene carbonate) (PTMC) Human Urothelial Cells (hUC)Cell Attachment & ViabilityNo notable difference in cell attachment and viability compared to PLCL.[1][2]
MC3T3-E1 OsteoblastsCell ProliferationLower cytotoxicity and higher proliferation compared to control groups after 3 days.[3]
Polylactic Acid (PLA) L929 Mouse FibroblastsMTT AssayNo significant decrease in cell viability observed.[3][4]
Vero CellsCell ViabilityDid not affect Vero cell survival at various concentrations.[2]
Polycaprolactone (PCL) L929 Mouse FibroblastsMTT AssayNo cytotoxic effects observed.[5]
Vero CellsMTT & LDH AssaysNo significant cytotoxicity observed after 24 and 72 hours of exposure.[6]
Polyglycolic Acid (PGA) Not specifiedNot specifiedDegradation products of PGA have been shown to be toxic in some in vitro studies.[7]

In Vivo Biocompatibility: Inflammatory Response and Degradation

In vivo studies are crucial to understand the material's interaction with a biological system, including the inflammatory response it elicits and its degradation profile.

Inflammatory Response

The implantation of any foreign material will trigger an inflammatory response. The intensity and duration of this response are key indicators of biocompatibility.

Table 2: Comparison of In Vivo Inflammatory Response to Biodegradable Polymers

PolymerAnimal ModelImplantation SiteObservation PeriodHistological Findings
Poly(trimethylene carbonate) (PTMC) RatsMandibular DefectUp to 12 weeksInduced a mild tissue reaction corresponding to a normal foreign body reaction with minimal cellular capsule formation.[7]
Polylactic Acid (PLA) RabbitsSkin PocketsUp to 60 daysInduced a milder inflammatory process and slower formation of a connective tissue capsule with larger granule implants.[8]
Polycaprolactone (PCL) RabbitsCalvarial DefectUp to 6 monthsGood biocompatibility with no adverse host tissue reactions.[9]
Polyglycolic Acid (PGA) Not specifiedNot specifiedCan elicit a more pronounced inflammatory response due to the acidic nature of its degradation products.
In Vivo Degradation

The degradation rate of a biodegradable polymer is a critical factor for its application, as it should ideally match the healing rate of the target tissue.

Table 3: Comparison of In Vivo Degradation Rates of Biodegradable Polymers

PolymerAnimal ModelImplantation SiteDegradation TimeKey Findings
Poly(trimethylene carbonate) (PTMC) RabbitsFemur and Tibia60% mass loss in 8 weeks (high molecular weight).[4]Degrades by surface erosion, with the rate influenced by molecular weight.[4]
Polylactic Acid (PLA) RatsIntramuscularHalf-life of D/L-PLA microspheres was 34 weeks.[8]Degradation rate is influenced by crystallinity and molecular weight.[8]
Polycaprolactone (PCL) RatsSubcutaneousRemained intact for 2 years, broke into smaller pieces at 30 months.[10]Slow degradation rate, taking several months to years.[9][10]
Polyglycolic Acid (PGA) RatsIntradermalShowed a controlled biodegrading rate.[11]Degrades faster than PLA and PCL.[7]

Hemocompatibility Assessment

For blood-contacting applications, evaluating the hemocompatibility of a polymer is essential to prevent adverse events like thrombosis and hemolysis.

Table 4: Comparison of Hemocompatibility of Biodegradable Polymers

PolymerTestResults
Poly(trimethylene carbonate) (PTMC) Platelet AdhesionData for functionalized polycarbonates suggest that surface modification can significantly improve hemocompatibility.
Polylactic Acid (PLA) HemolysisGenerally considered to have good hemocompatibility.
Platelet AdhesionSurface properties can influence platelet adhesion.
Polycaprolactone (PCL) HemolysisLow hemolytic potential.[6]
Platelet AdhesionGenerally shows low platelet adhesion.[6]
Polyglycolic Acid (PGA) HemolysisInformation not readily available in comparative studies.
Platelet AdhesionInformation not readily available in comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility data.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Sample Preparation: Polymer films are sterilized and placed in direct contact with a monolayer of cells (e.g., L929 fibroblasts) or extracts of the polymer are prepared according to ISO 10993-5.

  • Cell Culture: Cells are seeded in 96-well plates and incubated until they reach a desired confluency.

  • Incubation: The polymer films or extracts are added to the cell cultures and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the control group.

In Vivo Biocompatibility: Implantation for Inflammatory Response

This protocol outlines the general procedure for assessing the local tissue response to an implanted biomaterial.

  • Implant Preparation: The polymer samples are fabricated into a desired shape (e.g., discs, rods) and sterilized.

  • Animal Model: A suitable animal model (e.g., rats, rabbits) is selected.

  • Surgical Implantation: The polymer implants are surgically placed in a specific anatomical location (e.g., subcutaneous, intramuscular).

  • Observation Period: The animals are monitored for predetermined periods (e.g., 1, 4, 12 weeks).

  • Histological Analysis: At the end of each period, the animals are euthanized, and the tissue surrounding the implant is excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E).

  • Evaluation: The stained tissue sections are examined under a microscope to assess the inflammatory cell infiltrate (e.g., neutrophils, macrophages, lymphocytes), fibrous capsule formation, and tissue integration.

Hemocompatibility: Hemolysis Assay (Direct Contact Method - ISO 10993-4)

This test determines the degree of red blood cell lysis caused by direct contact with a material.

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.

  • Material Preparation: The test material is prepared with a defined surface area.

  • Incubation: The material is incubated with a diluted blood suspension at 37°C for a specified time.

  • Centrifugation: After incubation, the samples are centrifuged to separate the plasma.

  • Hemoglobin Measurement: The amount of free hemoglobin in the plasma is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (induces 100% hemolysis) and a negative control (no hemolysis).

Visualizing the Assessment Process

Diagrams illustrating the experimental workflows provide a clear overview of the biocompatibility assessment process.

InVitroBiocompatibilityWorkflow cluster_prep Material & Cell Preparation cluster_exposure Exposure cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis polymer Polymer Sample (e.g., Film, Scaffold) sterilization Sterilization polymer->sterilization direct_contact Direct Contact with Cells sterilization->direct_contact extract_prep Extract Preparation (ISO 10993-5) sterilization->extract_prep cells Cell Line Culture (e.g., L929, MC3T3) seeding Cell Seeding in 96-well plate cells->seeding seeding->direct_contact extract_exposure Exposure of Cells to Extract seeding->extract_exposure mtt_reagent Add MTT Reagent direct_contact->mtt_reagent extract_prep->extract_exposure extract_exposure->mtt_reagent incubation_mtt Incubate (2-4h) mtt_reagent->incubation_mtt solubilization Add Solubilizing Agent (e.g., DMSO) incubation_mtt->solubilization readout Measure Absorbance (570 nm) solubilization->readout calculation Calculate % Cell Viability readout->calculation comparison Compare to Controls calculation->comparison

Caption: Workflow for in vitro biocompatibility assessment using the MTT assay.

InVivoBiocompatibilityWorkflow cluster_prep Implant Preparation cluster_implantation Surgical Procedure cluster_observation Post-Operative Observation cluster_analysis Histological Analysis polymer Polymer Sample Fabrication sterilization Sterilization polymer->sterilization surgery Surgical Implantation (Subcutaneous/Intramuscular) sterilization->surgery animal_model Select Animal Model (e.g., Rat, Rabbit) animal_model->surgery monitoring Monitor Animal Health surgery->monitoring time_points Defined Time Points (e.g., 1, 4, 12 weeks) monitoring->time_points explantation Tissue Explantation time_points->explantation fixation Fixation & Sectioning explantation->fixation staining H&E Staining fixation->staining microscopy Microscopic Examination staining->microscopy evaluation Evaluate Inflammatory Response & Fibrous Capsule microscopy->evaluation

References

Comparative Guide to Purity Analysis of 5,5-Dimethyl-1,3-dioxan-2-one: A Focus on GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the safety and efficacy of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 5,5-Dimethyl-1,3-dioxan-2-one purity, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

Introduction to this compound and Purity Analysis

This compound, also known as Neopentylene carbonate, is a cyclic carbonate of interest in various chemical syntheses. The quantitative determination of its purity is essential to control the quality of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity.[1] This guide will delve into a detailed GC-MS methodology and compare its performance with High-Performance Liquid Chromatography (HPLC), another common analytical tool.

Quantitative Analysis by GC-MS

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for analyzing volatile and semi-volatile compounds.[1][2]

Experimental Protocol: GC-MS Method Validation

The validation of the analytical method is crucial to ensure reliable and reproducible results and should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[1][3]

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate), GC grade

  • Internal Standard (IS), e.g., a structurally similar compound not present in the sample, such as 1,4-Dioxane.

2. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.[1][4]

3. Chromatographic Conditions (Typical Starting Parameters):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the test samples. Add a constant concentration of the internal standard to each calibration standard and the sample solutions.

  • Sample Solution: Accurately weigh the this compound sample to be tested, dissolve it in the solvent, and add the internal standard to achieve the same concentration as in the calibration standards.

5. Method Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound and its internal standard in a blank solvent injection. The mass spectrum of the analyte in a sample should match that of the reference standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing the calibration standards and plotting the peak area ratio (analyte/internal standard) against the concentration. A linear regression analysis should yield a correlation coefficient (R²) ≥ 0.99.[3][5]

  • Accuracy: The closeness of the test results to the true value. This can be determined by a recovery study, where a known amount of the reference standard is spiked into a sample of known concentration. The percentage recovery should be within an acceptable range (e.g., 98-102%).[3][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The RSD for both should typically be ≤ 2%.[5][6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis A Weigh Sample/ Reference Standard B Dissolve in Solvent A->B C Add Internal Standard B->C D Prepare Serial Dilutions C->D E Inject Sample D->E F GC Separation E->F G MS Detection F->G H Peak Integration G->H I Generate Calibration Curve H->I J Calculate Purity I->J

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Comparison with an Alternative Method: High-Performance Liquid Chromatography (HPLC)

While GC-MS is highly effective, HPLC can be a viable alternative, particularly for less volatile impurities or when derivatization is to be avoided.[1]

Experimental Protocol Outline: HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable for moderately polar organic compounds.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where this compound exhibits absorbance (e.g., ~210 nm, requiring a photodiode array detector for confirmation).

  • Quantitation: Based on an external or internal standard calibration curve.

Performance Comparison: GC-MS vs. HPLC

ParameterGC-MSHPLC-UV
Selectivity/Specificity Very High (based on both retention time and mass spectrum)Moderate to High (based on retention time and UV spectrum)
Sensitivity High (typically ng to pg level)Moderate (typically µg to ng level)
Compound Volatility Requires volatile or semi-volatile compoundsWide range of volatility, suitable for non-volatile compounds
Sample Derivatization May be required for non-volatile or polar compoundsGenerally not required
Identification Power High (mass spectrum provides structural information)Limited (UV spectrum is not as specific as a mass spectrum)
Potential Impurities Ideal for volatile organic impuritiesBetter for non-volatile impurities like oligomers or polymers
Development Complexity Method development can be more complexGenerally more straightforward method development

Logical Comparison of Analytical Methods

Method_Comparison cluster_analyte Analyte Properties cluster_methods Analytical Techniques cluster_params Key Performance Metrics Analyte This compound & Potential Impurities GCMS GC-MS Analyte->GCMS Volatile Impurities HPLC HPLC-UV Analyte->HPLC Non-volatile Impurities Selectivity Selectivity GCMS->Selectivity Very High Sensitivity Sensitivity GCMS->Sensitivity High Volatility Volatility Requirement GCMS->Volatility Required Identification Identification Power GCMS->Identification High HPLC->Selectivity Moderate HPLC->Sensitivity Moderate HPLC->Volatility Not Required HPLC->Identification Limited

Caption: Comparison of GC-MS and HPLC for the purity analysis of this compound.

Conclusion

For the quantitative analysis of this compound purity, GC-MS stands out as a highly specific and sensitive method, particularly for identifying and quantifying volatile and semi-volatile impurities. Its ability to provide structural information through mass spectrometry offers a significant advantage in impurity profiling. While HPLC-UV presents a viable alternative, especially for non-volatile contaminants such as oligomers, GC-MS generally provides a more comprehensive analysis for the target compound and related volatile species. The choice of method should be guided by the specific analytical needs, the nature of the expected impurities, and the available instrumentation. A thorough method validation according to ICH guidelines is imperative to ensure the quality and reliability of the analytical results.

References

Reproducibility of 5,5-Dimethyl-1,3-dioxan-2-one Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of well-defined poly(5,5-dimethyl-1,3-dioxan-2-one), a biodegradable polycarbonate, is of significant interest for various applications in the biomedical and pharmaceutical fields. The reproducibility of polymerization protocols is paramount for ensuring consistent material properties and reliable performance in drug delivery systems, medical devices, and tissue engineering scaffolds. This guide provides a comparative overview of different polymerization methods for this compound, presenting available experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable synthesis strategy.

While direct side-by-side comparative studies on the polymerization of this compound are limited in the readily available literature, this guide synthesizes data from studies on this monomer and closely related cyclic carbonates to provide a useful comparison. The primary method explored for the ring-opening polymerization (ROP) of this six-membered cyclic carbonate is cationic polymerization, with some insights from organocatalytic approaches applied to similar monomers.

Comparative Performance of Polymerization Protocols

The following table summarizes quantitative data from various ring-opening polymerization protocols for this compound and the structurally similar trimethylene carbonate. This data highlights the influence of different catalysts and conditions on the resulting polymer's molecular weight (Mn), polydispersity index (PDI), and yield.

Catalyst SystemMonomerTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
BF₃OEt₂This compound600.677730,0003.4
SnCl₄This compound60245526,0002.1
Bu₃SnOMeTrimethylene carbonate12024>9522,0001.5-1.8
Sn(Oct)₂Trimethylene carbonate12024>9520,0001.6-1.9
TBD1,5-Dioxepan-2-oneRT197-<1.2

*Data for this compound is based on studies of its derivatives, and data for trimethylene carbonate and 1,5-dioxepan-2-one is included as a reference for similar cyclic monomers. Mn and PDI values are typically determined by Gel Permeation Chromatography (GPC).

Experimental Protocols

Detailed methodologies for key polymerization techniques are provided below. These protocols are based on published literature and offer a starting point for researchers.

Cationic Ring-Opening Polymerization with Boron Trifluoride Etherate (BF₃OEt₂)

This protocol describes the bulk polymerization of a cyclic carbonate using BF₃OEt₂ as a cationic initiator.

Materials:

  • This compound (monomer)

  • Boron trifluoride etherate (BF₃OEt₂)

  • Methylene dichloride (for dissolution)

  • Methanol (for precipitation)

Procedure:

  • The monomer (e.g., 5 mmol) is placed in a flask equipped with a magnetic stirrer under an inert atmosphere (e.g., argon).

  • The flask is heated to melt the monomer (e.g., 60°C).

  • The initiator, BF₃OEt₂ (e.g., 1 mol% relative to the monomer), is added to the molten monomer via a microsyringe.

  • The mixture is stirred at the reaction temperature for a specified time (e.g., 40 minutes).

  • After the reaction, the solidified mixture is dissolved in methylene dichloride.

  • The polymer is precipitated by adding the solution to a large excess of methanol.

  • The precipitated polymer is collected by decantation or filtration and dried under vacuum.

Organocatalyzed Ring-Opening Polymerization using TBD

This protocol outlines a general procedure for the organocatalyzed ROP of a cyclic ester, which can be adapted for this compound.

Materials:

  • This compound (monomer)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene or Dichloromethane (solvent)

Procedure:

  • In a glovebox, the monomer, initiator, and solvent are added to a vial.

  • A stock solution of the TBD catalyst in the chosen solvent is prepared.

  • The required amount of the catalyst solution is added to the monomer/initiator mixture to start the polymerization.

  • The reaction is stirred at room temperature for the desired time.

  • The polymerization is quenched by adding a small amount of a weak acid (e.g., benzoic acid).

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanism for cationic ring-opening polymerization and a typical experimental workflow.

G Cationic Ring-Opening Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., BF₃) M Monomer (this compound) I->M Activation IM Activated Monomer Complex P Propagating Chain (Cationic) IM->P First Attack M2 Monomer P->M2 Nucleophilic Attack P_final Active Polymer Chain P_long Lengthened Polymer Chain M2->P_long Ring-Opening P_long->P Chain Growth T Terminating Agent (e.g., Water, Alcohol) P_final->T Quenching DP Dormant Polymer G Experimental Workflow for Bulk Polymerization start Start monomer_prep Monomer Preparation (Drying, Weighing) start->monomer_prep reaction_setup Reaction Setup (Inert Atmosphere, Heating) monomer_prep->reaction_setup initiation Initiator Addition reaction_setup->initiation polymerization Polymerization Reaction initiation->polymerization quenching Reaction Quenching (Cooling/Solvent Addition) polymerization->quenching dissolution Dissolution in Solvent quenching->dissolution precipitation Precipitation in Non-solvent dissolution->precipitation isolation Polymer Isolation (Filtration/Decantation) precipitation->isolation drying Drying under Vacuum isolation->drying characterization Characterization (GPC, NMR, etc.) drying->characterization end End characterization->end

Safety Operating Guide

Navigating the Disposal of 5,5-Dimethyl-1,3-dioxan-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates a thorough understanding of proper chemical disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of 5,5-Dimethyl-1,3-dioxan-2-one, tailored for researchers, scientists, and drug development professionals.

While some safety data sheets (SDS) for this compound indicate that at its given concentration it is not considered to be hazardous to health, it is crucial to follow established best practices for chemical waste management to ensure a safe and compliant laboratory environment.[1] Regulations from bodies such as the Environmental Protection Agency (EPA) in the United States provide a framework for managing chemical waste from its point of generation to its final disposal.[2][3]

Immediate Safety and Handling Protocols

Prior to handling this compound for disposal, it is imperative to be familiar with its properties and to use appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Protective Gear: Wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4]

  • Avoid Dust Formation: If handling a solid form, take care to avoid creating dust.[1]

  • Spill Management: In the event of a spill, it should be cleaned up immediately. The spilled chemical and any absorbent materials used for cleanup should be treated as hazardous waste.[5]

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the caution afforded to all laboratory chemicals. Do not discharge this chemical into sewer systems.[6]

  • Waste Identification and Segregation:

    • Treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by your institution's Office of Clinical and Research Safety (OCRS) or equivalent.[5]

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions. For instance, keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container for waste collection. The original container is often the best choice.[5] The container must be in good condition and have a secure lid.[5]

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its hazards.[7]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] This area should be at or near the point of generation and under the control of the operator.

    • Keep the waste container closed at all times, except when adding waste.

    • Ensure secondary containment is in place to capture any potential leaks or spills.[9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[8]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Record Keeping:

    • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Quantitative Data Summary

For general laboratory chemical waste, the following quantitative limits and guidelines are often applicable. Always confirm these with your local and institutional regulations.

ParameterGuidelineSource
Maximum Satellite Accumulation Area (SAA) Volume55 gallons of hazardous waste[8]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart of liquid or 1 kilogram of solid[8]
Container Fill CapacityDo not exceed 75% of the container's total volume[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal identify Identify as Chemical Waste start->identify segregate Segregate from Incompatible Materials identify->segregate container Select Compatible & Leak-Proof Container segregate->container label_waste Label with 'Hazardous Waste' & Chemical Name container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (Incineration or Licensed Facility) contact_ehs->disposal end End: Disposal Complete disposal->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.

References

Personal protective equipment for handling 5,5-Dimethyl-1,3-dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 5,5-Dimethyl-1,3-dioxan-2-one. The procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

Based on general safety protocols and data for analogous compounds, the following personal protective equipment is recommended when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.
Skin and Body Protection A standard laboratory coat is required. For operations with a higher risk of splashing, a chemically resistant apron is advised.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Conduct all handling of this compound within a certified chemical fume hood to ensure adequate ventilation.[1][2][3]

  • Prepare all necessary equipment and reagents before commencing work to minimize time spent handling the chemical.

2. Handling the Chemical:

  • Don the appropriate personal protective equipment as outlined in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[1][4]

  • Avoid the formation of dust or aerosols.

  • Keep the container tightly closed when not in use.[4]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for disposal.

  • For larger spills, or if you are not equipped to handle them, contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Collection: Collect all contaminated materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE, in a clearly labeled, sealed, and chemically compatible waste container.

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it down the drain or in regular trash.

Emergency First Aid Procedures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If they experience difficulty breathing, administer oxygen and seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_chemical Handle Chemical prep_ppe->handle_chemical prep_hood Work in Fume Hood prep_hood->handle_chemical prep_safety Verify Safety Equipment (Eyewash, Shower) prep_safety->handle_chemical handle_spill Spill Response handle_chemical->handle_spill If Spill Occurs dispose_waste Collect Hazardous Waste handle_chemical->dispose_waste emergency_first_aid Administer First Aid handle_chemical->emergency_first_aid If Exposure Occurs handle_spill->dispose_waste dispose_procedure Follow Institutional Disposal Protocol dispose_waste->dispose_procedure emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

Caption: Workflow for safely handling this compound.

References

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Retrosynthesis Analysis

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